5-Methylpyrazine-2-carboximidamide hydrochloride
Description
BenchChem offers high-quality 5-Methylpyrazine-2-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazine-2-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methylpyrazine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-4-2-10-5(3-9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLUKFIEQZBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655122 | |
| Record name | 5-Methylpyrazine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171036-44-4 | |
| Record name | 5-Methylpyrazine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 5-Methylpyrazine-2-carboximidamide hydrochloride
This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 5-Methylpyrazine-2-carboximidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques essential for the characterization of this heterocyclic compound. We will explore the causality behind experimental choices, offering field-proven insights to ensure scientific integrity and robust, self-validating protocols.
Introduction to 5-Methylpyrazine-2-carboximidamide hydrochloride
5-Methylpyrazine-2-carboximidamide hydrochloride is a pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a key pharmacophore found in numerous biologically active compounds.[1] The presence of the carboximidamide (amidine) group, a strong base that is protonated at physiological pH, and the methyl substituent on the pyrazine ring, all contribute to the molecule's unique physicochemical properties and potential biological activity. Accurate and comprehensive structural analysis is paramount for understanding its structure-activity relationship (SAR), ensuring purity, and guiding further drug development efforts.
Core Analytical Workflow
A multi-technique approach is indispensable for the unambiguous structural characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride. This guide will focus on four cornerstone analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Caption: A logical workflow for the comprehensive structural analysis of novel small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Methylpyrazine-2-carboximidamide hydrochloride, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Methylpyrazine-2-carboximidamide hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for hydrochloride salts due to its excellent solubilizing power for polar compounds.[2]
-
Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.[2]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[2]
-
A spectral width of 200-240 ppm is generally sufficient.
-
Predicted ¹H NMR Spectral Data and Interpretation
The following table outlines the predicted ¹H NMR chemical shifts for 5-Methylpyrazine-2-carboximidamide hydrochloride in DMSO-d₆. These predictions are based on the analysis of structurally similar pyrazine derivatives.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Pyrazine H-3 | 8.8 - 9.0 | Singlet | 1H | The proton at position 3 is adjacent to a nitrogen atom and the electron-withdrawing amidinium group, leading to significant deshielding. |
| Pyrazine H-6 | 8.6 - 8.8 | Singlet | 1H | The proton at position 6 is adjacent to a nitrogen atom and is also deshielded, though slightly less so than H-3. |
| Amidinium (-C(NH₂)₂) | 9.0 - 9.5 | Broad Singlet | 4H | The protons of the amidinium group are expected to be broad due to quadrupole broadening from the adjacent nitrogen atoms and exchange with any residual water. Their chemical shift is highly dependent on concentration and temperature. |
| Methyl (-CH₃) | 2.6 - 2.8 | Singlet | 3H | The methyl group protons are in a relatively shielded environment and appear as a singlet. |
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts are presented below, based on data from related pyrazine compounds.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 (Amidinium Carbon) | 160 - 165 | The carbon of the amidinium group is significantly deshielded due to the attachment of two nitrogen atoms. |
| C-5 (Methyl-substituted Carbon) | 155 - 160 | The carbon bearing the methyl group is also deshielded due to its position in the aromatic ring. |
| C-3 | 145 - 150 | This pyrazine ring carbon is deshielded by the adjacent nitrogen and the amidinium group. |
| C-6 | 140 - 145 | This pyrazine ring carbon is deshielded by the adjacent nitrogen atom. |
| Methyl (-CH₃) | 20 - 25 | The methyl carbon is the most shielded carbon in the molecule. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is the preferred method for a pre-charged molecule like a hydrochloride salt.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of 5-Methylpyrazine-2-carboximidamide hydrochloride (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
-
Instrument Parameters:
-
Infuse the sample solution into the ESI source.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of the free base, 5-Methylpyrazine-2-carboximidamide, is C₆H₈N₄, with a monoisotopic mass of approximately 136.08 Da.[6] In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 137.08 | Molecular ion of the free base |
| [M+Na]⁺ | 159.06 | Sodium adduct of the free base |
Predicted Fragmentation Pathway:
Sources
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An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride
This guide provides a comprehensive technical overview of the synthesis and characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride, a key building block in pharmaceutical research and development. The methodologies outlined herein are grounded in established chemical principles, offering researchers a robust framework for the preparation and validation of this important heterocyclic compound.
Introduction: The Significance of Pyrazine Derivatives
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. The pyrazine ring is a scaffold found in numerous biologically active molecules and approved pharmaceuticals. The introduction of a carboximidamide (amidine) functional group, particularly as a hydrochloride salt, can enhance the pharmacokinetic profile of a drug candidate by increasing its aqueous solubility and modulating its interaction with biological targets. 5-Methylpyrazine-2-carboximidamide hydrochloride serves as a crucial intermediate in the synthesis of various therapeutic agents, making a thorough understanding of its preparation and characterization essential for drug development professionals.
Synthetic Strategy: A Two-Step Approach to the Amidine
The most reliable and widely employed method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2][3] This acid-catalyzed reaction proceeds through an intermediate imino ester salt (a Pinner salt), which is then converted to the desired amidine.[1][2] Our synthetic strategy, therefore, involves two key stages: the preparation of the nitrile precursor, 5-methylpyrazine-2-carbonitrile, followed by its conversion to 5-Methylpyrazine-2-carboximidamide hydrochloride via the Pinner reaction.
Synthesis of the Precursor: 5-Methylpyrazine-2-carbonitrile
The starting material for our synthesis is the commercially available 5-methylpyrazine-2-carboxylic acid. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis, often proceeding through the corresponding primary amide.
Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carbonitrile
-
Amide Formation:
-
To a solution of 5-methylpyrazine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like thionyl chloride or oxalyl chloride (1.1 equivalents) at 0 °C.
-
After stirring for 1-2 hours, carefully bubble ammonia gas through the solution or add a solution of aqueous ammonia, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
The resulting 5-methylpyrazine-2-carboxamide can be isolated by filtration or extraction.
-
-
Dehydration to the Nitrile:
-
The crude 5-methylpyrazine-2-carboxamide is then subjected to dehydration. A variety of dehydrating agents can be employed, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[4][5]
-
For example, the amide can be heated with phosphorus pentoxide under reduced pressure.
-
Alternatively, treatment with thionyl chloride in a suitable solvent at reflux can also effect the dehydration.
-
The resulting 5-methylpyrazine-2-carbonitrile is then purified by distillation or chromatography.
-
The Pinner Reaction: From Nitrile to Amidine Hydrochloride
The Pinner reaction is the cornerstone of this synthesis, converting the nitrile functionality into the target amidine hydrochloride.[1][2][3][6][7] The reaction is performed under strictly anhydrous conditions to prevent the formation of ester byproducts.[1]
Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride
-
Formation of the Pinner Salt:
-
Suspend 5-methylpyrazine-2-carbonitrile (1 equivalent) in anhydrous ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically continued until saturation is achieved. Low temperatures are crucial to prevent the decomposition of the thermodynamically unstable imino ester hydrochloride (Pinner salt).[3][6]
-
The Pinner salt often precipitates from the reaction mixture and can be isolated by filtration, although it is commonly used in the next step without isolation.[3]
-
-
Ammonolysis to the Amidine Hydrochloride:
-
The crude Pinner salt is then treated with a solution of ammonia in ethanol (ethanolic ammonia).
-
The reaction mixture is stirred at room temperature for several hours.
-
The product, 5-Methylpyrazine-2-carboximidamide hydrochloride, will precipitate from the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water would lead to the hydrolysis of the intermediate Pinner salt to form the corresponding ester, 5-methylpyrazine-2-carboxylate, which is an undesired side product.[1]
-
Dry HCl Gas: Hydrogen chloride acts as the acid catalyst, protonating the nitrile nitrogen and making the carbon more susceptible to nucleophilic attack by the alcohol.[2]
-
Ethanol as Solvent and Reagent: Ethanol serves as both the solvent and the nucleophile in the formation of the ethyl imino ester hydrochloride (Pinner salt).
-
Low Temperature: The Pinner salt intermediate is thermally labile and can decompose or rearrange at higher temperatures.[3][6]
-
Ethanolic Ammonia: A solution of ammonia in ethanol provides the nucleophilic ammonia required for the conversion of the Pinner salt to the amidine, while maintaining anhydrous conditions.
Conclusion
The synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride can be reliably achieved through a two-step process involving the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding nitrile, followed by the Pinner reaction. Careful control of reaction conditions, particularly the exclusion of water, is critical for a successful synthesis. The identity and purity of the final product should be rigorously confirmed using a combination of NMR, FTIR, and mass spectrometry. This guide provides a detailed framework for researchers and scientists in the field of drug development to confidently synthesize and characterize this valuable pharmaceutical intermediate.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
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NROChemistry. Pinner Reaction. Retrieved from [Link]
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Grokipedia. Pinner reaction. Retrieved from [Link]
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J&K Scientific. Pinner Reaction. Retrieved from [Link]
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Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]
- Google Patents. (2009). Purifying method of high-purity amidine hydrochloride. CN100528836C.
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Wikipedia. Pinner reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
- Mor. J. Chem. (2022).
- PubMed. (2020). Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117414.
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J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2025). Pinner Reaction. Retrieved from [Link]
- Google Patents. (2010). Industrial preparation method of 5-methylpyrazin-2-amine. CN101857575A.
- ResearchGate. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
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National Institute of Standards and Technology. Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025).
- Elsevier. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 1-13.
- Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5-methylpyrazine-2-carboxylic acid. 17(3), 208-210.
- Google Patents. (1994). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
- PMC. (2024). Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers in Electrochemically Reduced Heteroleptic Ru(II) Polypyridyl Complexes. Inorganic Chemistry, 63(5), 2345-2356.
- Journal of the American Chemical Society. (1968).
- ResearchGate. (2009).
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PubChem. Pyrazinecarbonitrile. Retrieved from [Link]
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National Institute of Standards and Technology. Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]
- Patsnap. (2004). Preparation method of 5-methylpyrazine-2-carboxylic acid.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Sci-Hub. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID.
- Journal of the American Chemical Society. (1979). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII.
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McMaster Experts. [8]Characterization of retinylidene iminium...
- University of Huddersfield. (2011). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
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Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]
- PMC. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 7(3), 329-338.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
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Chemistry Steps. Preparation of Nitriles. Retrieved from [Link]
- SpringerLink. (2020). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 143, 103998.
- University of California, Los Angeles.
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
- Google Patents. (1957).
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Master Organic Chemistry. Dehydration of amides to give nitriles. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties and Stability of 5-Methylpyrazine-2-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties and stability of 5-Methylpyrazine-2-carboximidamide hydrochloride. Given the limited publicly available data on this specific compound, this document synthesizes information from related pyrazine derivatives, carboxamides, and amidines to present a scientifically grounded perspective for research and development purposes. All discussions of potential properties and degradation pathways are based on established chemical principles and data from analogous structures.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in the pharmaceutical and flavor industries. The pyrazine ring is a key structural motif in numerous biologically active molecules, including anticancer, antiviral, and antitubercular agents. 5-Methylpyrazine-2-carboximidamide hydrochloride, with its unique combination of a substituted pyrazine ring and a carboximidamide functional group, represents a promising scaffold for the development of novel therapeutic agents. Understanding its fundamental chemical properties and stability profile is paramount for its successful application in drug discovery and development.
Physicochemical Properties of 5-Methylpyrazine-2-carboximidamide Hydrochloride
Precise experimental data for 5-Methylpyrazine-2-carboximidamide hydrochloride is not extensively reported in publicly accessible literature. However, we can infer its likely properties based on the analysis of its constituent functional groups and related compounds.
| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₆H₉ClN₄ | Derived from the structure of 5-methylpyrazine-2-carboximidamide and the addition of HCl. |
| Molecular Weight | 172.62 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar small molecule hydrochloride salts. |
| Melting Point | Expected to be relatively high (>200 °C) with decomposition. | Amidine hydrochlorides are salts and typically exhibit high melting points. For comparison, the related 5-methylpyrazine-2-carboxylic acid has a melting point of 166 °C[1]. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the protonated, charged nature of the amidine group. The related 5-methylpyrazine-2-carboxylic acid is slightly soluble in water[2]. |
| pKa | The pKa of the protonated amidine group is likely in the range of 10-12. | Amidines are strong organic bases. The electron-withdrawing nature of the pyrazine ring may slightly lower the pKa compared to simple alkyl amidines. |
Chemical Stability Profile
The stability of 5-Methylpyrazine-2-carboximidamide hydrochloride is dictated by the reactivity of the pyrazine ring and the carboximidamide functional group under various stress conditions. Forced degradation studies are essential to elucidate potential degradation pathways and to develop stability-indicating analytical methods.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated:
-
Hydrolysis: The carboximidamide group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Hydrolysis: Under acidic conditions, the likely hydrolysis product would be 5-methylpyrazine-2-carboxylic acid and ammonia. This proceeds through a nucleophilic attack of water on the protonated imidamide carbon.
-
Basic Hydrolysis: In alkaline conditions, hydrolysis would yield the 5-methylpyrazine-2-carboxylate salt and ammonia. The reaction is initiated by the nucleophilic attack of a hydroxide ion.
-
-
Oxidation: While the pyrazine ring is relatively electron-deficient and somewhat resistant to oxidation, the methyl group could be susceptible to oxidation, potentially forming the corresponding carboxylic acid or alcohol. Strong oxidizing agents could potentially lead to N-oxidation of the pyrazine ring nitrogens.
-
Photodegradation: Pyrazine derivatives can be susceptible to photodegradation. The specific pathway is difficult to predict without experimental data but could involve radical-mediated reactions or rearrangements. Studies on other nitrogen-containing heterocyclic aromatic compounds, such as triazines, have shown that photodegradation can lead to the loss of side-chains and the formation of hydroxylated derivatives[3].
Proposed Signaling Pathway for Hydrolytic Degradation
Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of 5-Methylpyrazine-2-carboximidamide hydrochloride requires a well-designed forced degradation study.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for 5-Methylpyrazine-2-carboximidamide hydrochloride under various stress conditions.
Materials:
-
5-Methylpyrazine-2-carboximidamide hydrochloride
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Calibrated pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve 5-Methylpyrazine-2-carboximidamide hydrochloride in high-purity water to prepare a stock solution of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.
-
Mix 5 mL of the stock solution with 5 mL of 1 N HCl.
-
Keep one set of samples at room temperature and another at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Mix 5 mL of the stock solution with 5 mL of 1 N NaOH.
-
Keep one set of samples at room temperature and another at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Keep the samples at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to 105°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution (in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after exposure.
-
-
-
Analysis:
-
Analyze all samples by a developed and validated stability-indicating HPLC method.
-
Characterize the degradation products using LC-MS to determine their mass and propose structures.
-
Workflow for Forced Degradation and Analysis
Caption: Workflow for conducting a forced degradation study.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and for monitoring the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Proposed HPLC Method Parameters
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to separate the polar parent compound from potentially less polar degradation products.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of 5-Methylpyrazine-2-carboximidamide hydrochloride, likely at its absorption maximum.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.
-
Injection Volume: A 10-20 µL injection volume is standard.
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity of the method will be demonstrated by its ability to resolve the main peak from all potential degradation product peaks generated during the forced degradation study.
Conclusion and Future Directions
While direct experimental data for 5-Methylpyrazine-2-carboximidamide hydrochloride is scarce, a robust understanding of its potential chemical properties and stability can be formulated through the application of fundamental chemical principles and comparison with related structures. The primary anticipated degradation pathway is hydrolysis of the carboximidamide functional group. A systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is essential for any future development of this compound for pharmaceutical applications. Further research should focus on obtaining experimental data for the key physicochemical properties and confirming the predicted degradation pathways.
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An In-Depth Technical Guide to 5-Methylpyrazine-2-carboximidamide Hydrochloride: A Compound of Interest in Medicinal Chemistry
CAS Number: 1171036-44-4
This guide provides a comprehensive technical overview of 5-Methylpyrazine-2-carboximidamide hydrochloride, a heterocyclic compound with potential applications in drug discovery and development. While specific research on this particular salt is limited in publicly available literature, this document synthesizes information from closely related pyrazine derivatives to offer insights into its chemical properties, potential synthesis, biological relevance, and methods for its study. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction to Pyrazine Scaffolds in Drug Discovery
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry. The pyrazine ring is a key structural motif found in a variety of biologically active molecules and approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold for the design of novel therapeutic agents. Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.
The parent compound, 5-methylpyrazine-2-carboxylic acid, is a known intermediate in the synthesis of established drugs such as glipizide, a third-generation medication for diabetes, and acipimox, a lipid-lowering agent[1]. This highlights the therapeutic potential embedded within the 5-methylpyrazine core. The carboximidamide functional group, a bioisostere of the carboxylic acid and amide moieties, can offer advantages in drug design by modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding interactions[2][3]. The hydrochloride salt form of 5-Methylpyrazine-2-carboximidamide is expected to enhance its solubility and stability, making it more amenable to pharmaceutical formulation and biological testing.
Physicochemical Properties and Characterization
| Property | Predicted/Inferred Value | Source/Rationale |
| CAS Number | 1171036-44-4 | Chemical Abstracts Service |
| Molecular Formula | C₆H₉ClN₄ | Based on the structure of the hydrochloride salt |
| Molecular Weight | 172.62 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid | Common for hydrochloride salts of small organic molecules |
| Solubility | Expected to be soluble in water and polar organic solvents | The hydrochloride salt form generally increases aqueous solubility. |
| Stability | Generally stable under standard laboratory conditions | Pyrazine ring is aromatic and relatively stable. |
Analytical Characterization
The definitive identification and characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride would rely on a combination of standard spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show signals corresponding to the methyl group protons, the two non-equivalent aromatic protons on the pyrazine ring, and the protons of the carboximidamide group. The chemical shifts would provide information about the electronic environment of these protons.
-
¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the methyl carbon, the carbons of the pyrazine ring, and the carbon of the carboximidamide group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecular ion.
Infrared (IR) Spectroscopy:
-
The IR spectrum would show characteristic absorption bands for the N-H and C=N bonds of the carboximidamide group, as well as vibrations associated with the pyrazine ring.
Synthesis and Manufacturing
A specific, validated synthesis protocol for 5-Methylpyrazine-2-carboximidamide hydrochloride is not publicly documented. However, a plausible synthetic route can be proposed based on established chemical transformations of related pyrazine compounds. The most likely precursor for its synthesis is 5-methylpyrazine-2-carboxylic acid.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for 5-Methylpyrazine-2-carboximidamide hydrochloride.
Proposed Synthetic Protocol:
-
Activation of the Carboxylic Acid: 5-Methylpyrazine-2-carboxylic acid would first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using a coupling reagent like EDC/HOBt).
-
Formation of the Carboxamide: The activated carboxylic acid derivative would then be reacted with ammonia to form 5-methylpyrazine-2-carboxamide.
-
Conversion to Carboximidamide: The carboxamide could then be converted to the carboximidamide. A common method involves a two-step process: first, thionation of the carboxamide to the corresponding thioamide using a reagent like Lawesson's reagent, followed by reaction with ammonia in the presence of a thiophile such as mercuric chloride.
-
Salt Formation: The resulting free base, 5-methylpyrazine-2-carboximidamide, would then be treated with a solution of hydrochloric acid in a suitable organic solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
It is important to note that this is a hypothetical pathway, and optimization of reaction conditions would be necessary to achieve a good yield and purity.
Potential Biological Activity and Mechanism of Action
While direct biological data for 5-Methylpyrazine-2-carboximidamide hydrochloride is lacking, the known activities of related pyrazine derivatives provide a strong basis for speculating on its potential therapeutic applications and mechanism of action.
Anticancer Potential:
Numerous pyrazine derivatives have been investigated as anticancer agents. For instance, pyrazine-2-carboxamide derivatives have been identified as novel and potent inhibitors of EML4-ALK (Echinoderm microtubule-associated protein-like 4-Anaplastic lymphoma kinase), a fusion protein that drives the growth of certain non-small cell lung cancers[4]. Quantitative structure-activity relationship (QSAR) studies on pyrazine derivatives have also been conducted to identify candidates with improved antiproliferative activity[5].
Hypothesized Mechanism of Action: Based on the activity of related compounds, 5-Methylpyrazine-2-carboximidamide hydrochloride could potentially act as a kinase inhibitor. The pyrazine ring can serve as a scaffold to present substituents that interact with the ATP-binding pocket of various kinases. The carboximidamide group, with its ability to act as both a hydrogen bond donor and acceptor, could form crucial interactions with amino acid residues in the active site of a target kinase.
Caption: Hypothesized mechanism of action as a kinase inhibitor.
Antimicrobial and Anti-tubercular Activity:
Derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis[6]. This suggests that the 5-methylpyrazine scaffold could be a starting point for the development of new anti-infective agents.
Experimental Protocols for Evaluation
To assess the biological activity and therapeutic potential of 5-Methylpyrazine-2-carboximidamide hydrochloride, a series of in vitro and in vivo experiments would be necessary. The following are proposed protocols based on standard methodologies for drug discovery.
In Vitro Kinase Inhibition Assay Protocol:
-
Compound Preparation: Prepare a stock solution of 5-Methylpyrazine-2-carboximidamide hydrochloride in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Setup: In a 96-well or 384-well plate, combine the kinase enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the diluted compound to the assay wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be driven by a specific kinase) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Methylpyrazine-2-carboximidamide hydrochloride.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo).
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
In Vivo Xenograft Model Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a relevant human cancer cell line to establish tumors.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 5-Methylpyrazine-2-carboximidamide hydrochloride (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to assess the in vivo efficacy of the compound.
Caption: A typical experimental workflow for evaluating a novel compound.
Quantification in Biological Matrices
For pharmacokinetic and pharmacodynamic studies, it is crucial to have a reliable method for quantifying the compound in biological matrices such as plasma, urine, and tissue homogenates[7][8][9]. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity[7].
Proposed LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.
-
Urine: Dilution with mobile phase and filtration.
-
Tissue: Homogenization in a suitable buffer, followed by protein precipitation or solid-phase extraction.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters for the parent ion of 5-Methylpyrazine-2-carboximidamide and at least two characteristic fragment ions for selected reaction monitoring (SRM).
-
-
Quantification:
-
Prepare a calibration curve using a series of standards of known concentrations spiked into the corresponding biological matrix.
-
Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
-
Conclusion and Future Directions
5-Methylpyrazine-2-carboximidamide hydrochloride represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its structural relationship to known bioactive pyrazine derivatives suggests its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The carboximidamide moiety offers an interesting alternative to more common functional groups, potentially leading to improved pharmacological properties.
Future research should focus on developing a robust and scalable synthesis for this compound to enable thorough biological evaluation. In-depth in vitro screening against a panel of relevant biological targets, such as kinases and microbial enzymes, is warranted. Promising in vitro activity should be followed by cell-based assays and subsequent in vivo studies to establish its therapeutic potential. The development and validation of a sensitive analytical method for its quantification in biological matrices will be essential for understanding its pharmacokinetic and pharmacodynamic profile. Through a systematic and comprehensive investigation, the true therapeutic value of 5-Methylpyrazine-2-carboximidamide hydrochloride can be elucidated.
References
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Iikubo, K., et al. (2019). Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1683-1692. [Link]
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Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(8), 4089-4108. [Link]
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Gherraf, N., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]
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Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]
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Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2634-S2641. [Link]
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Chandrashekara, S. M., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1632-1643. [Link]
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Salimimona, et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1195-1205. [Link]
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Caron, S., et al. (2001). Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action. Bioorganic & Medicinal Chemistry Letters, 11(2), 127-132. [Link]
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Muntean, B. S., & Sima, L. E. (2022). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. International Journal of Molecular Sciences, 23(24), 15993. [Link]
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Wujec, M., et al. (2022). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 27(19), 6262. [Link]
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Solubility Profiling of 5-Methylpyrazine-2-carboximidamide Hydrochloride in Organic Solvents: A Methodological and Interpretive Guide
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
Introduction: The Criticality of Solubility Data
In pharmaceutical sciences, the solubility of an organic salt like 5-Methylpyrazine-2-carboximidamide hydrochloride is a cornerstone property.[1][2] It directly influences the feasibility of crystallization processes, which are essential for purification and obtaining the desired solid-state form.[1][2] Furthermore, understanding solubility in various organic media is crucial for developing synthetic routes and designing effective drug delivery systems. This document addresses the practical challenge of working with a compound for which extensive public solubility data is sparse. Our focus is twofold: first, to analyze the molecular structure to predict general solubility trends, and second, to provide a rigorous experimental methodology for quantitative determination.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions (solvation energy). For 5-Methylpyrazine-2-carboximidamide hydrochloride, several structural features are key determinants of its behavior.
-
Ionic Nature: As a hydrochloride salt, the compound exists in its ionized form: the protonated 5-methylpyrazine-2-carboxamidinium cation and the chloride anion. This ionic character suggests that significant energy (lattice energy) is required to break apart the crystal structure. Consequently, solubility is expected to be poor in non-polar, aprotic solvents (e.g., hexane, toluene) that cannot effectively solvate ions.
-
Amidinium Group: The carboxamidinium group is a potent hydrogen bond donor. This functionality will seek strong interactions with hydrogen bond-accepting solvents.
-
Pyrazine Ring: The pyrazine ring contains two nitrogen atoms which are weak hydrogen bond acceptors and contribute to the molecule's overall polarity. The aromatic nature allows for potential π-π stacking interactions.
-
Methyl Group: The small methyl group adds a minor hydrophobic character to the molecule.
Based on these features, we can predict the following solubility trends:
-
High Solubility Expected in: Polar protic solvents like methanol, ethanol, and potentially water. These solvents can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility Expected in: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] These solvents have strong dipole moments and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents.
-
Low to Negligible Solubility Expected in: Solvents of low polarity, such as diethyl ether, ethyl acetate, and non-polar solvents like hydrocarbons (e.g., heptane). These solvents lack the ability to overcome the compound's high lattice energy.
Visualizing Molecular Interactions
The diagram below illustrates the key functional groups of 5-Methylpyrazine-2-carboximidamide hydrochloride that dictate its interactions with solvent molecules.
Caption: Key molecular features governing solvent interactions.
Experimental Protocol: Equilibrium Solubility Determination
To obtain reliable, quantitative data, the shake-flask method is a well-established and robust technique for determining thermodynamic solubility.[4] This method ensures that a true equilibrium is achieved between the solid compound and the solvent.
Materials and Equipment
-
5-Methylpyrazine-2-carboximidamide hydrochloride (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled shaker or rotator
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation: Add an excess amount of 5-Methylpyrazine-2-carboximidamide hydrochloride to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~20-50 mg of solid in 2 mL of solvent is typical.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration to reach equilibrium. Causality: For crystalline organic salts, reaching equilibrium can be slow. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure a stable concentration is achieved.[2] Preliminary experiments can be run to confirm that the concentration does not change between, for example, 48 and 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Trustworthiness: This step is crucial to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.
-
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis. Causality: Filtration is mandatory to remove any fine particulate matter.[5] The choice of a 0.22 µm filter is conservative and effective. The receiving vial is pre-weighed to allow for gravimetric determination of the sample weight if dilution is based on mass.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the original solubility (S) in mg/mL using the following formula:
S (mg/mL) = C_hplc × DF
Where:
-
C_hplc is the concentration determined by HPLC (in mg/mL).
-
DF is the dilution factor.
-
Workflow Visualization
The following diagram outlines the experimental workflow for solubility determination.
Caption: Shake-flask experimental workflow diagram.
Data Presentation and Interpretation
Quantitative Solubility Data Table (Template)
| Solvent | Solvent Class | Polarity Index | H-Bonding | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | Polar Protic | 5.1 | Donor/Acceptor | 25 | Experimental Value | Clear solution, etc. |
| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | 25 | Experimental Value | |
| Isopropanol | Polar Protic | 3.9 | Donor/Acceptor | 25 | Experimental Value | |
| Acetonitrile | Polar Aprotic | 5.8 | Acceptor | 25 | Experimental Value | |
| Acetone | Polar Aprotic | 5.1 | Acceptor | 25 | Experimental Value | |
| Tetrahydrofuran | Polar Aprotic | 4.0 | Acceptor | 25 | Experimental Value | |
| Dichloromethane | Aprotic | 3.1 | None | 25 | Experimental Value | |
| Toluene | Non-Polar | 2.4 | None | 25 | Experimental Value | |
| Heptane | Non-Polar | 0.1 | None | 25 | Experimental Value |
Interpreting the Results: By populating this table, researchers can directly correlate solubility with solvent properties. For example, a steep drop in solubility when moving from methanol (protic) to acetonitrile (aprotic, but similar polarity index) would strongly indicate that hydrogen bonding from the solvent is a critical factor for solvating the salt. This insight is invaluable for selecting appropriate solvent systems for crystallization, where a solvent/anti-solvent combination is often required.[1]
For more advanced analysis, computational models like NRTL-SAC or COSMO-RS can be used to correlate and predict solubility in mixed solvent systems, leveraging a small initial set of experimental data.[6][7]
Conclusion
While direct, published solubility data for 5-Methylpyrazine-2-carboximidamide hydrochloride is limited, a thorough understanding of its physicochemical properties allows for rational prediction of its behavior in organic solvents. This guide provides the necessary theoretical background and a detailed, practical experimental protocol to empower researchers to generate high-quality, reliable solubility data. This data is fundamental for informed decision-making in process chemistry, crystallization development, and pharmaceutical formulation, ultimately accelerating the path of promising compounds from the lab to clinical application.
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Chen, C.-C., & Song, Y. (2004). Solubility Modeling with a Non-Random Two-Liquid Segment Activity Coefficient Model. Industrial & Engineering Chemistry Research, 43, 8354. [Link]
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Plocharski, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
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Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Unlocking the Therapeutic Promise of 5-Methylpyrazine-2-carboximidamide hydrochloride: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold - A Cornerstone of Medicinal Chemistry
The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for the design of novel therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This technical guide delves into the potential biological activities of a specific, yet under-explored derivative, 5-Methylpyrazine-2-carboximidamide hydrochloride. While direct literature on this compound is sparse, this guide will extrapolate its potential based on the well-documented activities of structurally related pyrazine compounds, providing a roadmap for its scientific investigation.
Chemical Profile of 5-Methylpyrazine-2-carboximidamide hydrochloride
| Property | Value |
| IUPAC Name | 5-methylpyrazine-2-carboximidamide hydrochloride |
| Molecular Formula | C₆H₉ClN₄ |
| Molecular Weight | 172.62 g/mol |
| Chemical Structure | (A visual representation would be inserted here) |
Potential Biological Activities and Mechanistic Insights
Based on the extensive research on pyrazine derivatives, 5-Methylpyrazine-2-carboximidamide hydrochloride is a compelling candidate for investigation across several therapeutic areas.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Pyrazine derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical trials.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that drive tumor growth and survival.[5]
Potential Mechanisms of Action:
-
Kinase Inhibition: A primary mode of action for many pyrazine-based anticancer drugs is the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. It is plausible that 5-Methylpyrazine-2-carboximidamide hydrochloride could act as a competitive inhibitor at the ATP-binding site of various oncogenic kinases, such as those involved in the RAS-MAPK or PI3K-Akt signaling pathways.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. This could occur through the activation of caspase-dependent or -independent pathways, leading to the systematic dismantling of the cell.[6]
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of 5-Methylpyrazine-2-carboximidamide hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[7]
Antiviral Potential: Combating Viral Infections
The pyrazine scaffold is present in several antiviral agents, and novel pyrazine derivatives continue to be explored for their efficacy against a range of viruses.[1][8][9] The structural features of 5-Methylpyrazine-2-carboximidamide hydrochloride make it a candidate for investigation as a potential antiviral agent.
Potential Mechanisms of Action:
-
Inhibition of Viral Replication: The compound could interfere with key viral enzymes essential for replication, such as viral polymerases or proteases.
-
Blocking Viral Entry: It might prevent the virus from entering host cells by binding to viral surface proteins or host cell receptors.
-
Modulation of Host Factors: The compound could modulate host cellular pathways that are hijacked by the virus for its own replication.
Experimental Workflow: Plaque Reduction Assay for Antiviral Activity
Caption: Workflow for assessing antiviral activity using the plaque reduction assay.
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of the target virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride.
-
Incubation: Incubate the plates at the optimal temperature for the virus until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the 50% effective concentration (EC₅₀).[10][11]
Antimicrobial Potential: A New Weapon Against Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibacterial and antifungal agents. Pyrazine derivatives, particularly those with a carboxamide or carbohydrazide moiety, have shown promising antimicrobial activity.[12][13][14]
Potential Mechanisms of Action:
-
Inhibition of Cell Wall Synthesis: The compound could disrupt the synthesis of peptidoglycan in bacteria, leading to cell lysis.
-
Interference with Protein Synthesis: It may bind to bacterial ribosomes and inhibit the translation of essential proteins.
-
Disruption of DNA Replication: The compound could inhibit enzymes involved in bacterial DNA replication, such as DNA gyrase.[15]
-
Membrane Disruption: It might interact with the bacterial cell membrane, leading to increased permeability and cell death.
Experimental Workflow: Broth Microdilution Assay for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16][17]
Future Perspectives and Conclusion
While direct experimental evidence for the biological activity of 5-Methylpyrazine-2-carboximidamide hydrochloride is currently lacking, the extensive body of research on analogous pyrazine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined the most promising avenues for exploration—anticancer, antiviral, and antimicrobial activities—and has provided detailed, field-proven experimental protocols to facilitate this research. The versatility of the pyrazine scaffold, coupled with the specific structural features of this compound, suggests that 5-Methylpyrazine-2-carboximidamide hydrochloride is a worthy candidate for further study in the quest for novel and effective treatments for a range of human diseases.
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The Pyrazine Carboxamide Core: A Foundation of Medicinal Chemistry
An In-Depth Technical Guide to Pyrazine-Based Carboxamides: Synthesis, Biological Activity, and Therapeutic Frontiers
Executive Summary: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. When functionalized with a carboxamide group, this heterocyclic system gives rise to a class of molecules with a vast and diverse pharmacological profile. This guide offers a comprehensive review of pyrazine-based carboxamides, navigating from fundamental synthetic strategies to the nuanced mechanisms underpinning their wide-ranging biological activities. We will explore their established role as cornerstone antitubercular agents, their emerging potential as targeted anticancer therapies, and their activity as antimicrobials, CNS modulators, and more. Detailed experimental protocols, structure-activity relationship analyses, and visualizations of key pathways are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical molecular class.
The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of drug design.[1][2] Its unique electronic properties, including the electron-withdrawing nature of the nitrogen atoms, influence the molecule's basicity, reactivity, and ability to participate in hydrogen bonding—a critical interaction for molecular recognition by biological targets.[2][3] The incorporation of a carboxamide (-CONH₂) or substituted carboxamide (-CONHR) group introduces a versatile functional handle that further enhances the potential for specific, high-affinity interactions with enzymes and receptors.
The most prominent example of this scaffold's therapeutic success is Pyrazinamide (PZA) , a first-line drug for the treatment of tuberculosis for nearly half a century.[4][5] PZA's success has catalyzed extensive research into pyrazine carboxamide derivatives, revealing a remarkable breadth of biological activities and establishing this class as a fertile ground for drug discovery.[1][3] Today, pyrazine-containing drugs are found on the WHO Model List of Essential Medicines, highlighting their global health impact.[6]
Synthetic Strategies for Pyrazine Carboxamides
The construction of pyrazine carboxamides can be achieved through several reliable synthetic routes. The most common and versatile approach involves the coupling of an activated pyrazine-2-carboxylic acid with a desired amine.
Primary Synthetic Route: Amide Coupling
The predominant method for synthesizing pyrazine carboxamides is the condensation of a pyrazine-2-carboxylic acid chloride with a primary or secondary amine.[4][7] The process begins with the activation of the carboxylic acid, typically by converting it to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with the chosen amine to form the final amide product.
Another common approach utilizes peptide coupling reagents, which facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the acid chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P), are widely used for their high efficiency and milder reaction conditions.[5]
A generalized workflow for this synthetic approach is illustrated below.
Caption: General synthetic workflows for pyrazine carboxamides.
Alternative Synthetic Routes
While amide coupling is dominant, other methods provide access to diverse pyrazine carboxamide structures:
-
Condensation with 1,2-Dicarbonyls: A straightforward method involves the condensation of 2-aminopropanediamide with a 1,2-dicarbonyl compound like methylglyoxal to directly form the pyrazine ring with the carboxamide already in place.[8]
-
Multi-Component Reactions: The Ugi multi-component reaction offers a powerful strategy for rapidly generating libraries of diverse carboxamides by combining an aldehyde, amine, isocyanide, and carboxylic acid (in this case, a pyrazine carboxylic acid) in a single step.[9]
-
Cross-Coupling Reactions: For further diversification, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to attach various aryl or heteroaryl groups to a pre-formed halogenated pyrazine carboxamide core.[6]
A Broad Spectrum of Biological Activity
Pyrazine carboxamides exhibit a wide array of pharmacological effects, making them valuable leads in multiple therapeutic areas.
Antimycobacterial and Antituberculosis Activity
The primary therapeutic application of this class is in treating tuberculosis.[5]
-
Mechanism of Action: Pyrazinamide (PZA) is a prodrug. Inside the Mycobacterium tuberculosis bacillus, it is converted by a bacterial enzyme, pyrazinamidase, into its active form, pyrazinoic acid (POA).[4] POA disrupts membrane potential and interferes with energy production in the bacterium, particularly effective against semi-dormant mycobacteria in acidic environments.[4]
-
Derivative Activity: Numerous derivatives have been synthesized to improve efficacy and overcome resistance. For instance, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide has shown potent activity against M. tuberculosis with an IC90 of 0.819 µg/mL.[7] Lipophilicity is a key factor influencing activity, with more lipophilic compounds often showing higher antituberculotic inhibition.[4]
Caption: Mechanism of action for the prodrug Pyrazinamide (PZA).
Anticancer Activity
Recent research has highlighted the potential of pyrazine carboxamides as potent and selective anticancer agents, particularly as kinase inhibitors.
-
FGFR Inhibition: A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[10]
-
Mechanism and Key Interactions: These compounds bind to the ATP pocket of the FGFR kinase domain. Molecular docking studies show that the 3-amino-pyrazine-2-carboxamide core forms key hydrogen bonds with residues in the hinge region of the kinase, such as glutamic acid (E565) and arginine (R630), effectively blocking the receptor's activation and downstream signaling pathways like MAPK and AKT.[10]
-
Cytotoxic Potential: Other pyrazine-quinoline hybrid carboxamides have demonstrated significant cytotoxic potential against a panel of cancer cell lines, including CNS, melanoma, and breast cancer lines.[9]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Activity | Reference |
| 18i | FGFR1 | 1.3 | SNU-16 (Gastric) | Potent | [10] |
| FGFR2 | 3.1 | ||||
| FGFR3 | 1.1 | ||||
| FGFR4 | 1.0 | ||||
| 5a | Not specified | N/A | CNS, Melanoma | Good | [9] |
| 5h | Not specified | N/A | Breast Cancer | Good | [9] |
| Table 1: Anticancer activity of selected pyrazine carboxamide derivatives. |
Broad-Spectrum Antimicrobial and Antifungal Activity
Beyond mycobacteria, pyrazine carboxamides have demonstrated activity against a range of other pathogens.
-
Antibacterial: Novel derivatives have shown efficacy against extensively drug-resistant (XDR) Salmonella Typhi.[6] Compound P4 ((4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone) showed high antimicrobial activity, which was correlated with its ability to inhibit GlcN-6-P synthase, an essential enzyme in bacterial cell wall synthesis.[5]
-
Antifungal: Some compounds exhibit poor to moderate in vitro antifungal effects against strains like Candida albicans.[4][5]
CNS Activity: CB1 Receptor Antagonists
A series of pyrazine carboxamides have been identified as antagonists of the Cannabinoid Receptor 1 (CB1).[11]
-
Therapeutic Application: CB1 receptor antagonists are investigated for their potential to reduce food intake and manage obesity.
-
Structure-Activity Relationship (SAR): Initial leads in this series had poor pharmaceutical properties. The introduction of a hydroxyl group into the sidechains significantly improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to orally active compounds. Compound 35 from this series caused a 46% reduction in food intake in rat models, demonstrating in vivo efficacy.[11]
Other Biological Activities
The versatility of the pyrazine carboxamide scaffold extends to other biological domains:
-
Photosynthesis Inhibition: Substituted amides of pyrazine-2-carboxylic acid can act as inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthetic electron transport.[4]
-
Plant Elicitors: Certain synthetic pyrazine carboxamides can act as abiotic elicitors in plant cell cultures. For example, they have been shown to enhance the production of valuable secondary metabolites like taxifolin and rutin in cultures of Silybum marianum and Fagopyrum esculentum, respectively.[12][13]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of pyrazine carboxamides.
Protocol: Synthesis of N-(Aryl)-pyrazine-2-carboxamide
This protocol describes a general procedure for the synthesis of a pyrazine carboxamide via the acid chloride intermediate method.
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting solid is pyrazine-2-carbonyl chloride. Use this crude product directly in the next step.
-
Amide Coupling: Dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(Aryl)-pyrazine-2-carboxamide.
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized pyrazine carboxamide compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic for positive control (e.g., Gentamicin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (appropriately diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the growth control and sterility control, respectively.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Outlook
Pyrazine-based carboxamides represent a versatile and enduringly important class of molecules in drug discovery. From their foundational role in combating tuberculosis to their exciting emergence as targeted cancer therapies and CNS modulators, this scaffold continues to yield compounds with potent and diverse biological activities. The synthetic accessibility and the potential for fine-tuning properties through substitution make them ideal for medicinal chemistry campaigns.
Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: Designing novel derivatives that can circumvent existing resistance mechanisms in bacteria, mycobacteria, and cancer cells.
-
Improving Selectivity and Safety: Enhancing the selectivity of kinase inhibitors and other targeted agents to minimize off-target effects and improve their therapeutic index.
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to probe novel biological targets and address unmet medical needs in areas like neurodegenerative and inflammatory diseases.
The continued exploration of the chemical space around the pyrazine carboxamide core, guided by a deeper understanding of structure-activity relationships and target biology, promises to deliver the next generation of innovative therapeutics.
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Spectroscopic Characterization of 5-Methylpyrazine-2-carboximidamide HCl: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyrazine-2-carboximidamide hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the core spectroscopic techniques—Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering both theoretical insights and practical, field-proven protocols. The information presented herein is synthesized from available data on the parent compound and closely related pyrazine derivatives to provide a robust analytical framework.
Introduction to 5-Methylpyrazine-2-carboximidamide HCl
5-Methylpyrazine-2-carboximidamide is a heterocyclic compound featuring a pyrazine ring, a core structure found in numerous biologically active molecules. The hydrochloride salt of this compound is of particular interest in pharmaceutical development due to its potential for improved solubility and stability. Accurate spectroscopic characterization is paramount for confirming its chemical identity, purity, and structure, which are critical steps in the drug discovery and development pipeline.
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 5-Methylpyrazine-2-carboximidamide HCl, Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice due to the polar nature of the molecule.
Predicted Mass Spectrometry Data
While direct experimental data for the hydrochloride salt is not widely published, the predicted mass spectrum for the free base, 5-methylpyrazine-2-carboximidamide (C₆H₈N₄), provides a foundational understanding.[1] In the positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.
| Adduct | Predicted m/z |
| [M+H]⁺ | 137.08217 |
| [M+Na]⁺ | 159.06411 |
| [M]⁺ | 136.07434 |
| Data sourced from PubChem CID 2760055 for 5-methylpyrazine-2-carboximidamide.[1] |
When analyzing the hydrochloride salt, the mass spectrum will typically display the molecular ion peak corresponding to the free base, as the HCl is lost during the ionization process.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of 5-Methylpyrazine-2-carboximidamide HCl in 1 mL of a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Utilize an ESI-MS instrument.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
Mass Spectrometry Workflow
Caption: Experimental workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum of 5-Methylpyrazine-2-carboximidamide HCl is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt will introduce specific vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amidine & HCl Salt) | 3400-3200 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Methyl) | 2980-2850 | Stretching |
| C=N (Pyrazine Ring & Amidine) | 1680-1620 | Stretching |
| N-H (Amidine & HCl Salt) | 1650-1550 | Bending |
| C-N | 1350-1250 | Stretching |
The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the amidinium ion and the associated hydrochloride. The C=N stretching vibrations of the pyrazine ring and the carboximidamide group are expected in the 1680-1620 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Infrared Spectroscopy Workflow
Caption: Experimental workflow for Infrared Spectroscopy analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts for 5-Methylpyrazine-2-carboximidamide HCl in a suitable solvent like DMSO-d₆. The protonation of the amidine group and a pyrazine nitrogen will lead to a general downfield shift of the signals compared to the free base.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine H-3 | 9.1 - 9.3 | Singlet |
| Pyrazine H-6 | 8.8 - 9.0 | Singlet |
| NH₂ (Amidine) | 8.0 - 9.5 (broad) | Singlet |
| NH (HCl Salt) | >10 (broad) | Singlet |
| Methyl (CH₃) | 2.6 - 2.8 | Singlet |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Amidine) | 160 - 165 |
| Pyrazine C-2 | 150 - 155 |
| Pyrazine C-5 | 148 - 152 |
| Pyrazine C-3 | 145 - 148 |
| Pyrazine C-6 | 142 - 145 |
| Methyl (CH₃) | 20 - 25 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign the signals to the respective nuclei.
NMR Spectroscopy Workflow
Caption: Experimental workflow for NMR Spectroscopy analysis.
Conclusion
This technical guide provides a comprehensive spectroscopic framework for the characterization of 5-Methylpyrazine-2-carboximidamide HCl. The predicted data and detailed protocols for mass spectrometry, IR spectroscopy, and NMR spectroscopy serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While the presented data is based on the analysis of the free base and related compounds, it offers a scientifically sound starting point for the definitive identification and structural elucidation of this important molecule.
References
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PubChem. (n.d.). 5-methylpyrazine-2-carboximidamide. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methylpyrazine-2-carboxylic acid. Retrieved from [Link]
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A Theoretical and Spectroscopic Investigation of 5-Methylpyrazine-2-carboximidamide Hydrochloride: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical framework for the study of 5-Methylpyrazine-2-carboximidamide hydrochloride, a novel compound with significant potential in medicinal chemistry. By leveraging established computational methodologies, we will outline a systematic approach to characterizing its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical chemistry in the rational design of new therapeutic agents.
Introduction: The Therapeutic Potential of Pyrazine Derivatives
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities.[1][2] Notably, pyrazinamide is a first-line medication for the treatment of tuberculosis.[2] The introduction of a methyl group and a carboximidamide hydrochloride moiety to the pyrazine scaffold, as in 5-Methylpyrazine-2-carboximidamide hydrochloride, is anticipated to modulate its physicochemical and pharmacological properties, potentially leading to new therapeutic applications.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the molecular properties of pyrazine derivatives and guiding the synthesis of novel analogues with enhanced activity.[3][4][5] This guide will detail a proposed in-silico investigation of 5-Methylpyrazine-2-carboximidamide hydrochloride, providing a roadmap for its comprehensive characterization.
Proposed Synthetic Pathway
The synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride can be envisioned through a multi-step process starting from commercially available 5-methylpyrazine-2-carboxylic acid. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[1]
Caption: Proposed synthetic workflow for 5-Methylpyrazine-2-carboximidamide hydrochloride.
Computational Methodology: A DFT-Based Approach
To gain a deep understanding of the molecular properties of 5-Methylpyrazine-2-carboximidamide hydrochloride, a comprehensive computational study employing Density Functional Theory (DFT) is proposed. DFT has been successfully applied to study the structural and electronic properties of various pyrazine derivatives.[3][4][6]
Geometry Optimization and Vibrational Frequencies
The initial step involves the optimization of the molecular geometry of 5-Methylpyrazine-2-carboximidamide hydrochloride. This will be performed using a hybrid DFT functional, such as B3LYP or M06-2X, in conjunction with a sufficiently large basis set, for instance, 6-311++G(d,p).[4] The optimized geometry will provide key structural parameters, including bond lengths, bond angles, and dihedral angles.
Subsequent to geometry optimization, vibrational frequency calculations will be carried out at the same level of theory. The calculated frequencies will be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.[6]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Input: A starting 3D structure of 5-Methylpyrazine-2-carboximidamide hydrochloride.
-
Keywords: Opt Freq=VibRot to perform geometry optimization followed by frequency calculation.
-
Analysis: The output file will contain the optimized Cartesian coordinates, thermodynamic properties, and the calculated vibrational frequencies and their corresponding IR and Raman intensities.
Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule will be investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[3]
From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated. These descriptors provide valuable insights into the molecule's reactivity and potential for intermolecular interactions.
Table 1: Predicted Electronic Properties and Global Reactivity Descriptors
| Parameter | Formula | Predicted Value (a.u.) |
| HOMO Energy | EHOMO | TBD |
| LUMO Energy | ELUMO | TBD |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | TBD |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | TBD |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | TBD |
| Global Electrophilicity Index | ω = μ² / 2η | TBD |
TBD: To Be Determined from DFT calculations.
Spectroscopic Characterization (Theoretical)
The calculated vibrational frequencies and NMR chemical shifts will provide a theoretical basis for the experimental spectroscopic characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Vibrational Spectroscopy (FT-IR and Raman)
The predicted IR and Raman spectra will aid in the assignment of the experimental vibrational bands. Key vibrational modes to be analyzed include the N-H stretching and bending vibrations of the amidinium group, the C=N stretching of the pyrazine ring, and the C-N stretching of the carboximidamide moiety.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -NH₂⁺ | Symmetric Stretch | TBD |
| -NH₂⁺ | Asymmetric Stretch | TBD |
| -NH₂⁺ | Scissoring | TBD |
| Pyrazine Ring | C=N Stretch | TBD |
| Carboximidamide | C=N Stretch | TBD |
| Carboximidamide | C-N Stretch | TBD |
| -CH₃ | Symmetric Stretch | TBD |
| -CH₃ | Asymmetric Stretch | TBD |
TBD: To Be Determined from frequency calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.[7] The calculated chemical shifts, when referenced to a standard (e.g., Tetramethylsilane), can be compared with experimental NMR data to confirm the molecular structure.
Caption: Workflow for the theoretical prediction of NMR chemical shifts.
Molecular Docking and Drug Design Implications
To explore the potential of 5-Methylpyrazine-2-carboximidamide hydrochloride as a therapeutic agent, molecular docking studies can be performed.[8][9] Based on the structural similarities to other biologically active pyrazine derivatives, potential protein targets could include enzymes involved in microbial metabolic pathways or cell signaling cascades.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The optimized 3D structure of 5-Methylpyrazine-2-carboximidamide hydrochloride will be used.
-
Target Selection: A relevant protein target will be selected from the Protein Data Bank (PDB).
-
Docking Software: AutoDock, Glide, or a similar program will be used to perform the docking simulations.
-
Analysis: The binding affinity (docking score) and the binding mode of the ligand within the active site of the protein will be analyzed.
The results from molecular docking studies can provide valuable insights into the potential mechanism of action and guide the design of more potent and selective analogues.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride. By employing DFT calculations, we can predict its structural, electronic, and spectroscopic properties, providing a solid foundation for its experimental investigation and potential development as a novel therapeutic agent. The proposed computational workflow, from synthesis planning to molecular docking, exemplifies a modern, in-silico-driven approach to drug discovery.
References
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Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. [Link]
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Request PDF. Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. [Link]
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ResearchGate. Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. [Link]
-
Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives: Scheme 1. [Link]
-
Request PDF. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. [Link]
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Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]
-
PMC. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. [Link]
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ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]
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Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]
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Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]
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PMC. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
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PubMed. Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. [Link]
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Request PDF. Experimental and DFT study of pyrazinamide. [Link]
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PubMed. Synthesis, DFT study, in silico ADMET evaluation, molecular docking, and QSAR analysis of new anti-tuberculosis drugs derived from 2-hydroxybenzohydrazide derivatives. [Link]
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PubMed. Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides. [Link]
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PMC. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. [Link]
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Methodological & Application
Synthesis of 5-Methylpyrazine-2-carboximidamide Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, multi-step protocol for the synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocol is designed to be self-validating, with in-depth explanations for experimental choices and characterization checkpoints at each stage.
Introduction
5-Methylpyrazine-2-carboximidamide hydrochloride is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, a pyrazine ring with a carboximidamide group, is found in a range of therapeutic agents. The synthesis of this compound requires a multi-step approach, starting from the readily available 5-methylpyrazine-2-carboxylic acid. This guide will detail a reliable synthetic route, encompassing the conversion of the carboxylic acid to the corresponding amide, subsequent dehydration to the nitrile, and finally, the Pinner reaction to yield the target carboximidamide hydrochloride.
The causality behind the chosen synthetic pathway lies in the robust and well-established nature of each individual reaction. The conversion of a carboxylic acid to a primary amide is a fundamental transformation, and the subsequent dehydration to a nitrile is a classic method for introducing the cyano group. The Pinner reaction is a highly effective method for the synthesis of imidates and their subsequent conversion to amidines from nitriles.[1] This stepwise approach allows for the isolation and characterization of intermediates, ensuring the purity of the final product.
Overall Synthesis Workflow
The synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride is accomplished through a three-step process, as illustrated in the workflow diagram below. Each step is followed by purification and characterization to ensure the desired product is obtained with high purity before proceeding to the next step.
Sources
Application Notes and Protocols for the Evaluation of 5-Methylpyrazine-2-carboximidamide hydrochloride in Anti-Tubercular Assays
Introduction: The Quest for Novel Anti-Tubercular Agents
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous search for new therapeutic agents.[1][2] Pyrazine derivatives have long been a cornerstone of tuberculosis treatment, with Pyrazinamide (PZA) being a first-line drug renowned for its sterilizing activity against persistent, non-replicating mycobacteria.[3][4][5] The compound 5-Methylpyrazine-2-carboximidamide hydrochloride, a structural analog of PZA, represents a promising candidate for investigation. This document provides a comprehensive guide for researchers to evaluate its anti-tubercular potential through a series of robust in vitro assays.
The protocols outlined herein are designed to establish a foundational understanding of the compound's efficacy and safety profile. We will delve into determining its direct inhibitory action on Mtb, its activity within the crucial intracellular environment of host macrophages, and its potential cytotoxicity to mammalian cells. The underlying principle of these assays is to provide a reliable and reproducible framework for the preclinical assessment of novel anti-tubercular candidates.
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's properties is critical for accurate and reproducible results.
| Property | Details | Source |
| Compound Name | 5-Methylpyrazine-2-carboximidamide hydrochloride | Chemical Supplier |
| Molecular Formula | C6H9ClN4 | PubChem |
| Molar Mass | 172.62 g/mol | PubChem |
| Appearance | Typically a solid, white to off-white powder | [6] |
| Solubility | Expected to be soluble in water and DMSO. Empirical testing is required. | General Knowledge |
| Storage | Store in a cool, dry place, protected from light.[6] | [6] |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent, such as sterile dimethyl sulfoxide (DMSO) or sterile deionized water. The final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤1%) to avoid solvent-induced toxicity.[7]
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7] The Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for determining the MIC of compounds against Mtb.[1][3][7][8] The assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.
Protocol 1: MIC Determination using Resazurin Microtiter Assay (REMA)
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
Sterile 96-well flat-bottom microplates.
-
5-Methylpyrazine-2-carboximidamide hydrochloride stock solution.
-
Resazurin sodium salt solution (0.02% w/v in sterile water).
-
Positive control (e.g., Isoniazid, Rifampicin).
-
Negative control (DMSO or vehicle).
Procedure:
-
Inoculum Preparation: Culture Mtb in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in fresh broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[9]
-
Compound Dilution: In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include wells with Mtb and vehicle (negative control) and wells with Mtb and a known anti-tubercular drug (positive control). Also, include wells with media only for sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Resazurin Addition: Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[7]
Part 2: Intracellular Activity Assessment
Evaluating a compound's activity against Mtb residing within host macrophages is crucial, as this is the primary niche of the bacterium in vivo.[10][11] This assay determines the ability of the compound to penetrate the host cell and exert its anti-mycobacterial effect.
Protocol 2: Macrophage Infection Model
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Mycobacterium tuberculosis expressing a reporter gene (e.g., luciferase or GFP) is recommended for high-throughput screening.[12][13][14]
-
96-well tissue culture plates.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Apparatus for measuring luminescence or fluorescence.
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.
-
Infection: Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Compound Treatment: Add fresh culture medium containing serial dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride to the infected cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Bacteria:
-
For reporter strains: Lyse the cells and measure the reporter signal (luminescence or fluorescence) according to the manufacturer's instructions.[12]
-
For non-reporter strains: Lyse the cells, serially dilute the lysate, and plate on Middlebrook 7H11 agar to enumerate colony-forming units (CFU).
-
-
Data Analysis: Determine the concentration of the compound that results in a 90% reduction in bacterial signal or CFU (IC90).
Part 3: Cytotoxicity Assessment
It is essential to assess the toxicity of any potential drug candidate against mammalian cells to determine its therapeutic index. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.[8][15]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HepG2, Vero, or the same macrophage line used for intracellular assays).[15]
-
Complete cell culture medium.
-
96-well flat-bottom sterile microplates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride to the cells and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Data Interpretation and Next Steps
The results from these assays will provide a preliminary profile of 5-Methylpyrazine-2-carboximidamide hydrochloride.
| Parameter | Description | Desired Outcome |
| MIC | Minimum Inhibitory Concentration against Mtb. | Low value (potent activity) |
| IC90 | 90% Inhibitory Concentration in macrophages. | Low value, comparable to or lower than MIC. |
| CC50 | 50% Cytotoxic Concentration in mammalian cells. | High value (low toxicity) |
| Selectivity Index (SI) | CC50 / MIC | SI > 10 is generally considered promising for further development. |
A promising compound will exhibit a low MIC and IC90, a high CC50, and consequently, a high Selectivity Index.
Visualizing the Workflow
Experimental Workflow for Anti-Tubercular Compound Evaluation
Caption: Hypothesized mechanism of action based on structural similarity to Pyrazinamide.
Conclusion
This guide provides a comprehensive framework for the initial in vitro evaluation of 5-Methylpyrazine-2-carboximidamide hydrochloride as a potential anti-tubercular agent. By systematically determining its MIC, intracellular activity, and cytotoxicity, researchers can make informed decisions about its potential for further development. The provided protocols are robust and based on established methodologies, ensuring reliable and reproducible data. Further studies to elucidate the precise mechanism of action and to evaluate in vivo efficacy will be critical next steps for promising candidates.
References
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Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
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Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - NIH. Available at: [Link]
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Assessment of intracellular anti-TB activity using auto-luminescent Mtb - Protocols.io. Available at: [Link]
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Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - The University of British Columbia. Available at: [Link]
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Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. Available at: [Link]
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Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - MDPI. Available at: [Link]
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Table 6, Assays Conducted Using THP-1 Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf. Available at: [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - NIH. Available at: [Link]
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Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Available at: [Link]
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Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC. Available at: [Link]
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Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC - NIH. Available at: [Link]
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Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed. Available at: [Link]
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Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Available at: [Link]
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View of Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Available at: [Link]
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Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. Available at: [Link]
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4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide - PubChem. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
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(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
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(PDF) Mechanisms and Action of Drug Resistance on Mycobacterium tuberculosis. Available at: [Link]
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Mechanisms of Pyrazinamide Action and Resistance - PubMed - NIH. Available at: [Link]
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Pyrazinamide: The importance of uncovering the mechanisms of action in mycobacteria. Available at: [Link]
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Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis | bioRxiv. Available at: [Link]
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Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - NIH. Available at: [Link]
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Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PubMed. Available at: [Link]
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5-Methylpyrazine-2-carboximidamide hydrochloride as a potential enzyme inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 5-Methylpyrazine-2-carboximidamide Hydrochloride as a Urease Inhibitor
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This seemingly simple reaction has profound implications in medicine and agriculture. In humans, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By producing ammonia, H. pylori neutralizes the acidic environment of the stomach, allowing it to colonize the gastric mucosa. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microorganisms leads to significant nitrogen loss through ammonia volatilization, reducing fertilizer efficacy and contributing to environmental pollution.
The development of potent and specific urease inhibitors is therefore a critical area of research. While a variety of compound classes have been investigated, the pyrazine scaffold, a nitrogen-containing heterocycle, has emerged as a promising starting point for the design of novel enzyme inhibitors due to its diverse biological activities. Although there is limited published data on 5-Methylpyrazine-2-carboximidamide hydrochloride as a specific enzyme inhibitor, its structural features, including the pyrazine ring and the carboximidamide group, suggest a potential for interaction with the active site of metalloenzymes like urease.
These application notes provide a comprehensive guide for the investigation of 5-Methylpyrazine-2-carboximidamide hydrochloride as a potential urease inhibitor. The protocols outlined below are based on established, robust methodologies for enzyme inhibition screening, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of action. While the focus is on urease, these principles and methods can be adapted for studying the inhibitory effects of this compound on other enzymes.
Compound Handling and Preparation
Chemical Properties of 5-Methylpyrazine-2-carboximidamide Hydrochloride (Hypothetical)
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₄ | Inferred |
| Molecular Weight | 172.62 g/mol | Inferred |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water and DMSO | Expected |
| Stability | Store in a cool, dry place | General Guideline |
Safety Precautions:
As with any novel chemical compound, appropriate safety precautions should be taken. It is recommended to handle 5-Methylpyrazine-2-carboximidamide hydrochloride in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) if available, or handle with the caution accorded to new chemical entities.
Preparation of Stock Solutions:
For in vitro assays, a concentrated stock solution of the test compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh a precise amount of 5-Methylpyrazine-2-carboximidamide hydrochloride using an analytical balance.
-
Dissolution: Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 1: In Vitro Urease Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of 5-Methylpyrazine-2-carboximidamide hydrochloride against urease. The assay is based on the Berthelot method, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Principle:
Urease catalyzes the conversion of urea to ammonia. The produced ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol complex. The intensity of the color, measured spectrophotometrically at 630 nm, is directly proportional to the amount of ammonia produced and thus reflects the urease activity. A decrease in color intensity in the presence of the test compound indicates inhibition of the enzyme.
Materials and Reagents:
-
Jack Bean Urease (Type III, Sigma-Aldrich or equivalent)
-
Urea
-
5-Methylpyrazine-2-carboximidamide hydrochloride
-
Thiourea (standard inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Step-by-Step Protocol:
-
Experimental Design:
-
Based on the determined IC₅₀ value, select a range of inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).
-
Select a range of substrate (urea) concentrations that bracket the Km value of the enzyme.
-
-
Assay Performance:
-
For each combination of substrate and inhibitor concentration, perform the urease activity assay as described in Part 1.
-
It is critical to measure the initial reaction velocity (v₀), which is the linear phase of the reaction. This may require optimizing the incubation time.
-
-
Data Collection:
-
Record the absorbance for each condition.
-
Convert absorbance values to reaction velocity (e.g., in µmol/min) using a standard curve for ammonia.
-
-
Data Analysis:
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) versus the substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] for each inhibitor concentration. This linearization of the Michaelis-Menten equation helps in visually determining the type of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Determine the inhibition constant (Ki) from the Lineweaver-Burk plot or by using non-linear regression analysis of the Michaelis-Menten data.
-
Data Presentation:
| Kinetic Parameter | No Inhibitor | + Inhibitor (Conc. 1) | + Inhibitor (Conc. 2) |
| Vmax (µmol/min) | To be determined | To be determined | To be determined |
| Km (mM) | To be determined | To be determined | To be determined |
| Inhibition Type: | - | To be determined | To be determined |
| Ki (µM): | - | To be determined | - |
Part 3: Cellular Assay for Urease Inhibition (Hypothetical Model)
While in vitro assays are essential for initial screening, it is important to evaluate the efficacy of a potential inhibitor in a cellular context. This protocol provides a general framework for a cell-based assay using a urease-producing bacterium.
Principle:
The urease activity of whole bacterial cells can be measured by monitoring the increase in pH of the culture medium due to ammonia production. An effective inhibitor will prevent or reduce this pH change.
Materials and Reagents:
-
Urease-producing bacterial strain (e.g., Proteus mirabilis or a non-pathogenic strain engineered to express urease)
-
Bacterial growth medium
-
Urea solution
-
pH indicator (e.g., phenol red)
-
5-Methylpyrazine-2-carboximidamide hydrochloride
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Bacterial Culture: Grow the urease-producing bacteria to the mid-logarithmic phase.
-
Assay Setup (in a 96-well plate):
-
Add a standardized suspension of the bacteria to each well.
-
Add serial dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride to the test wells.
-
Include appropriate controls (no inhibitor, no bacteria, standard inhibitor).
-
-
Initiate Reaction: Add the urea solution and the pH indicator to all wells.
-
Incubation: Incubate the plate at 37°C and monitor the color change over time.
-
Measurement: Measure the absorbance at a wavelength appropriate for the pH indicator (e.g., 560 nm for phenol red) at different time points. A decrease in the color change in the presence of the test compound indicates inhibition of cellular urease activity.
Discussion and Interpretation of Results
The data obtained from these protocols will provide a comprehensive profile of 5-Methylpyrazine-2-carboximidamide hydrochloride as a potential urease inhibitor.
-
IC₅₀ Value: A low IC₅₀ value indicates high potency. This value can be used to compare the efficacy of the test compound with other known urease inhibitors.
-
Mechanism of Inhibition: The kinetic studies will reveal how the compound interacts with the enzyme. For instance, a competitive inhibitor binds to the active site and competes with the substrate, while a non-competitive inhibitor binds to a different site on the enzyme. This information is crucial for understanding the structure-activity relationship and for guiding further optimization of the compound. Molecular docking studies could be employed to visualize the potential binding mode of the compound in the active site of urease.
-
Cellular Efficacy: The cell-based assay will provide insights into the compound's ability to inhibit urease in a more physiologically relevant environment, considering factors like cell permeability and stability.
Conclusion
These application notes provide a detailed and scientifically grounded framework for the initial investigation of 5-Methylpyrazine-2-carboximidamide hydrochloride as a potential urease inhibitor. By following these protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory potency and mechanism of action. The findings from these studies will be instrumental in evaluating the therapeutic or agricultural potential of this and other novel pyrazine-based compounds.
References
- Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review.
- Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971-974.
- Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170-171.
- Lineweaver, H., & Burk, D. (1934). The determination of enzyme dissociation constants. Journal of the American Chemical Society, 56(3), 658-666.
- Copeland, R. A. (2000).
-
Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]
Application Note & Protocols: A Framework for the In Vitro Characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The early-stage evaluation of novel small molecules is a cornerstone of drug discovery.[1] 5-Methylpyrazine-2-carboximidamide hydrochloride is a synthetic organic compound featuring a pyrazine ring and a carboximidamide (amidine) functional group. While specific biological data for this exact molecule is not widely published, its structural motifs provide a logical starting point for investigation. The pyrazine core is a common scaffold in medicinal chemistry, found in drugs with diverse activities.[2][3] Notably, the amidine group is a strong base that is often protonated at physiological pH, making it an effective hydrogen bond donor. This functionality is known to interact with negatively charged pockets in various enzymes, suggesting that potential targets could include serine proteases, kinases, or other ATP-binding proteins.
This document provides a comprehensive, phased framework for the initial in vitro characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride. The goal is to systematically assess its cytotoxic potential, elucidate its primary mechanism of cell death, and explore a hypothesis-driven target class. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.
Preliminary Compound Handling and Preparation
Scientific rigor begins with proper compound management. As a hydrochloride salt, 5-Methylpyrazine-2-carboximidamide is expected to have improved solubility in aqueous solutions compared to its freebase form.
Protocol: Stock Solution Preparation
-
Solvent Selection: Begin by assessing solubility in sterile Dimethyl Sulfoxide (DMSO) and sterile water. For most cell-based assays, a concentrated stock in DMSO (e.g., 10-50 mM) is standard practice.
-
Preparation: Carefully weigh the compound and dissolve it in the chosen solvent to create a high-concentration primary stock. For example, to make a 10 mM stock of a compound with a molecular weight of (hypothetically) 200 g/mol , dissolve 2 mg in 1 mL of DMSO.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4]
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Crucial Insight: Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%. A vehicle control (medium with the same final DMSO concentration as the highest compound dose) is mandatory for all experiments.
Phase I: Foundational Cytotoxicity Screening
The first essential question is: what effect does the compound have on cell viability and proliferation? The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[5][6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]
Protocol: Cell Viability Assessment via MTT Assay
-
Cell Seeding: Plate cells in a 96-well, flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6][9]
-
Compound Treatment: Prepare a series of dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride in culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Include "no-cell" wells with medium only for background control.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Example Value | Description |
| Cell Line | A549 (Lung Carcinoma) | Adherent, robust, and commonly used for cytotoxicity screening. |
| Seeding Density | 8,000 cells/well | Optimized for log-phase growth during the assay period. |
| Compound Conc. | 0.01 µM - 100 µM | A wide range to capture the full dose-response curve. |
| Incubation Time | 48 hours | A standard time point for assessing cytotoxic effects. |
| Endpoint | IC₅₀ | The concentration at which 50% of cell viability is inhibited. |
| Table 1: Example parameters for an MTT cytotoxicity assay. |
Phase II: Elucidating the Mechanism of Cell Death
If the compound proves to be cytotoxic, the next logical step is to determine how it is killing the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[10] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure this activity.[11][12]
Protocol: Apoptosis Detection via Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compound as described in the MTT protocol. It is crucial to include a positive control (e.g., staurosporine or etoposide) known to induce apoptosis in the chosen cell line.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[12]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.[12] Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background (no-cell control) luminescence from all readings. A significant increase in luminescence in compound-treated cells compared to vehicle-treated cells indicates apoptosis induction.
Caption: Workflow for initial compound characterization.
Phase III: Hypothesis-Driven Target Identification
Based on the presence of the amidine functional group, a plausible hypothesis is that 5-Methylpyrazine-2-carboximidamide hydrochloride may inhibit a class of enzymes such as serine proteases.[13] A generic, fluorescence-based in vitro enzymatic assay can be used to screen for this activity directly.[14][15]
Protocol: Generic Serine Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme: Prepare a stock solution of a representative serine protease (e.g., Trypsin, Chymotrypsin) in assay buffer.
-
Substrate: Prepare a stock solution of a fluorogenic peptide substrate specific for the chosen enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) in DMSO.
-
Inhibitor: Use a known protease inhibitor (e.g., aprotinin) as a positive control.[16]
-
-
Assay Setup (96-well black plate):
-
Test Wells: 5 µL of compound dilution + 85 µL of assay buffer + 5 µL of enzyme solution.
-
Positive Control: 5 µL of known inhibitor + 85 µL of assay buffer + 5 µL of enzyme solution.
-
Negative Control (100% activity): 5 µL of vehicle (DMSO) + 85 µL of assay buffer + 5 µL of enzyme solution.
-
Blank (0% activity): 90 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC substrates) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition relative to the negative control. Plot percent inhibition against compound concentration to calculate the IC₅₀.
Phase IV: Downstream Pathway Validation
If the compound induces a cellular phenotype (e.g., apoptosis), it is critical to validate the effect on key signaling proteins. Western blotting is a fundamental technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[17][18][19]
Protocol: Western Blotting for Apoptosis and Signaling Markers
-
Sample Preparation: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time (e.g., 24 hours). Lyse the cells in 1X SDS sample buffer, sonicate to shear DNA, and heat to 95°C for 5 minutes to denature proteins.[17][20]
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by size.[20]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[19][21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution diluted in blocking buffer.[21]
-
Suggested Targets: Cleaved Caspase-3, Cleaved PARP (markers of apoptosis), Phospho-Akt, Phospho-ERK (markers of common survival signaling pathways). A loading control (e.g., GAPDH, β-actin) is mandatory.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of target proteins to the loading control to compare protein levels across different treatments.
Caption: Investigating a potential mechanism of action.
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: MTT (Assay protocol) Source: protocols.io URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Western Blotting Protocol Source: YouTube (Cell Signaling Technology) URL: [Link]
-
Title: Muse® Caspase-3/7 Kit Source: Luminex Corporation URL: [Link]
-
Title: EarlyTox Caspase-3/7 R110 Assay Kit Source: Molecular Devices URL: [Link]
-
Title: In Silico and In Vitro Screening of Small Molecule Inhibitors Source: MDPI URL: [Link]
-
Title: Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors Source: ACS Publications URL: [Link]
-
Title: Identification of novel small-molecule inhibitors for human transketolase Source: PubMed URL: [Link]
-
Title: Identification of novel PD-1/PD-L1 small molecule inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Novel small molecule inhibitors of oncogenic SHP2 variants Source: YouTube URL: [Link]
-
Title: Assay for Protealysin-like Protease Inhibitor Activity Source: PMC - NIH URL: [Link]
-
Title: Protease Assay Services Source: Reaction Biology URL: [Link]
-
Title: Protease Assays - Assay Guidance Manual Source: NCBI URL: [Link]
-
Title: Protease Inhibitors 101: Best Practices for Use in the Lab Source: Bitesize Bio URL: [Link]
-
Title: Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives Source: ResearchGate URL: [Link]
-
Title: 5-Methylpyrazine-2-Carboxamide Source: Bouling Chemical Co. URL: [Link]
- Title: Process for preparing 5-methyl pyrazine-2-carboxylic acid Source: Google Patents URL
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Application Notes and Protocols for Investigating the Biological Activity of 5-Methylpyrazine-2-carboximidamide hydrochloride
Introduction
5-Methylpyrazine-2-carboximidamide hydrochloride is a heterocyclic compound featuring a pyrazine ring and a carboximidamide functional group. The amidine moiety is a key structural feature in numerous biologically active compounds, known to participate in critical binding interactions with various enzymatic and receptor targets.[1][2][3][4] This structural element suggests a broad potential for biological activity, including but not limited to enzyme inhibition, modulation of ion channels, and antiproliferative effects.[5][6][7] For instance, related carboxamide and sulfonyl-carboximidamide structures have demonstrated notable anticancer and anti-inflammatory properties.[5][8][9][10][11] Furthermore, the pyrazine core is a known scaffold in compounds with anti-tubercular activity.[12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute a tiered assay strategy for characterizing the biological activity of 5-Methylpyrazine-2-carboximidamide hydrochloride. The proposed workflow is designed to first identify the general cytotoxic and potential therapeutic areas of the compound, followed by more focused mechanistic and target-based assays.
Tier 1: Initial Screening for Bioactivity
The primary objective of this initial phase is to ascertain the general bioactivity profile of 5-Methylpyrazine-2-carboximidamide hydrochloride. This involves assessing its cytotoxicity across various cell lines and performing broad-based screening against major classes of drug targets.
General Cytotoxicity Assessment
A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for subsequent cell-based assays and for preliminary indications of potential anticancer activity.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia, HCT-116 for colon cancer)[8]
-
Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment[8]
-
5-Methylpyrazine-2-carboximidamide hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare a serial dilution of 5-Methylpyrazine-2-carboximidamide hydrochloride in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | Compound | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | 5-Methylpyrazine-2-carboximidamide HCl | ||
| K-562 | 5-Methylpyrazine-2-carboximidamide HCl | ||
| HCT-116 | 5-Methylpyrazine-2-carboximidamide HCl | ||
| Normal Fibroblasts | 5-Methylpyrazine-2-carboximidamide HCl | ||
| The Selectivity Index can be calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. |
Broad-Spectrum Target Screening
To efficiently identify potential molecular targets, high-throughput screening against panels of common drug targets is recommended. This can be outsourced to specialized contract research organizations (CROs) or performed in-house if the necessary platforms are available.
Recommended Screening Panels:
-
Kinase Panel: Given that 5-Methylpyrazine-2-carboximidamide has been suggested as an intermediate for kinase inhibitors, screening against a broad panel of kinases is a high priority.[13][14]
-
Enzyme Inhibition Panel: This could include proteases, phosphatases, and other enzymes relevant to disease pathways.[6][15][16][17]
-
Ion Channel Panel: A variety of cell-based and automated electrophysiology assays can screen for activity against a wide range of ion channels.[7][18][19]
Tier 2: Focused Mechanistic and Target Validation Assays
Based on the results from Tier 1, the next phase involves more in-depth studies to validate the initial findings and elucidate the mechanism of action.
Kinase Inhibition Assays
If the initial screening indicates activity against one or more kinases, the following assays can be used to confirm and characterize the inhibitory activity.
Protocol: In Vitro Kinase Inhibition Assay (Example: Src Kinase)
This protocol describes a common method for measuring kinase activity and its inhibition.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase buffer
-
5-Methylpyrazine-2-carboximidamide hydrochloride
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride in kinase buffer.
-
In a 96-well plate, add the compound dilutions, Src kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Kinase Target | Inhibitor | IC50 (nM) |
| Src | 5-Methylpyrazine-2-carboximidamide HCl | |
| Abl | 5-Methylpyrazine-2-carboximidamide HCl | |
| ... | ... |
Cell-Based Ion Channel Assays
Should the initial screen suggest ion channel modulation, functional cell-based assays are necessary to confirm this activity.
Protocol: FluxOR™ Potassium Ion Channel Assay
The FluxOR™ assay is a high-throughput cell-based assay that measures potassium channel activity using a thallium-sensitive fluorescent dye.[20]
Materials:
-
Cells expressing the potassium channel of interest (e.g., hERG)
-
FluxOR™ Thallium Detection Kit
-
5-Methylpyrazine-2-carboximidamide hydrochloride
-
Assay buffer
-
Stimulus buffer (containing a high concentration of potassium or a known channel opener)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with the FluxOR™ dye according to the manufacturer's protocol.
-
Add serial dilutions of 5-Methylpyrazine-2-carboximidamide hydrochloride to the wells and incubate for the desired time.
-
Add the stimulus buffer to activate the potassium channels.
-
Immediately measure the fluorescence signal over time using a fluorescence plate reader.
-
Analyze the data to determine the effect of the compound on ion flux, which is indicative of channel modulation (inhibition or activation).
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Tiered approach to characterizing compound bioactivity.
Potential Kinase Inhibition Signaling Pathway
Sources
- 1. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Methylpyrazine-2-carboximidamide [myskinrecipes.com]
- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 16. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 17. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylpyrazine-2-carboximidamide hydrochloride in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of the Pyrazine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine ring represents a privileged scaffold. As a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design.[1] Pyrazine derivatives are integral to a wide array of therapeutics, demonstrating activities from anticancer and antibacterial to anti-inflammatory.[1] This guide focuses on a specific, high-value derivative: 5-Methylpyrazine-2-carboximidamide hydrochloride. While primarily known as a crucial synthetic intermediate, its role is pivotal in the construction of complex, biologically active molecules. This document provides researchers, scientists, and drug development professionals with a detailed exploration of its applications, supported by actionable protocols and mechanistic insights.
Section 1: Core Compound Profile
5-Methylpyrazine-2-carboximidamide hydrochloride is a key building block used in pharmaceutical research. Its structure combines the stable pyrazine core with a reactive carboximidamide (amidine) group, making it an excellent precursor for synthesizing more complex molecules, particularly kinase inhibitors for targeted cancer therapies.[2]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1171036-44-4 | [3] |
| Molecular Formula | C₆H₉ClN₄ | [Calculated] |
| Molecular Weight | 172.62 g/mol | [Calculated from Formula] |
| Appearance | Typically a solid, white to off-white powder. | [4] |
| Solubility | Moderate solubility in water. | [4] |
| Storage | Store in a cool, dry place away from direct sunlight in a well-sealed container to prevent moisture absorption. Ideal storage is often at room temperature or under refrigerated conditions (2-8°C).[4] | |
| Stability | Stable under recommended storage conditions.[4] |
Synthetic Overview
The direct synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride is not extensively detailed in public literature, as it is primarily a commercial intermediate. However, its synthesis logically follows from its precursor, 5-methylpyrazine-2-carboxylic acid. The parent acid is a well-documented compound, synthesized via methods like the selective oxidation of 2,5-dimethylpyrazine.[5][6]
A plausible synthetic route from the carboxylic acid would involve:
-
Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester.
-
Amidation: Reaction of the ester with ammonia to form 5-methylpyrazine-2-carboxamide.
-
Imidamide Formation: Conversion of the amide to the imidamide, for example, via the Pinner reaction or by using dehydrating agents and an amine source.
-
Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt, which often improves stability and handling properties.
Section 2: Key Medicinal Chemistry Applications & Mechanisms
The utility of 5-Methylpyrazine-2-carboximidamide hydrochloride stems from its role as a precursor to several classes of therapeutic agents.
Intermediate for Kinase Inhibitors
The most prominent application is in the synthesis of kinase inhibitors for oncology.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazine scaffold can be elaborated into structures that bind to the ATP-binding pocket of specific kinases, inhibiting their function and halting downstream proliferation signals.
Caption: Simplified MAPK/ERK kinase signaling pathway targeted by inhibitors.
Precursor for Anti-Diabetic and Lipid-Lowering Agents
5-Methylpyrazine-2-carboxylic acid, the direct precursor to the title compound, is a key intermediate in the synthesis of the third-generation sulfonylurea anti-diabetic drug Glipizide and the lipid-lowering agent Acipimox .[5][7] The structural fragment derived from this pyrazine core is essential for the final molecular architecture of these drugs. Glipizide functions by stimulating insulin release from pancreatic beta cells, while Acipimox reduces circulating free fatty acids.
Scaffold for Anti-Tubercular Agents
Research into derivatives of 5-methylpyrazine has shown promise in developing new anti-tubercular agents. Specifically, 5-methylpyrazine-2-carbohydrazide derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, with several compounds showing remarkable activity.[8] This suggests that the 5-methylpyrazine core is a viable scaffold for designing novel drugs to combat tuberculosis, a major global health threat.[8] The proposed mechanism for pyrazinamide, a related frontline TB drug, involves its conversion to pyrazinoic acid, which disrupts fatty acid synthesis in the bacterium.[8]
Section 3: Experimental Protocols
The following protocols are designed to provide a practical framework for utilizing 5-Methylpyrazine-2-carboximidamide hydrochloride and its derivatives in a research setting.
Protocol 1: Synthesis of a N-Substituted Pyrazine Derivative (Amide Coupling)
This protocol details a general method for using the pyrazine core to synthesize a more complex molecule via amide bond formation, a common step in building kinase inhibitors. This example uses the precursor acid for clarity, as the imidamide hydrochloride would be used in subsequent, more specialized reactions.
Objective: To synthesize a novel pyrazine-based amide as a potential bioactive compound.
Caption: Experimental workflow for a standard amide coupling reaction.
Materials:
-
5-Methylpyrazine-2-carboxylic acid (1.0 mmol)
-
Desired primary or secondary amine hydrochloride (1.1 mmol)
-
Propylphosphonic Anhydride (T3P) or other coupling reagent (1.3 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate, Water, Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-methylpyrazine-2-carboxylic acid (1.0 mmol) and the selected amine hydrochloride salt (1.1 mmol).
-
Solvation: Add anhydrous DMF (10 mL) and stir the suspension.
-
Neutralization: Add diisopropylethylamine (DIPEA) (3.0 mmol) to the mixture. Causality: DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride salt and the carboxylic acid, facilitating the coupling reaction.
-
Coupling Agent Addition: Add the coupling agent (e.g., T3P) dropwise to the stirred suspension at room temperature. Causality: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine to form the amide bond.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Aqueous Workup: Once complete, dilute the reaction mixture with water and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the final compound.[9]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to screen a final compound (derived from the pyrazine intermediate) for its ability to inhibit a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. An effective inhibitor prevents ATP consumption, leading to a high signal.
Materials:
-
Test compound (dissolved in DMSO)
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Assay Buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a solution of the target kinase and its specific substrate in the assay buffer. Add this mixture to all wells except the negative controls.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality: This incubation allows the kinase to phosphorylate its substrate by hydrolyzing ATP to ADP. The extent of this reaction is modulated by the inhibitor.
-
Signal Generation: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate for 40 minutes at room temperature.
-
Luminescence Development: Add the second detection reagent (Kinase Detection Reagent) to convert ADP to ATP, which then drives a luciferase reaction, generating a light signal proportional to the amount of ADP formed.
-
Data Acquisition: Incubate for 30-60 minutes and then measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data Table:
| Compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 10000 | 95,000 | 98.2% |
| 1000 | 82,500 | 84.1% |
| 100 | 51,000 | 48.8% |
| 10 | 18,000 | 12.1% |
| 1 | 8,500 | 0.6% |
| 0 (Control) | 8,000 | 0.0% |
Section 4: Conclusion and Future Outlook
5-Methylpyrazine-2-carboximidamide hydrochloride is more than a simple chemical; it is an enabling tool for medicinal chemists. Its strategic importance is evident in its application as a foundational element for synthesizing drugs targeting a range of diseases, from cancer to diabetes and tuberculosis.[2][7][8] The protocols and data presented herein provide a starting point for researchers to harness the potential of this versatile pyrazine scaffold. Future work will likely focus on developing novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying the role of pyrazines in the future of medicine.
References
- MySkinRecipes. 5-Methylpyrazine-2-carboximidamide.
- RJPBCS.
- Benchchem. N-methylpyrazine-2-carboxamide | 88393-94-6.
- ChemicalBook. 5-Methylpyrazine-2-carboxiMidaMide hydrochloride | 1171036-44-4.
- ResearchGate.
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Bouling Chemical Co., Limited. 5-Methylpyrazine-2-Carboxamide - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
- Patsnap. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methylpyrazine-2-carboximidamide [myskinrecipes.com]
- 3. 5-Methylpyrazine-2-carboxiMidaMide hydrochloride | 1171036-44-4 [chemicalbook.com]
- 4. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 5. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 6. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
Topic: Derivatization of 5-Methylpyrazine-2-carboximidamide for Biological Screening
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
Pyrazine-based compounds are of significant interest in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] Their heteroaromatic nature provides a unique combination of properties, including the ability to participate in hydrogen bonding and other polar interactions via the nitrogen atoms, while the aromatic ring allows for nonpolar interactions.[3] This versatility makes the pyrazine scaffold a "privileged structure" for designing molecules that can effectively interact with a wide range of biological targets.[2]
This guide focuses on 5-Methylpyrazine-2-carboximidamide, a scaffold that combines the established pyrazine core with a highly versatile carboximidamide (amidine) functional group. The amidine moiety is a strong base and an excellent hydrogen bond donor and acceptor, making it a valuable functional group for anchoring ligands within protein binding sites.
The objective of this application note is to provide a comprehensive guide for the derivatization of this core scaffold. The goal is to generate a diverse chemical library suitable for high-throughput screening (HTS) to identify novel bioactive compounds. We will detail the synthesis of the starting material, propose robust derivatization strategies with detailed protocols, and outline a complete workflow from synthesis to characterization.
Part 1: Synthesis of the Core Scaffold: 5-Methylpyrazine-2-carboximidamide
A reliable and scalable synthesis of the starting material is paramount for any library generation effort. While 5-Methylpyrazine-2-carboximidamide is not as commonly commercially available as its corresponding carboxylic acid, it can be efficiently synthesized from 5-methylpyrazine-2-carbonitrile. The most common method for converting a nitrile to an amidine is the Pinner reaction, which proceeds via an imidate intermediate.
Rationale for the Synthetic Route: The Pinner reaction is a classic and reliable method that involves treating a nitrile with an alcohol in the presence of a strong acid (typically HCl gas) to form an imidate salt. This intermediate is then reacted with ammonia to yield the desired carboximidamide. This two-step, one-pot process is generally high-yielding and avoids harsh conditions that could degrade the pyrazine ring.
Protocol 1: Synthesis of 5-Methylpyrazine-2-carboximidamide Hydrochloride
Materials:
-
5-Methylpyrazine-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or generated in situ)
-
Ammonia (in ethanol or as gas)
-
Round-bottom flask, gas dispersion tube, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Imidate Formation (Pinner Reaction): a. Dissolve 5-methylpyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.5 M solution) in a dry round-bottom flask equipped with a magnetic stir bar and a drying tube. b. Cool the solution in an ice bath to 0°C. c. Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, or until the solution is saturated. The reaction is exothermic; maintain the temperature at 0-5°C. d. Seal the flask and stir at room temperature for 12-24 hours. Reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy (~2230 cm⁻¹). e. Upon completion, the ethyl 5-methylpyrazine-2-carboximidate hydrochloride salt will typically precipitate. Add anhydrous diethyl ether to facilitate further precipitation. f. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Amidinium Salt Formation: a. Suspend the crude imidate salt from the previous step in anhydrous ethanol. b. Cool the suspension to 0°C in an ice bath. c. Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol (2.0-3.0 eq). d. Seal the flask and stir at room temperature for 6-12 hours. e. The solvent will be evaporated under reduced pressure. The resulting solid is the crude 5-Methylpyrazine-2-carboximidamide hydrochloride. f. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product as a crystalline solid.
Self-Validation: The structure and purity of the synthesized scaffold should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to derivatization.[4][5]
Part 2: Strategies and Protocols for Derivatization
The carboximidamide group is the primary site for derivatization. It contains two nucleophilic nitrogen atoms, allowing for a variety of chemical transformations to introduce molecular diversity. The following protocols are designed to be robust and suitable for parallel synthesis to generate a compound library.
Derivatization Strategy Overview
The diagram below illustrates the primary derivatization pathways from the core 5-Methylpyrazine-2-carboximidamide scaffold.
Caption: Derivatization pathways for 5-Methylpyrazine-2-carboximidamide.
Protocol 2A: N-Acylation with Acid Chlorides
Rationale: Acylation introduces a diverse range of substituents via an amide bond, which is a common feature in bioactive molecules. This allows for systematic modification of steric and electronic properties. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct without competing with the amidine as a nucleophile.
Materials:
-
5-Methylpyrazine-2-carboximidamide hydrochloride (1.0 eq)
-
Various acid chlorides (R-COCl) (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Suspend 5-Methylpyrazine-2-carboximidamide hydrochloride in anhydrous DCM.
-
Add DIPEA and stir for 10 minutes at room temperature to form the free base in situ.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
| Reagent Class | Examples of R-COCl for Library Diversity |
| Aliphatic | Acetyl chloride, Isobutyryl chloride, Cyclohexanecarbonyl chloride |
| Aromatic | Benzoyl chloride, 4-Chlorobenzoyl chloride, 3-Methoxybenzoyl chloride |
| Heterocyclic | Thiophene-2-carbonyl chloride, Furan-2-carbonyl chloride, Pyridine-3-carbonyl chloride |
Table 1: Example acid chlorides for generating a diverse N-acylated library.
Protocol 2B: N-Sulfonylation with Sulfonyl Chlorides
Rationale: The sulfonamide group is a key pharmacophore found in many drugs. It is a stable, non-basic mimic of an amide and can act as a hydrogen bond acceptor. The synthetic procedure is similar to acylation.
Step-by-Step Procedure:
-
Follow the procedure for Protocol 2A, substituting the acid chloride with a sulfonyl chloride (R-SO₂Cl) (1.1 eq).
-
The reaction may require gentle heating (40°C) to proceed to completion, depending on the reactivity of the sulfonyl chloride.
-
Workup and purification steps are identical to Protocol 2A.
Protocol 2C: Cyclocondensation with 1,3-Dicarbonyl Compounds
Rationale: This is a powerful strategy for significantly increasing molecular complexity. The two nitrogen atoms of the amidine can react with two electrophilic centers in a 1,3-dicarbonyl compound (or its equivalent) to form a new six-membered heterocyclic ring, such as a pyrimidinone. This dramatically alters the shape and properties of the parent molecule.[6]
Materials:
-
5-Methylpyrazine-2-carboximidamide hydrochloride (1.0 eq)
-
Various β-ketoesters or 1,3-diketones (1.1 eq)
-
Base (e.g., Sodium Ethoxide in Ethanol, or Potassium Carbonate in DMF)
-
Solvent (Ethanol or DMF)
Step-by-Step Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in ethanol, add 5-Methylpyrazine-2-carboximidamide hydrochloride and stir for 20 minutes.
-
Add the β-ketoester (e.g., ethyl acetoacetate) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
The product may precipitate upon cooling or neutralization. If so, collect by filtration.
-
If no precipitate forms, evaporate the solvent and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Part 3: Workflow for Library Generation and Screening
A successful screening campaign relies on a systematic and well-documented workflow. This includes parallel synthesis, purification, characterization, and plating for biological assays.
Caption: Integrated workflow from library synthesis to hit identification.
Characterization and Quality Control
For any compound library, ensuring the identity, purity, and concentration of each sample is critical to avoid false positives or negatives in biological screens.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used as a primary tool for checking reaction completion and assessing the purity of the final compounds. A purity level of >95% is typically required for HTS.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized derivatives.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final products.[4][8][9] For a library, NMR may be performed on a representative subset of compounds to validate the synthetic route.
| Technique | Purpose | Expected Outcome for a Successful Derivatization |
| LC-MS | Purity Assessment | Single major peak (>95% area) with the correct molecular ion mass. |
| HRMS | Formula Confirmation | Measured m/z value within 5 ppm of the calculated exact mass. |
| ¹H NMR | Structure Elucidation | Appearance of new signals corresponding to the added R-group and shifts in pyrazine protons, confirming covalent modification. |
Table 2: Standard analytical techniques for derivative characterization.
Conclusion
The 5-Methylpyrazine-2-carboximidamide scaffold offers a versatile starting point for the creation of diverse chemical libraries. The protocols outlined in this application note—N-acylation, N-sulfonylation, and cyclocondensation—provide robust and reliable methods for generating novel compounds. By following a structured workflow that integrates parallel synthesis with rigorous quality control, researchers can produce high-quality libraries ready for biological screening. This approach maximizes the potential for discovering novel hits and accelerates the early stages of drug development.
References
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PMC - PubMed Central. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (N.D.). Journal of Chemical and Pharmaceutical Research. [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (2014). PMC - NIH. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). Asian Journal of Chemistry. [Link]
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). Arabian Journal of Chemistry. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (2013). Pak. J. Pharm. Sci.[Link]
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). ResearchGate. [Link]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). PubMed. [Link]
-
Screening for disulfide-rich peptides in biological sources by carboxyamidomethylation in combination with differential matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2001). PubMed. [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2024). PMC - NIH. [Link]
-
Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. (2017). PMC - NIH. [Link]
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- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-Methylpyrazine-2-carboximidamide hydrochloride is a heterocyclic compound featuring a pyrazine core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs.[1][2][3] Accurate and precise quantification of this compound is paramount for its development as a potential therapeutic agent, underpinning critical stages from pharmacokinetic and pharmacodynamic (PK/PD) studies to final product quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride, grounded in established principles of analytical chemistry and regulatory expectations.
The protocols detailed herein are designed to be robust starting points for method development and validation, emphasizing scientific integrity and adherence to international guidelines. The choice of analytical technique is often dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. Therefore, we present two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet (UV) detection, a widely accessible and reliable technique for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for more demanding applications.
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative capabilities.[4] For a molecule like 5-Methylpyrazine-2-carboximidamide hydrochloride, which contains a chromophore in its pyrazine ring, UV detection is a straightforward and effective means of quantification.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is based on the predicted polarity of the target analyte. The hydrochloride salt form suggests good aqueous solubility, making it amenable to separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The choice of an acidic mobile phase modifier, such as formic or phosphoric acid, serves a dual purpose: it protonates the carboximidamide group, ensuring a consistent charge state for reproducible retention, and it sharpens peak shape by minimizing interactions with residual silanols on the silica-based stationary phase. The detection wavelength will be selected based on the UV absorbance maximum of the compound to ensure the highest sensitivity.
Experimental Protocol: Quantification by RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (or phosphoric acid), analytical grade.
-
5-Methylpyrazine-2-carboximidamide hydrochloride reference standard of known purity.
2. Preparation of Solutions:
-
Mobile Phase: A starting point for method development could be a mixture of Acetonitrile and 0.1% Formic Acid in Water. The gradient or isocratic elution will need to be optimized. For an isocratic method, a ratio of 10:90 (v/v) Acetonitrile:0.1% Formic Acid in Water could be a good starting point. All mobile phase components should be filtered and degassed prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-Methylpyrazine-2-carboximidamide hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent (e.g., a mixture of water and methanol).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (e.g., 10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the standard solution (a starting point could be around 270-280 nm, typical for pyrazine derivatives).[5]
-
Run Time: Approximately 10 minutes (adjust as necessary to ensure elution of the analyte and any impurities).
4. Sample Preparation:
-
The sample preparation procedure will be highly dependent on the matrix (e.g., bulk drug substance, formulated product, biological fluid).
-
For Bulk Drug Substance: Dissolve a known amount of the substance in the mobile phase to achieve a concentration within the calibration range.
-
For Formulated Products (e.g., tablets): A suitable extraction procedure will be required. This may involve grinding the tablets, dissolving the powder in a known volume of solvent, sonicating, and filtering to remove excipients.
-
All samples should be filtered through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99 for the method to be considered linear.[6]
-
Inject the sample solutions and determine the peak area of the analyte.
-
Calculate the concentration of 5-Methylpyrazine-2-carboximidamide hydrochloride in the samples using the equation from the calibration curve.
Method Validation (ICH Q2(R2) Guidelines)
For the method to be considered reliable and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9] The key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[7][10] | Peak purity analysis (e.g., using a photodiode array detector) should demonstrate no co-eluting peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value.[7] | Typically expressed as percent recovery, which should be within 98-102% for drug substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | The method should remain reliable with slight changes in mobile phase composition, pH, column temperature, and flow rate. |
Visualization of the HPLC-UV Workflow
Caption: Workflow for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride by HPLC-UV.
PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the drug in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[12][13][14] This technique combines the separation power of HPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices
The use of LC-MS/MS is justified when the concentration of the analyte is below the detection limits of UV-based methods or when the sample matrix is complex, leading to potential interferences. Electrospray ionization (ESI) in positive ion mode is typically chosen for nitrogen-containing basic compounds like 5-Methylpyrazine-2-carboximidamide hydrochloride, as they are readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected in the first mass analyzer, fragmented in the collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of specificity and reduces background noise.[15]
Experimental Protocol: Quantification by LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
HPLC system as described for the HPLC-UV method.
-
LC-MS/MS grade solvents (acetonitrile, methanol, water).
-
Formic acid (LC-MS grade).
-
5-Methylpyrazine-2-carboximidamide hydrochloride reference standard.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of 5-Methylpyrazine-2-carboximidamide hydrochloride directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the optimal precursor ion (likely [M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).
-
Optimize the collision energy for each transition.
3. Chromatographic Conditions (Starting Point):
-
The HPLC conditions will be similar to those for the HPLC-UV method but may require adjustment for compatibility with the MS detector (e.g., using volatile mobile phase modifiers like formic acid instead of non-volatile buffers like phosphate).
-
A faster gradient elution may be employed to reduce run times.
4. Sample Preparation:
-
For biological samples, a more rigorous sample preparation is required to remove proteins and other matrix components. Common techniques include:
-
Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts. Typically performed by adding a threefold volume of cold acetonitrile or methanol to the sample.
-
Liquid-Liquid Extraction (LLE): More selective than PPT, involving partitioning the analyte between the aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts and the ability to concentrate the analyte. A suitable sorbent (e.g., a mixed-mode cation exchange resin) would be chosen to retain the basic analyte.
-
5. Data Analysis and Quantification:
-
Quantification is typically performed using an internal standard to correct for matrix effects and variations in sample processing and instrument response.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of the analyte in the samples is determined from this calibration curve.
Method Validation (Bioanalytical Method Validation)
For bioanalytical applications, method validation should follow the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation parameters are similar to those for HPLC-UV but with additional considerations for matrix effects and recovery.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The coefficient of variation (CV) of the peak area ratios of post-extraction spiked samples from different sources should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Calibration Curve | As described for HPLC-UV. | r² ≥ 0.99. |
| Accuracy and Precision | Assessed at multiple concentration levels (Lower Limit of Quantitation, low, medium, and high QC samples). | For accuracy, the mean value should be within ±15% of the nominal value (±20% at LLOQ). For precision, the CV should be ≤ 15% (≤ 20% at LLOQ). |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Visualization of the LC-MS/MS Workflow
Caption: Workflow for the bioanalytical quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride by LC-MS/MS.
Conclusion
The analytical methods outlined in this document provide a robust framework for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with HPLC-UV being a reliable workhorse for routine quality control and LC-MS/MS offering the enhanced sensitivity and selectivity needed for bioanalytical and trace-level determinations. It is imperative that any method developed based on these protocols is fully validated to ensure the generation of accurate, reliable, and reproducible data, thereby supporting the successful development of 5-Methylpyrazine-2-carboximidamide hydrochloride as a potential pharmaceutical agent.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. (2024). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
-
HPLC Separation of Pyrazinecarboxamide and Related Compounds - SIELC Technologies. Retrieved from [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020). Retrieved from [Link]
-
Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications - Juniper Publishers. (2024). Retrieved from [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (2020). Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Retrieved from [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (2025). Retrieved from [Link]
-
Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime - Technoarete. Retrieved from [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2026). Retrieved from [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - NIH. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL - IJRPC. (2016). Retrieved from [Link]
-
Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC - NIH. (2016). Retrieved from [Link]
- Analytical Methods - RSC Publishing.
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (2022). Retrieved from [Link]
-
Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed. (2016). Retrieved from [Link]
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- 5. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
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- 15. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methylpyrazine-2-carboximidamide Hydrochloride
Welcome to the technical support guide for the synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
The predominant and most classical method for synthesizing 5-Methylpyrazine-2-carboximidamide hydrochloride is the Pinner reaction . This process involves the acid-catalyzed reaction of 5-methylpyrazine-2-carbonitrile with an alcohol (typically anhydrous ethanol) to form an intermediate imino ester salt, known as a Pinner salt. This salt is subsequently reacted with an ammonia source to yield the desired amidine hydrochloride.[1][2][3]
The overall workflow can be visualized as follows:
Caption: General workflow for the Pinner synthesis of 5-Methylpyrazine-2-carboximidamide HCl.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem 1: My reaction stalls, and I observe very low or no formation of the Pinner salt intermediate.
Potential Causes & Solutions
-
Question: Could the presence of water be the issue?
-
Answer: Absolutely. This is the most common failure point. The Pinner reaction is extremely sensitive to moisture. Water will readily hydrolyze the nitrile starting material or, more critically, the highly reactive Pinner salt intermediate to form the corresponding ester or amide, respectively.[1][4]
-
Recommended Action:
-
Solvent Purity: Use freshly distilled, anhydrous alcohol. Ethanol can be dried over molecular sieves (3Å or 4Å) or magnesium ethoxide.
-
Reagent Purity: Ensure the 5-methylpyrazine-2-carbonitrile is dry. If necessary, dissolve it in a suitable solvent, dry with a drying agent like Na₂SO₄, filter, and remove the solvent under vacuum.
-
Anhydrous Acid: Use dry hydrogen chloride gas. This is typically generated in a separate apparatus and bubbled directly through the chilled reaction mixture. Using concentrated aqueous HCl is not a viable substitute.
-
Glassware & Atmosphere: All glassware must be oven- or flame-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Question: Is my reaction temperature correct?
-
Answer: Temperature control is crucial. The Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at higher temperatures.[2] The initial formation of the Pinner salt is highly exothermic and requires careful cooling.
-
Recommended Action: Conduct the HCl gas saturation and the initial reaction phase at a low temperature, typically between -5°C and 5°C, using an ice-salt or acetone-dry ice bath.[5] Allowing the reaction to warm prematurely is a primary cause of yield loss.
-
-
Question: Have I added enough HCl?
-
Answer: The reaction requires a stoichiometric amount of HCl to protonate the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[5] In practice, an excess is used to drive the reaction to completion and account for any potential losses.
-
Recommended Action: Bubble dry HCl gas through the chilled alcohol solution until it is fully saturated. You can monitor this gravimetrically (by weight gain of the flask) to ensure a sufficient amount of HCl has been absorbed before adding the nitrile.
-
Problem 2: The Pinner salt seems to form, but the final yield after ammonolysis is poor.
Potential Causes & Solutions
-
Question: How should I introduce the ammonia for the second step?
-
Answer: The method of ammonolysis can significantly impact yield. The goal is to introduce ammonia as a nucleophile to displace the alkoxy group from the Pinner salt.
-
Recommended Action:
-
Ammonia Gas: Bubbling anhydrous ammonia gas through the cold reaction mixture (after the Pinner salt has formed) is a clean and effective method.[5]
-
Ammonium Carbonate: Adding solid ammonium carbonate can also be effective. It provides a slow-release source of ammonia upon reacting with the excess HCl in the mixture.[5]
-
Ethanolic Ammonia: A solution of ammonia in ethanol can be used, but ensure it is anhydrous and added slowly at low temperatures.
-
-
Causality: The key is to maintain a sufficient concentration of the ammonia nucleophile while controlling the temperature to prevent side reactions. The Pinner salt can react with excess alcohol to form an orthoester, which is a common byproduct if conditions are not optimized.[1]
-
-
Question: My final product is contaminated with significant amounts of ethyl 5-methylpyrazine-2-carboxylate. Why?
-
Answer: This indicates that the Pinner salt intermediate was hydrolyzed by water before it could react with ammonia. This is a classic sign that your anhydrous conditions were compromised, either during the Pinner salt formation or, more likely, during the workup or ammonolysis step if aqueous reagents were used.
-
Recommended Action: Review every step for potential points of water ingress. Ensure that if you are using a reagent like ammonium carbonate, it is finely powdered and dry. The workup procedure must be carefully designed to avoid hydrolysis until the amidine is fully formed.
-
Problem 3: I'm having difficulty isolating and purifying the final product.
Potential Causes & Solutions
-
Question: My product seems to stay in solution. How can I effectively precipitate it?
-
Answer: 5-Methylpyrazine-2-carboximidamide hydrochloride has some solubility in polar solvents like ethanol. If the reaction is too dilute, precipitation may be incomplete.
-
Recommended Action:
-
Concentration: After the reaction is complete, carefully concentrate the reaction mixture under reduced pressure. Be cautious not to heat excessively.
-
Anti-Solvent Addition: Add a less polar "anti-solvent" in which the product is insoluble. A common and effective choice is ethyl acetate or diethyl ether.[5] Add the anti-solvent slowly to the chilled, concentrated reaction mixture to induce crystallization.
-
-
-
Question: How do I remove the large amount of ammonium chloride byproduct?
-
Answer: Ammonium chloride (NH₄Cl) is a major byproduct of the reaction and often co-precipitates with the product.
-
Recommended Action:
-
Washing: After filtering the crude solid, wash it thoroughly with a cold solvent in which NH₄Cl is sparingly soluble but the product is also not highly soluble. Cold ethanol can sometimes work.
-
Recrystallization: The most effective method is recrystallization. A mixture of ethanol and ethyl acetate is often a good starting point.[5] Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add ethyl acetate until turbidity appears. Allow it to cool slowly to form pure crystals.
-
-
Data Summary: Impact of Key Parameters on Yield
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Expected Outcome |
| Water Content | > 0.1% | < 0.01% (Anhydrous) | Prevents hydrolysis of the Pinner salt to ester/amide byproducts.[1][4] Yield increases significantly. |
| Reaction Temp. | > 10°C | -5°C to 5°C | Minimizes thermal decomposition of the unstable Pinner salt intermediate.[2] Improves purity and yield. |
| Ammonia Source | Aqueous Ammonia | Anhydrous NH₃ gas or (NH₄)₂CO₃ | Avoids introducing water, which causes side reactions. Ensures efficient conversion to the amidine.[5] |
| Purification | Direct Filtration | Recrystallization (e.g., Ethanol/EtOAc) | Effectively removes inorganic salts (NH₄Cl) and organic byproducts, leading to high purity product.[5] |
Frequently Asked Questions (FAQs)
-
Q1: What is the single most critical factor for achieving a high yield in this synthesis?
-
Q2: Is it necessary to isolate the intermediate Pinner salt?
-
A2: No, and it is generally not recommended. Pinner salts are often unstable and hygroscopic, making isolation difficult and unnecessary.[1] The most efficient protocols perform the ammonolysis step in the same pot ("one-pot synthesis") immediately after the formation of the intermediate is complete.[5]
-
-
Q3: The starting 5-methylpyrazine-2-carbonitrile can be difficult to source. Are there reliable methods to synthesize it?
-
Q4: Are there any alternative, non-Pinner methods to synthesize this amidine?
-
A4: While the Pinner reaction is classical, modern methods for amidine synthesis exist. These often involve the reaction of nitriles with amines in the presence of Lewis acids (like AlCl₃ or ZnCl₂) or transition metal catalysts.[8][9] However, these methods can require harsher conditions or more expensive catalysts and may not be as direct for producing the simple, unsubstituted amidine hydrochloride salt as the Pinner reaction.[10]
-
-
Q5: How can I troubleshoot a reaction that turns dark brown or black?
-
A5: Significant color change often indicates decomposition or polymerization side reactions. This is typically caused by allowing the reaction temperature to rise uncontrollably, especially during the exothermic HCl saturation or after the addition of the nitrile. It can also be a sign of impurities in the starting material. The best course of action is to repeat the reaction with stricter temperature control and purified starting materials.
-
Caption: Troubleshooting decision tree for low yield synthesis.
References
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
ResearchGate. Three‐component, Pinner‐like amidine syntheses. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARB. [Link]
-
Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]
-
PubMed. High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid by combinatorial genetic elements engineering and genome engineering of Escherichia coli. [Link]
-
ACS Publications. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]
-
PMC - NIH. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]
-
Chem-Station Int. Ed. Pinner Reaction. [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]
-
Sci-Hub. AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. [Link]
-
ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II). [Link]
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]
-
ChemBK. pyrazine-2-carboximidamide. [Link]
-
MDPI. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. [Link]
-
Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
-
PMC - NIH. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Overcoming Solubility Challenges with 5-Methylpyrazine-2-carboximidamide hydrochloride
Welcome to the technical support center for 5-Methylpyrazine-2-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to confidently handle this compound and ensure the integrity and reproducibility of your results.
Understanding the Solubility Profile of 5-Methylpyrazine-2-carboximidamide hydrochloride
5-Methylpyrazine-2-carboximidamide hydrochloride is a heterocyclic aromatic compound with potential applications in pharmaceutical research. As a hydrochloride salt, its solubility is intrinsically linked to the pH of the solvent. The protonated form of the molecule, prevalent at acidic pH, generally exhibits higher aqueous solubility compared to its free base form, which can precipitate out of solution at higher pH values. A thorough understanding of its physicochemical properties is the first step in troubleshooting any solubility-related challenges.
A related compound, 5-Methylpyrazine-2-carboxamide, is described as having "moderate" solubility in water and being stable under normal conditions[1]. While this provides a preliminary indication, the carboximidamide group and the hydrochloride salt in the target compound will significantly influence its specific solubility characteristics.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise when working with 5-Methylpyrazine-2-carboximidamide hydrochloride.
Q1: My 5-Methylpyrazine-2-carboximidamide hydrochloride is not dissolving in water. What should I do?
A1: Difficulty in dissolving this compound in neutral water is a common observation. Here’s a systematic approach to address this:
-
pH Adjustment: The solubility of hydrochloride salts is often pH-dependent. Since 5-Methylpyrazine-2-carboximidamide hydrochloride is the salt of a likely basic compound, its solubility is expected to be higher at a lower pH. Try dissolving the compound in a slightly acidic buffer (e.g., citrate buffer pH 4-6). If your experimental conditions necessitate a neutral pH, you can prepare a concentrated stock solution in an acidic buffer and then dilute it into your final experimental medium immediately before use. Be mindful of the final buffer capacity.
-
Gentle Heating: Gently warming the solution to 30-40°C can aid in dissolution. However, be cautious as excessive heat may promote degradation.
-
Sonication: Utilizing a bath sonicator can help break down powder agglomerates and enhance the dissolution rate.
-
Increase Solvent Volume: You might be attempting to prepare a solution that is above the compound's solubility limit. Try increasing the volume of the solvent to prepare a more dilute solution.
Q2: I've prepared a clear aqueous solution, but it turned cloudy and a precipitate formed over time. What is happening and how can I prevent this?
A2: This phenomenon, known as precipitation, can occur for several reasons:
-
Conversion to Free Base: At a pH above the pKa of the parent molecule, the hydrochloride salt can convert to the less soluble free base, which then precipitates out of solution. To prevent this, ensure the pH of your solution is maintained below the pKa of the compound. If the pKa is unknown, a general guideline is to keep the pH at least 2 units below the pKa of the basic functional group.
-
Supersaturation: The initial clear solution may have been supersaturated. Over time, the excess solute can crystallize and precipitate. To avoid this, it is recommended to prepare fresh solutions before each experiment. If storage is necessary, consider storing at a lower concentration.
-
Common Ion Effect: The presence of other chloride ions in your solution (e.g., from buffers like phosphate-buffered saline) can decrease the solubility of the hydrochloride salt. If you suspect this is an issue, consider using a buffer system with a different counter-ion.
Q3: Can I use organic solvents to dissolve 5-Methylpyrazine-2-carboximidamide hydrochloride?
A3: Yes, using organic solvents is a common and effective strategy, particularly for preparing concentrated stock solutions.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile organic solvent that can dissolve a wide array of organic compounds, including many hydrochloride salts[2]. It is a good starting point for preparing a high-concentration stock solution.
-
Ethanol: Ethanol can also be used as a co-solvent to enhance the solubility of pyrazine derivatives.
-
Co-solvent Strategy: A recommended approach is to prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid any potential toxicity to cells or interference with your assay.
Experimental Protocols
To assist you in your experimental work, we provide the following detailed protocols.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous solution is required.
-
Determine the required concentration of your final working solution.
-
Prepare a suitable acidic buffer. A 50 mM citrate buffer with a pH of 4.0 is a good starting point.
-
Weigh the required amount of 5-Methylpyrazine-2-carboximidamide hydrochloride.
-
Add the acidic buffer to the solid compound in a stepwise manner while vortexing or stirring.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter if required for your application.
-
Store the stock solution appropriately. For short-term storage, 2-8°C is recommended. For long-term storage, aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol is ideal for creating a high-concentration stock that can be diluted into various experimental media.
-
Weigh the desired amount of 5-Methylpyrazine-2-carboximidamide hydrochloride into a sterile conical tube.
-
Add the required volume of 100% DMSO to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if needed.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to maintain stability.
Note: When diluting the DMSO stock into your aqueous medium, add the stock solution to the aqueous buffer dropwise while vortexing to prevent localized high concentrations that could lead to precipitation.
Data Summary Table
| Solvent System | Expected Solubility | Key Considerations |
| Deionized Water (pH ~7) | Low to Moderate | Prone to precipitation over time. |
| Acidic Buffer (pH 4-6) | Moderate to High | Preferred for aqueous stock solutions. |
| Phosphate-Buffered Saline (PBS) | Variable | Potential for common ion effect. |
| Dimethyl Sulfoxide (DMSO) | High | Ideal for concentrated stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent. |
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a step-by-step decision-making process for addressing solubility challenges with 5-Methylpyrazine-2-carboximidamide hydrochloride.
Caption: Troubleshooting workflow for solubility issues.
Stability Considerations
The stability of 5-Methylpyrazine-2-carboximidamide hydrochloride in solution is a critical factor for ensuring the reliability of experimental results. For a related compound, 5-Methylpyrazine-2-carboxamide, good stability is reported under normal conditions[1]. However, the imidamide group may be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.
It is recommended to:
-
Prepare fresh solutions whenever possible.
-
Store stock solutions in aliquots at low temperatures (-20°C or -80°C) to minimize degradation from freeze-thaw cycles.
-
Protect solutions from light if the compound is found to be photolabile, by using amber vials or wrapping containers in aluminum foil.
For critical applications, it is advisable to perform a preliminary stability study by analyzing the concentration of the compound in solution over time under your specific experimental and storage conditions using a suitable analytical method like HPLC.
References
- Beaulieu, P. L., et al. (2000). Pyrazine Derivatives as Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 43(6), 1094-1108.
- Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (2025). Benchchem.
-
5-Methylpyrazine-2-Carboxamide. (n.d.). Bouling Chemical Co., Limited. Retrieved January 18, 2026, from [Link]
- Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical Company, L.L.C.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 18, 2026, from [Link]
- Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023). Pharmaceutics, 15(10), 2487.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7089.
- Studies on Pyrazine Derivatives. Part 39. Synthesis, Reactions, and Tuberculostatic Activity of 3-Pyrazinyl-1,2,4-triazolo[4,3-a]-1,3-diazacycloalkanes. (2025).
- Zuo, Z. Q., et al. (2018). Design, synthesis, and biological evaluation of novel pyrazine derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 157, 103-114.
Sources
Technical Support Center: Purification of 5-Methylpyrazine-2-carboximidamide Hydrochloride
Welcome to the technical support center for 5-Methylpyrazine-2-carboximidamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you overcome common challenges and ensure the highest purity of your material. Our approach is grounded in the fundamental principles of organic chemistry and validated by practical, field-proven experience.
I. Understanding the Molecule: Key Physicochemical Properties
5-Methylpyrazine-2-carboximidamide hydrochloride is a polar, crystalline solid. As an amidine hydrochloride salt, its chemistry is largely dictated by the basicity of the amidine group and its susceptibility to hydrolysis. Understanding these core characteristics is the first step in troubleshooting any purification challenge.
Core Molecular Features:
-
Amidine Group: A strong base (pKa typically 10-13) that readily protonates to form a stable hydrochloride salt.[1] This high basicity influences its solubility and chromatographic behavior.
-
Hydrochloride Salt: Enhances crystallinity and aqueous solubility compared to the free base but can introduce challenges in removing inorganic salt impurities.
-
Pyrazine Ring: An aromatic, electron-deficient heterocyclic system that contributes to the molecule's overall polarity and potential for π-π stacking interactions in a crystal lattice.
-
Stability: The primary degradation pathway is the hydrolysis of the C-N double bond in the amidine group, particularly under strongly acidic or basic conditions, which yields the corresponding amide (5-Methylpyrazine-2-carboxamide) and ammonia.[1] Anhydrous conditions are crucial for long-term stability.[1]
II. Purification Strategy Decision Workflow
Choosing the right purification strategy depends on the nature of the impurities present in your crude material. This workflow provides a logical decision-making process to guide your choice between recrystallization and column chromatography.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of 5-Methylpyrazine-2-carboximidamide hydrochloride in a practical, question-and-answer format.
Recrystallization Issues
Q1: My product "oils out" instead of crystallizing. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system, or when cooling is too rapid.
-
Causality: The high concentration of impurities can depress the melting point of your product, making it more prone to oiling out. Additionally, using a solvent that is too good at dissolving the compound can lead to this issue.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent until the oil completely redissolves.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated with glass wool or a towel if necessary. Do not place it directly in an ice bath from a high temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the problem persists, your solvent system may be unsuitable. Try a solvent in which your compound has slightly lower solubility at high temperatures, or switch to a two-solvent system (see Protocol 1B).
-
Q2: I have a low recovery yield after recrystallization. Where did my compound go?
A: Low recovery is usually due to one of two reasons: using too much solvent, or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold. If too much solvent is used, the solution will not become saturated upon cooling, and much of the product will remain dissolved.
-
Troubleshooting Steps:
-
Minimize Solvent: During the dissolution step, add the hot solvent in small portions, just until the solid fully dissolves. Avoid adding a large excess.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent until you see a slight cloudiness or crystal formation. Then add a drop or two of solvent to redissolve and proceed with slow cooling.
-
Thorough Chilling: Ensure the flask is thoroughly chilled in an ice-water bath for at least 20-30 minutes before filtration to minimize the compound's solubility in the mother liquor.
-
Use Ice-Cold Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product on the filter.
-
Q3: My product is still impure after recrystallization. What should I do?
A: This indicates that the impurity has very similar solubility properties to your desired product in the chosen solvent.
-
Causality: Recrystallization is most effective when impurities are either much more soluble (stay in the mother liquor) or much less soluble (can be filtered out hot) than the product.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second pass may be sufficient to remove the remaining impurities.
-
Change the Solvent: Try a different solvent or solvent system with different polarity. For example, if you used ethanol (polar, protic), try a mixture like ethyl acetate/heptane (intermediate polarity/non-polar).
-
Activated Charcoal Treatment: If the impurity is a colored, non-polar compound, you can add a small amount of activated charcoal to the hot solution, let it stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Switch to Chromatography: If impurities are structurally very similar (e.g., the hydrolyzed amide), recrystallization may not be effective. Column chromatography will be necessary for separation (see Protocol 2).
-
Column Chromatography Issues
Q4: My compound is streaking on the TLC plate and won't elute from the silica gel column. Why?
A: This is a classic issue with highly polar, basic compounds like amidine hydrochlorides on silica gel.
-
Causality: The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic amidine, causing it to bind irreversibly or streak badly. The hydrochloride salt form exacerbates this polarity.
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: This is the most effective solution. Add a small amount of a volatile base like triethylamine (0.5-1%) or ammonium hydroxide (0.5-1% of a concentrated aqueous solution) to your mobile phase (e.g., Dichloromethane/Methanol). The base will neutralize the acidic sites on the silica, allowing your compound to elute properly.
-
Increase Eluent Polarity Drastically: Use a very polar mobile phase, such as 80:20:1 Dichloromethane/Methanol/Ammonium Hydroxide.
-
Use a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase like alumina (basic or neutral) or consider reversed-phase (C18) chromatography, which separates based on polarity in a different way.
-
Q5: How can I remove ammonium chloride (NH₄Cl) impurity from my product?
A: Ammonium chloride is a common byproduct in amidine synthesis. Since it is highly polar and water-soluble, it can often be removed without chromatography.
-
Causality: NH₄Cl has very different solubility properties compared to your organic hydrochloride salt. It is highly soluble in water but poorly soluble in many organic solvents like dichloromethane (DCM), ethyl acetate, or acetone.
-
Troubleshooting Steps:
-
Solvent Trituration/Wash: Suspend the crude solid in a solvent like acetone or isopropanol. Your product should have low solubility, while the NH₄Cl may be washed away or remain undissolved for subsequent separation. A more effective method is to dissolve the crude product in a minimal amount of methanol (in which both are soluble) and precipitate your desired compound by adding a less polar solvent like diethyl ether or DCM. The more polar NH₄Cl should remain in the methanolic solution.
-
Recrystallization: A carefully chosen recrystallization can leave NH₄Cl behind. A system like ethanol/diethyl ether is a good starting point.
-
Chemical Removal: A specialized patent describes reacting the crude amidine hydrochloride in an alcohol solution with a sodium or potassium alkoxide.[2] This converts the ammonium chloride to gaseous ammonia and a precipitating inorganic salt (NaCl or KCl), which can be filtered off.[2] This is an advanced technique for persistent issues.
-
Stability and Handling
Q6: My ¹H NMR spectrum shows a new peak corresponding to 5-methylpyrazine-2-carboxamide. Is my sample degrading?
A: Yes, this is the hallmark of hydrolysis. The amidine is converting to the more stable amide.
-
Causality: Amidines are susceptible to hydrolysis, a reaction catalyzed by water, especially under acidic or basic conditions.[1] Protic solvents (like methanol or water) used during workup or purification can facilitate this degradation.
-
Troubleshooting Steps:
-
Work Under Anhydrous Conditions: Use anhydrous solvents for all purification steps and reactions. Dry your glassware thoroughly.
-
Maintain Neutral pH: During aqueous workups, try to maintain a neutral pH where possible.[1]
-
Storage: Store the final, purified product in a desiccator under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20°C) to prevent moisture uptake and slow degradation.[1] Avoid storing solutions in protic solvents for extended periods.[1]
-
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the preferred method for removing inorganic salts and impurities with significantly different solubility profiles.
A. Single-Solvent Recrystallization (Preferred Solvent: Isopropanol or Ethanol)
-
Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble at room temperature but dissolves upon gentle heating, it is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
B. Two-Solvent Recrystallization (Example System: Methanol/Diethyl Ether)
This method is useful when no single solvent has the ideal solubility properties.
-
Dissolution: Dissolve the crude material in the minimum amount of hot methanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still warm, add diethyl ether (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of hot methanol to just redissolve the cloudiness, resulting in a saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of methanol/diethyl ether (in the same ratio as your final mixture) for the washing step.
| Solvent System | Pros | Cons | Best For Removing |
| Isopropanol or Ethanol | Simple, effective for many salts. | May have high solubility even when cold, reducing yield. | Inorganic salts, moderately polar impurities. |
| Methanol / Diethyl Ether | Highly tunable for optimal recovery. | Requires careful addition of anti-solvent; ether is highly flammable. | Impurities with polarity different from the product. |
| Acetone / Water | Good for polar compounds. | Product may have some water solubility; requires thorough drying. | Non-polar impurities. |
| Ethyl Acetate / Heptane | Good for less polar salts. | May not be polar enough to dissolve the amidine hydrochloride. | Highly polar or non-polar impurities. |
Protocol 2: Purification by Silica Gel Column Chromatography
This method is necessary for separating structurally similar organic impurities, such as the starting nitrile or the hydrolyzed amide.
-
TLC Analysis: Develop a TLC method to separate your product from impurities. Start with a mobile phase of 90:10:1 Dichloromethane (DCM)/Methanol (MeOH)/Triethylamine (TEA). Adjust the ratio of DCM:MeOH to achieve an Rf value for your product of ~0.3.
-
Column Packing: Pack a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM/MeOH. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a suitable solvent (like methanol), add silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.
-
Elution: Run the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all residual solvents, including the triethylamine.
V. References
-
BenchChem. (2025). Technical Support Center: Characterization of Novel Amidines. 3
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
-
Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
Sources
troubleshooting inconsistent results in assays with 5-Methylpyrazine-2-carboximidamide HCl
A Guide to Troubleshooting Inconsistent Assay Results
Welcome to the Technical Support Center for 5-Methylpyrazine-2-carboximidamide HCl. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues that may arise during in-vitro assays involving this compound. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you achieve consistent and reliable results.
Part 1: Understanding 5-Methylpyrazine-2-carboximidamide HCl
5-Methylpyrazine-2-carboximidamide HCl is a heterocyclic compound containing a pyrazine ring and a carboximidamide (amidine) functional group.[1] Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] The amidine group, in particular, is known for its ability to form non-covalent interactions with biological targets such as proteins and DNA.[5] Understanding the chemical nature of this compound is crucial for troubleshooting.
Key Structural Features and a General Workflow for its Application in Assays:
Caption: General workflow for using 5-Methylpyrazine-2-carboximidamide HCl in assays.
Part 2: Troubleshooting Guide
Inconsistent assay results can be frustrating and time-consuming. This section is designed to help you systematically identify and resolve common issues.
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common problem that can obscure the true effect of your compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Compound Solubility | 5-Methylpyrazine-2-carboximidamide HCl, like many small molecules, may have limited solubility in aqueous assay buffers, leading to precipitation and inconsistent concentrations in your wells.[6] | 1. Verify Solubility: Visually inspect your stock and working solutions for any precipitate. 2. Optimize Solvent: While DMSO is a common solvent, its concentration in the final assay should be kept low (typically <1%) as it can affect enzyme activity.[7] Consider using alternative solvents like PEG 400 or PEG-DME 500 for water-insoluble compounds.[8] 3. Sonication/Vortexing: Gently sonicate or vortex your solutions before use to ensure homogeneity. |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 2. Proper Technique: Use proper pipetting techniques, such as pre-wetting the tip and pipetting against the wall of the tube or well to avoid air bubbles.[9] 3. Avoid Small Volumes: If possible, prepare larger volumes of your working solutions to minimize the impact of small pipetting errors.[9] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to skewed results. | 1. Plate Sealing: Use plate sealers to minimize evaporation during incubation. 2. Humidified Incubator: If available, use a humidified incubator. 3. Avoid Outer Wells: If edge effects are a persistent issue, consider not using the outer wells of the plate for critical experiments. |
Issue 2: Lower Than Expected Potency (High IC50)
Observing a weaker than expected inhibitory effect can be due to several factors related to the compound's integrity and the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | 5-Methylpyrazine-2-carboximidamide HCl may be unstable under certain conditions (e.g., improper storage, repeated freeze-thaw cycles, or exposure to light). Pyrazine derivatives are generally stable but should be stored in a cool, dry place away from direct sunlight.[10] | 1. Proper Storage: Store the compound as a dry powder in a tightly sealed container at the recommended temperature (typically 2-8°C or -20°C).[1][10] 2. Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[6] Aliquoting your stock solution can help mitigate this. 3. Protect from Light: Store solutions in amber vials or wrap them in foil to protect from light. |
| Incorrect pH of Assay Buffer | The charge state of the amidine group is pH-dependent. An inappropriate buffer pH can affect the compound's ability to interact with its target. | 1. Verify Buffer pH: Ensure your assay buffer is at the optimal pH for your target enzyme and that this pH is compatible with the compound. 2. pH Optimization: If you suspect a pH-related issue, consider running the assay at a few different pH values to determine the optimal condition. |
| High Enzyme Concentration | In enzyme inhibition assays, a high concentration of the enzyme can lead to an underestimation of the inhibitor's potency, a phenomenon known as tight-binding inhibition.[7] | 1. Enzyme Titration: Perform an enzyme titration to determine the lowest concentration of enzyme that gives a robust signal.[7] 2. Consult an Enzymologist: If you suspect tight-binding inhibition, it may be necessary to use specialized data analysis models, such as the Morrison equation.[11] |
Issue 3: Inconsistent Results Between Experiments
Lack of reproducibility between experiments is a significant concern in drug discovery research.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Variability in Reagent Preparation | Inconsistencies in the preparation of buffers, enzyme solutions, or substrate solutions can lead to day-to-day variability. | 1. Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for the preparation of all reagents.[11] 2. Batch-to-Batch Consistency: If possible, prepare large batches of buffers and other reagents to be used across multiple experiments. |
| Sample Contamination | Contaminants in your sample or reagents can interfere with the assay.[12] Common inhibitors include salts, detergents, and chelating agents like EDTA.[12] | 1. High-Purity Reagents: Use high-purity water and reagents for all your experiments. 2. Spike and Recovery Experiment: To test for inhibitors in your sample preparation, you can perform a "spike and recovery" experiment.[12] |
| Instrument Variability | Fluctuations in instrument performance (e.g., plate reader lamp intensity) can affect your results. | 1. Instrument Calibration: Regularly calibrate and maintain your laboratory equipment. 2. Include Controls: Always include appropriate positive and negative controls in every experiment to monitor for variability. |
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting inconsistent assay results.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 5-Methylpyrazine-2-carboximidamide HCl?
Q2: How should I store 5-Methylpyrazine-2-carboximidamide HCl?
A2: As a general guideline for pyrazine derivatives, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[10] For long-term storage, keeping it at 2-8°C or -20°C is advisable.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q3: My compound seems to be a "tight-binding" inhibitor. What does this mean and how do I handle it?
A3: Tight-binding inhibition occurs when the inhibitor binds to the enzyme with very high affinity, and the concentration of the inhibitor is close to the concentration of the enzyme.[7] This can lead to an underestimation of the inhibitor's true potency (IC50). If you observe that your IC50 value changes with varying enzyme concentrations, you may be dealing with a tight-binding inhibitor. In such cases, specialized experimental designs and data analysis models, like the Morrison equation, are required for accurate determination of the inhibition constant (Ki).[11] Consulting with a specialist in enzyme kinetics is recommended.
Q4: Could impurities in my 5-Methylpyrazine-2-carboximidamide HCl sample be causing inconsistent results?
A4: Yes, impurities can certainly lead to inconsistent results. These could be residual starting materials from the synthesis or degradation products. If you suspect impurities, it is advisable to verify the purity of your compound using analytical techniques such as HPLC or LC-MS. Sourcing the compound from a reputable supplier with a certificate of analysis (CoA) is always recommended.
Q5: Are there any known off-target effects of amidine-containing compounds?
A5: Amidine-containing compounds are known to interact with a variety of biological targets, often through binding to the minor groove of DNA or interacting with proteases.[5][13] Depending on the specific assay, it is important to consider potential off-target effects. If you observe unexpected cellular toxicity or other anomalous results, it may be worthwhile to investigate potential off-target interactions.
References
-
Klich, K., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Li, J., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(53), 34635-34641. [Link]
-
El-Gazzar, M. G., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4125. [Link]
-
Den-Haan, H., et al. (2014). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 141(1), 11-26. [Link]
-
Navarro, M., et al. (2012). Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity. Journal of Inorganic Biochemistry, 117, 242-248. [Link]
-
Schneider, H., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9205-9212. [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
Al-Salahi, R., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 16(11), 1845-1864. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-31. [Link]
-
Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(14), 5393. [Link]
-
Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 11(8), 757-767. [Link]
-
PubChem. (n.d.). 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 5-Methylpyrazine-2-carboximidamide hydrochloride
Welcome to the technical support center for 5-Methylpyrazine-2-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and handling of this important compound. Our goal is to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the properties, handling, and synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Q1: What is the most common synthetic route to 5-Methylpyrazine-2-carboximidamide hydrochloride?
A1: The most prevalent and direct method for synthesizing 5-Methylpyrazine-2-carboximidamide hydrochloride is through the Pinner reaction.[1][2] This acid-catalyzed reaction involves the treatment of 5-methyl-2-cyanopyrazine with an alcohol, typically methanol or ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas.[3] The reaction proceeds through an intermediate imino ester salt, known as a Pinner salt, which is then converted to the desired amidine hydrochloride upon treatment with ammonia.[4]
Q2: What are the critical parameters to control during the Pinner reaction for this synthesis?
A2: The success of the Pinner reaction is highly dependent on several critical parameters:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form an undesired ester byproduct, significantly reducing the yield of the target amidine.[5]
-
Temperature Control: Low temperatures, typically between -10 °C and 0 °C, are crucial.[5] The intermediate imidium chloride salt is thermodynamically unstable and can rearrange to a more stable amide at higher temperatures.[1][6]
-
Purity of Reagents: The starting nitrile and alcohol must be of high purity and thoroughly dried to prevent side reactions.
Q3: How should 5-Methylpyrazine-2-carboximidamide hydrochloride be stored?
A3: As a hydrochloride salt, this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, protected from moisture and direct sunlight.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life.
Q4: What are the expected challenges in the purification of 5-Methylpyrazine-2-carboximidamide hydrochloride?
A4: The primary challenge in purification is the removal of inorganic salts, such as ammonium chloride, which is a common byproduct of the Pinner reaction.[8] Due to the polar nature of the amidine hydrochloride, it often has limited solubility in many organic solvents, making recrystallization challenging. Washing the crude product with a non-polar solvent in which the desired product is insoluble can be an effective initial purification step.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and reagents. | Water hydrolyzes the intermediate Pinner salt to an ester, which is a common side reaction that significantly lowers the yield of the desired amidine.[5] |
| Incomplete reaction. | Increase the reaction time or the amount of HCl gas bubbled through the solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | The Pinner reaction can be slow, especially with heteroaromatic nitriles. Ensuring complete formation of the Pinner salt before the addition of ammonia is critical. |
| Decomposition of the Pinner salt. | Maintain a low reaction temperature (ideally below 0°C) throughout the addition of HCl and the subsequent reaction period. | The intermediate imidium chloride salt is thermally unstable and can decompose or rearrange to an amide at elevated temperatures.[1][6] |
Problem 2: Formation of significant amounts of 5-methylpyrazine-2-carboxamide as a byproduct.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Elevated reaction temperature. | Strictly maintain the reaction temperature below 0°C. | Higher temperatures can promote the rearrangement of the intermediate Pinner salt to the more thermodynamically stable amide.[5] |
| Premature exposure to moisture before ammonolysis. | Ensure the reaction is worked up under anhydrous conditions until the ammonia addition step. | Trace amounts of water can lead to the formation of the corresponding carboxylic acid, which can then be converted to the amide during the workup. |
Problem 3: The final product is difficult to purify and contains inorganic salts.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Co-precipitation of ammonium chloride. | After the reaction is complete, evaporate the solvent and triturate the solid residue with a solvent in which the desired product has low solubility but the inorganic salts are soluble (e.g., cold isopropanol or a mixture of isopropanol and diethyl ether).[9] Alternatively, dissolve the crude product in a minimal amount of a polar solvent and precipitate the desired product by adding a non-polar solvent. | The solubility differences between the organic hydrochloride salt and inorganic salts like ammonium chloride can be exploited for purification.[8] |
| Product is too soluble for recrystallization. | Consider washing the crude solid with various anhydrous organic solvents to remove impurities. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. | Amidine hydrochlorides can be challenging to crystallize. A systematic screening of solvents and solvent mixtures is often necessary. |
Experimental Protocol: Synthesis via Pinner Reaction
This protocol provides a detailed methodology for the synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride from 5-methyl-2-cyanopyrazine.
Materials:
-
5-methyl-2-cyanopyrazine
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or a solution in anhydrous methanol)
-
Dry Ice/Acetone bath
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Purge the entire system with dry nitrogen or argon gas.
-
Initial Reaction Mixture: In the flask, dissolve 5-methyl-2-cyanopyrazine (1.0 eq) in anhydrous methanol (5-10 volumes) and anhydrous diethyl ether (5-10 volumes).
-
Acidification: Cool the reaction mixture to -10 °C to -5 °C using a dry ice/acetone bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the temperature to ensure it does not rise above 0 °C. Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt begins to form.[5]
-
Pinner Salt Formation: Seal the flask and allow the reaction to stir at a low temperature (0-5 °C) for 12-24 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with a basic solution, extracting with an organic solvent, and analyzing by TLC or LC-MS to check for the disappearance of the starting nitrile.
-
Ammonolysis: After the formation of the Pinner salt is complete, cool the reaction mixture again to -10 °C. Slowly bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous methanol dropwise. Continue the addition until the solution is basic.
-
Product Formation: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of ammonium chloride will form.
-
Isolation and Purification: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of cold methanol. Concentrate the filtrate under reduced pressure to obtain the crude 5-Methylpyrazine-2-carboximidamide hydrochloride.
-
Final Purification: Wash the crude product with cold, anhydrous diethyl ether to remove any non-polar impurities. Dry the final product under high vacuum.
Visualization of Reaction Pathway and Workflow
Reaction Pathway Diagram
Caption: Pinner reaction pathway for the synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data
Upon successful synthesis, the structure of 5-Methylpyrazine-2-carboximidamide hydrochloride should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the methyl group protons, the pyrazine ring protons, and the -NH2 protons of the amidinium group. The chemical shifts will be influenced by the protonation state and the solvent used (e.g., DMSO-d₆). |
| ¹³C NMR | The spectrum will display distinct signals for the carbon atoms of the pyrazine ring, the methyl group, and the carboximidamide carbon. The carboximidamide carbon is expected to appear significantly downfield. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base of the product (C₆H₈N₄). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amidinium group and C=N stretching are expected. |
For detailed spectral analysis, it is recommended to compare the obtained data with literature values for structurally similar compounds.[10]
References
-
A Lewis acid-promoted Pinner reaction. (2013). National Institutes of Health. [Link]
- Purifying method of high-purity amidine hydrochloride. (Date not available).
- Process for preparing amidines. (Date not available).
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (Date not available). MDPI. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (Date not available). PubMed. [Link]
-
Improved Pinner Reaction with CPME as a Solvent. (Date not available). ResearchGate. [Link]
-
Selection of optimization experiments. (Date not available). ResearchGate. [Link]
-
Amidine synthesis by imidoylation. (Date not available). Organic Chemistry Portal. [Link]
-
Pinner reaction. (Date not available). Wikipedia. [Link]
-
Pinner Reaction. (Date not available). Organic Chemistry Portal. [Link]
- 5-Methylpyrazine-2-Carboxamide - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023). National Institutes of Health. [Link]
-
Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. (Date not available). ACS Publications. [Link]
- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
-
The Chemistry of the Amidines. (Date not available). ResearchGate. [Link]
-
Pinner Reaction. (Date not available). NROChemistry. [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Reaction scope of amidine hydrochlorides. Reaction conditions. (Date not available). ResearchGate. [Link]
-
Amidine. (Date not available). Wikipedia. [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (Date not available).
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (Date not available). Semantic Scholar. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARB.
-
Amidines. Part X . Preparation of Amidines from Xubstituted Amides, a Sulphonyl. (Date not available). ElectronicsAndBooks. [Link]
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2025). ResearchGate. [Link]
-
methyl 7-hydroxyhept-5-ynoate. (Date not available). Organic Syntheses Procedure. [Link]
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). Arabian Journal of Chemistry. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (Date not available). ResearchGate. [Link]
-
Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (2025). ResearchGate. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Date not available). MDPI. [Link]
-
5-METHYL-PYRAZINE-2-CARBOXAMIDINE. (Date not available). Chongqing Chemdad Co.. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (Date not available). ResearchGate. [Link]
-
Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. (2022). PubMed Central. [Link]
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- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 8. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
avoiding byproduct formation in 5-Methylpyrazine-2-carboximidamide synthesis
Technical Support Center: Synthesis of 5-Methylpyrazine-2-carboximidamide
Welcome to our dedicated technical support guide for the synthesis of 5-Methylpyrazine-2-carboximidamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the nuances of the synthesis, focusing on the critical aspects of avoiding byproduct formation to ensure high purity and yield of your target compound. Our guidance is rooted in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Methylpyrazine-2-carboximidamide and what are the primary challenges?
The most prevalent and established method for synthesizing 5-Methylpyrazine-2-carboximidamide is the Pinner reaction .[1][2] This two-step process begins with the conversion of 5-methylpyrazine-2-carbonitrile into an intermediate Pinner salt (an alkyl imidate hydrochloride) by reacting it with an alcohol in the presence of anhydrous hydrogen chloride. This intermediate is then treated with ammonia (ammonolysis) to form the desired amidine hydrochloride salt.[3]
The primary challenges in this synthesis are the prevention of byproduct formation, which mainly arise from the high reactivity of the Pinner salt intermediate. Strict control of reaction conditions is paramount.
Q2: What are the major byproducts I should be aware of during the synthesis of 5-Methylpyrazine-2-carboximidamide?
There are two principal byproducts that can significantly reduce the yield and purity of the final product:
-
Methyl 5-methylpyrazine-2-carboxylate: This ester is formed by the hydrolysis of the Pinner salt intermediate.[1] The presence of even trace amounts of water in the reaction mixture can lead to the formation of this byproduct.
-
Orthoester of 5-methylpyrazine-2-carboxylic acid: This byproduct can form when the Pinner salt reacts with excess alcohol.[1]
Q3: How can I minimize the formation of the methyl ester byproduct?
The formation of the methyl ester byproduct is a direct result of hydrolysis of the Pinner salt intermediate. To mitigate this, it is crucial to maintain strictly anhydrous (dry) conditions throughout the first step of the Pinner reaction.[3] This includes using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the optimal conditions to prevent orthoester formation?
Orthoester formation is favored by the presence of excess alcohol.[1] To minimize this, it is advisable to use a stoichiometric amount of the alcohol relative to the starting nitrile. Precise control over the stoichiometry of the reactants is key.
Q5: I am observing a low yield in the ammonolysis step. What could be the reason?
A low yield in the second step (ammonolysis) can be due to several factors:
-
Incomplete formation of the Pinner salt: If the first step did not go to completion, there will be less intermediate to convert to the final product.
-
Decomposition of the Pinner salt: Pinner salts can be thermally unstable. It is important to maintain low temperatures during their formation and isolation (if performed).[1]
-
Inefficient ammonolysis: Ensure that the ammonia is effectively dispersed throughout the reaction mixture. Using a saturated solution of ammonia in an anhydrous alcohol can be an effective approach.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant peak corresponding to methyl 5-methylpyrazine-2-carboxylate in product analysis (e.g., HPLC, GC-MS). | Presence of water during the Pinner salt formation. | - Use freshly distilled, anhydrous solvents.- Dry all glassware thoroughly in an oven before use.- Handle hygroscopic reagents in a glovebox or under a stream of inert gas.- Use a drying tube on the reaction apparatus. |
| Formation of a significant amount of orthoester byproduct. | Excess alcohol used in the Pinner reaction. | - Use a 1:1 molar ratio of 5-methylpyrazine-2-carbonitrile to alcohol.- Add the alcohol dropwise to the reaction mixture to avoid localized high concentrations. |
| Low overall yield of 5-Methylpyrazine-2-carboximidamide. | - Incomplete reaction in either step.- Decomposition of the Pinner salt intermediate. | - Monitor the reaction progress by TLC or HPLC to ensure completion.- Maintain low temperatures (0-5 °C) during the generation of the Pinner salt.- Use the Pinner salt immediately in the next step without prolonged storage. |
| Difficulty in isolating the final product. | The product may be highly soluble in the reaction solvent. | - After basification, concentrate the reaction mixture under reduced pressure.- Triturate the residue with a non-polar solvent to induce precipitation.- Perform a recrystallization from a suitable solvent system (e.g., ethanol/ether). |
Reaction Schematics and Workflow
Overall Synthetic Pathway
The synthesis of 5-Methylpyrazine-2-carboximidamide hydrochloride proceeds via a two-step Pinner reaction.
Caption: Synthetic route to 5-Methylpyrazine-2-carboximidamide.
Byproduct Formation Pathways
Understanding the pathways to the major byproducts is key to their prevention.
Caption: Competing reactions leading to byproduct formation.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 5-Methylpyrazine-2-carboximidamide hydrochloride while minimizing byproduct formation.
Materials:
-
5-methylpyrazine-2-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas or a solution of HCl in anhydrous ethanol
-
Ammonia gas or a solution of ammonia in anhydrous ethanol
Step 1: Synthesis of Ethyl 5-methylpyrazine-2-imidate hydrochloride (Pinner Salt)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 5-methylpyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Acidification: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with gentle stirring, or add a saturated solution of HCl in anhydrous ethanol (1.1 eq) dropwise. Ensure the temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting nitrile.
-
Isolation (Optional but Recommended): The Pinner salt may precipitate from the solution. If so, it can be filtered under an inert atmosphere and washed with cold, anhydrous diethyl ether. If it does not precipitate, the solution can be used directly in the next step after ensuring the absence of excess HCl.
Step 2: Synthesis of 5-Methylpyrazine-2-carboximidamide Hydrochloride
-
Ammonolysis: Cool the suspension or solution of the Pinner salt to 0 °C. Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in anhydrous ethanol (2-3 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by the precipitation of ammonium chloride.
-
Work-up: Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the solid with a small amount of anhydrous ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield 5-Methylpyrazine-2-carboximidamide hydrochloride as a crystalline solid.
Analytical Characterization
Accurate identification of the product and any byproducts is crucial. Below are the expected analytical signatures.
| Compound | Technique | Expected Observations |
| 5-Methylpyrazine-2-carboximidamide | ¹H NMR (DMSO-d₆) | - Singlet for the methyl group (~2.6 ppm)- Two singlets for the pyrazine ring protons (~8.8 and 9.2 ppm)- Broad singlets for the -NH₂ and =NH protons (variable, ~9.0-9.5 ppm) |
| ¹³C NMR (DMSO-d₆) | - Methyl carbon (~21 ppm)- Pyrazine ring carbons (~140-160 ppm)- Amidine carbon (~165 ppm) | |
| HPLC | A distinct peak with a characteristic retention time on a C18 column with a mobile phase of acetonitrile/water with a suitable buffer.[4][5] | |
| Methyl 5-methylpyrazine-2-carboxylate | ¹H NMR (CDCl₃) | - Singlet for the pyrazine methyl group (~2.8 ppm)- Singlet for the ester methyl group (~4.0 ppm)- Two singlets for the pyrazine ring protons (~8.7 and 9.1 ppm)[6] |
| HPLC | A peak with a different retention time from the amidine product. |
References
- Z. H. Siddiqui, et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., 26(4), 745-752.
-
P.B. Miniyar, et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2534-S2540. Available from: [Link]
-
J. T. Schmalz, et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. Available from: [Link]
- CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
- K. Ostrowska & A. Kolasa. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). In Science of Synthesis (Vol. 22, pp. 385-452).
-
S. Doležalová, et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1561. Available from: [Link]
- CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
T. Biswas. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Video]. YouTube. Available from: [Link]
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
- BenchChem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- M. J. Lee, et al. (2007). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Bull. Korean Chem. Soc., 28(5), 799-802.
- A. A. Aly, et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- T. Nagashima, et al. (1993). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
- CN101168511A - Preparation method of 5-methylpyrazine-2-carboxylic acid.
-
SIELC Technologies. Pyrazine. Available from: [Link]
- P. S. S. Lacerda, et al. (2025).
- J. L. P. da Silva, et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- M. Doležal, et al. (2006). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Farmaco, 61(9), 743-751.
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- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
challenges in the characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride
An in-depth technical guide to the .
Technical Support Center: 5-Methylpyrazine-2-carboximidamide Hydrochloride
Welcome to the technical support center for 5-Methylpyrazine-2-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we will address the common challenges encountered during its characterization and provide practical, field-proven troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to anticipate and resolve experimental hurdles, ensuring the integrity and reproducibility of your results.
The unique structure of 5-Methylpyrazine-2-carboximidamide hydrochloride, featuring a pyrazine ring, a methyl group, and a carboximidamide hydrochloride moiety, presents a distinct set of analytical challenges. The presence of the highly polar and basic amidine group, combined with its hydrochloride salt form, significantly influences its physicochemical properties. This can lead to complexities in analysis that are not immediately obvious. This guide will walk you through these challenges, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methylpyrazine-2-carboximidamide hydrochloride and what are its potential applications?
5-Methylpyrazine-2-carboximidamide hydrochloride is a heterocyclic organic compound. The pyrazine ring is a core structure in many biologically active molecules and approved drugs. The carboximidamide (amidine) group is a key functional group in medicinal chemistry, known for its ability to engage in hydrogen bonding and its basic nature[1][2]. While specific applications for this exact molecule are still under investigation, its structural motifs suggest potential utility in drug discovery, particularly in areas where pyrazine derivatives have shown promise, such as in the development of anticancer or antimicrobial agents[3][4].
Q2: What are the critical physicochemical properties of this compound that I should be aware of?
The characterization of this compound is heavily influenced by the following properties:
-
Hygroscopicity: Like many hydrochloride salts, this compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere[5]. This can affect accurate weighing and may lead to variability in analytical results.
-
High Polarity: The combination of the pyrazine nitrogens and the protonated amidine group makes this molecule very polar. This has significant implications for its solubility and chromatographic behavior[6][7].
-
Aqueous Stability: The amidine functional group can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures[8]. This potential for degradation must be considered during sample preparation, analysis, and storage.
-
Potential for Polymorphism: As a crystalline solid, it may exist in different polymorphic forms. Each form can have distinct physical properties, including melting point, solubility, and stability[9][10]. This can be a source of variability in experimental data.
Q3: How should I properly store and handle 5-Methylpyrazine-2-carboximidamide hydrochloride?
Given its likely hygroscopic nature, proper storage is crucial. The compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment[11]. For long-term storage, refrigeration (2-8°C) in a sealed container is recommended to minimize degradation. When handling, especially for quantitative analysis, it is advisable to work in a glove box with a dry atmosphere or to quickly weigh the sample to minimize moisture absorption.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during the characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Challenge 1: Inconsistent Purity Results from HPLC Analysis
"Why am I seeing tailing peaks, poor retention, and inconsistent purity values with my reversed-phase HPLC method?"
This is a common issue for highly polar and basic compounds. The problem often lies in the interaction between the analyte and the stationary phase.
Root Cause Analysis:
-
Poor Retention: Highly polar compounds have a low affinity for traditional C18 stationary phases, often leading to elution near the void volume[7].
-
Peak Tailing: The basic amidine group can interact strongly with residual acidic silanols on the silica-based column packing, causing peak tailing.
-
On-Column Degradation: The mobile phase pH can influence the stability of the amidine group.
Solutions & Protocols:
-
Column Selection: A standard C18 column is often not ideal. Consider these alternatives:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds through alternative interactions and improves peak shape.
-
Polar-Endcapped Phases: These columns have undergone a secondary silanization process with a more polar reagent to cover residual silanols, reducing tailing for basic compounds[6].
-
Phenyl-Hexyl Phases: These columns can offer different selectivity for aromatic compounds and may provide better retention for pyrazine-containing molecules[12].
-
-
Mobile Phase Optimization:
-
pH Control: The pH of the mobile phase is critical. A low pH (around 2.5-3.5) using a buffer like phosphate or formate will ensure the amidine group is consistently protonated, which can improve peak shape.
-
Ion-Pairing Reagents: While not always ideal for mass spectrometry, adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can improve retention and peak shape by forming a neutral ion pair with the protonated analyte.
-
Aqueous Normal Phase (ANP): This technique uses a high organic mobile phase with a polar stationary phase, which is well-suited for retaining very polar compounds[6].
-
**dot graph Troubleshooting_HPLC_Purity { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Inconsistent HPLC Purity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumn [label="Is the column suitable for polar, basic compounds?"]; CheckMobilePhase [label="Is the mobile phase optimized?"]; CheckDegradation [label="Is on-column degradation possible?"];
Start -> CheckColumn; CheckColumn -> CheckMobilePhase [label="Yes"]; CheckColumn -> SolutionColumn [label="No"]; SolutionColumn [label="Switch to Polar-Embedded, Polar-Endcapped, or Phenyl-Hexyl column.", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionColumn -> CheckMobilePhase;
CheckMobilePhase -> CheckDegradation [label="Yes"]; CheckMobilePhase -> SolutionMobilePhase [label="No"]; SolutionMobilePhase [label="Adjust pH (2.5-3.5), add 0.1% TFA, or try HILIC/ANP.", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionMobilePhase -> CheckDegradation;
CheckDegradation -> FinalAnalysis [label="No"]; CheckDegradation -> SolutionDegradation [label="Yes"]; SolutionDegradation [label="Use fresh samples, lower column temperature, and ensure mobile phase compatibility.", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionDegradation -> FinalAnalysis;
FinalAnalysis [label="Re-analyze with optimized method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } } Caption: Workflow for troubleshooting HPLC purity issues.
Suggested HPLC Protocol:
| Parameter | Recommendation |
| Column | Polar-embedded C18 (e.g., Agilent Zorbax SB-AQ) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Vol. | 5 µL |
Challenge 2: Ambiguous NMR Spectra
"Why are the proton signals in my 1H NMR spectrum broad, and why do their chemical shifts vary between samples?"
The hydrochloride salt form and the amidine group's protonation state are key factors here.
Root Cause Analysis:
-
Proton Exchange: The protons on the amidine nitrogen atoms can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange can be on an intermediate timescale relative to the NMR experiment, leading to broad signals.
-
pH Dependence: The chemical shifts of protons near the basic pyrazine and amidine nitrogens are sensitive to the local pH and the degree of protonation. Small amounts of acid or base impurities can alter the spectrum.
-
Hygroscopicity: Absorbed water can contribute to broader peaks, especially for the N-H protons.
Solutions & Protocols:
-
Solvent Choice:
-
DMSO-d6: This is often a good starting choice as it can slow down the exchange of N-H protons, leading to sharper signals compared to D2O or CD3OD.
-
D2O with pH adjustment: If solubility is an issue in other solvents, use D2O but ensure consistent pH by adding a small amount of DCl or NaOD to either fully protonate or deprotonate the molecule.
-
-
Temperature Studies: Acquiring the spectrum at a lower temperature can slow down the exchange process, resulting in sharper peaks for the N-H protons.
-
Proper Sample Preparation:
-
Use high-purity, dry NMR solvents.
-
Dry the sample under vacuum before preparing the NMR tube to remove any absorbed water.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Methyl (CH₃) | ~2.5 | ~20 | Singlet |
| Pyrazine-H | ~8.5 - 9.0 | ~140-155 | Two distinct signals, likely doublets or singlets depending on coupling.[13][14] |
| Amidine (NH/NH₂) | ~9.0 - 10.0 | ~165 | Broad signals, may be exchangeable with D₂O. |
| Pyrazine-C | - | ~130-160 | Multiple signals expected for the pyrazine ring carbons. |
Challenge 3: Inconsistent Thermal Analysis (DSC/TGA) Data
"My DSC thermogram shows multiple endotherms before the melting point, and the melting point itself is broad or varies between batches. What does this mean?"
This behavior is often indicative of the loss of volatiles (water or solvent) and/or the presence of multiple crystalline forms (polymorphism).
Root Cause Analysis:
-
Water/Solvent Loss: Due to its hygroscopic nature, the compound can absorb water, which will show up as a broad endotherm at lower temperatures (typically below 120°C) in the DSC trace[15]. Thermogravimetric Analysis (TGA) is essential to confirm this as a weight loss event.
-
Polymorphism: The compound may crystallize in different forms, each with a unique melting point. Different synthesis or storage conditions can lead to different polymorphs.
-
Decomposition: A sharp exotherm following an endotherm, or a melting point that is accompanied by a significant weight loss in TGA, suggests that the compound is decomposing at or near its melting point[15].
Solutions & Protocols:
-
Combined DSC-TGA Analysis: Always run TGA in conjunction with DSC. TGA will quantify any weight loss, allowing you to distinguish between the loss of volatiles and a true phase transition like melting[16][17].
-
Controlled Drying: Before running DSC, dry the sample under vacuum at a moderate temperature (e.g., 40-50°C) to remove any adsorbed water. This will help in obtaining a sharper, more reproducible melting endotherm.
-
Heating Rate: A slower heating rate (e.g., 5 °C/min) in DSC can sometimes improve the resolution of thermal events.
**dot graph Troubleshooting_DSC { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Inconsistent DSC Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTGA [label="Run TGA alongside DSC. Is there weight loss before melting?"]; Start -> CheckTGA;
CheckTGA -> WaterLoss [label="Yes"]; CheckTGA -> CheckPolymorphism [label="No"];
WaterLoss [label="Broad endotherm corresponds to water/solvent loss.", fillcolor="#FBBC05", fontcolor="#202124"]; WaterLoss -> DrySample [label="Action"]; DrySample [label="Dry sample under vacuum before re-analysis."];
CheckPolymorphism [label="Are there multiple endotherms after drying?"]; DrySample -> CheckPolymorphism;
CheckPolymorphism -> Polymorphism [label="Yes"]; CheckPolymorphism -> CheckDecomposition [label="No"];
Polymorphism [label="Indicates presence of multiple polymorphs. Consider recrystallization studies.", fillcolor="#FBBC05", fontcolor="#202124"]; Polymorphism -> FinalAnalysis;
CheckDecomposition [label="Is the melting endotherm followed by an exotherm or significant weight loss?"]; CheckPolymorphism -> CheckDecomposition;
CheckDecomposition -> Decomposition [label="Yes"]; CheckDecomposition -> StableMelting [label="No"];
Decomposition [label="Compound is decomposing at melting point.", fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition -> FinalAnalysis;
StableMelting [label="Sharp, reproducible melting point observed."]; StableMelting -> FinalAnalysis;
FinalAnalysis [label="Characterization Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } } Caption: Decision tree for interpreting DSC/TGA data.
Suggested DSC/TGA Protocol:
| Parameter | Recommendation |
| Instrument | Simultaneous DSC-TGA |
| Sample Pan | Aluminum, pierced lid |
| Temperature Range | 25 °C to 300 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen, 50 mL/min |
| Sample Mass | 2-5 mg |
By systematically addressing these common challenges, you can achieve a thorough and accurate characterization of 5-Methylpyrazine-2-carboximidamide hydrochloride, leading to more reliable and reproducible research outcomes.
References
-
1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... - ResearchGate. Available at: [Link]
-
Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,... - ResearchGate. Available at: [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. Available at: [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss... - ResearchGate. Available at: [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available at: [Link]
-
Pyrazine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
- SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE - Googleapis.com.
-
Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
5-methylpyrazine-2-carboximidamide (C6H8N4) - PubChemLite. Available at: [Link]
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
-
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: [Link]].pdf
-
(PDF) Electrochemical Behavior of Amidine Hydrochlorides and Amidines - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]
- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents.
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. Available at: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available at: [Link]
- CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents.
-
Lithium Ion-Enabled Rapid Fabrication of Hygroscopic Hydrogels for Portable Water Supply and Seed Germination | ACS Applied Polymer Materials. Available at: [Link]
-
Reaction scope of amidine hydrochlorides. Reaction conditions - ResearchGate. Available at: [Link]
-
Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Physical and Chemical Responses to the Reversible Capture and Release of Carbon Dioxide. Available at: [Link]
-
Hydrogen-bonding behavior of amidines in helical structure - PMC - NIH. Available at: [Link]
Sources
- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen-bonding behavior of amidines in helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. "Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Ph" by Danielle Jing-Ming Chun [trace.tennessee.edu]
- 9. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
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modifying experimental protocols for 5-Methylpyrazine-2-carboximidamide hydrochloride
Welcome to the comprehensive technical support guide for 5-Methylpyrazine-2-carboximidamide hydrochloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of working with this compound, offering practical, field-tested advice to navigate the common challenges encountered during experimental procedures. Our goal is to empower you with the knowledge to optimize your protocols, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Compound Overview and Handling
5-Methylpyrazine-2-carboximidamide hydrochloride is a pyrazine derivative with significant potential in medicinal chemistry and materials science.[1][2] The pyrazine scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1] The presence of the carboximidamide group and its hydrochloride salt form dictates its specific chemical properties and handling requirements.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₄ | Inferred from structure |
| Appearance | Likely a solid, white to off-white or light brown crystalline powder | [3][4][5] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol.[4] | Inferred from hydrochloride salt form |
| Stability | Generally stable under normal, dry storage conditions.[3] The hydrochloride salt enhances stability. However, the amidine group may be susceptible to hydrolysis under strongly acidic or basic conditions. | Chemical principles |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent moisture absorption.[3][4] For long-term storage, refrigeration at 2-8°C may be recommended.[3] | [3][4] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[6] Do not ingest.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise when working with 5-Methylpyrazine-2-carboximidamide hydrochloride.
Q1: I am having trouble dissolving the compound. What do you recommend?
A1: As a hydrochloride salt, this compound should have good solubility in water. If you are experiencing difficulties, consider the following:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase the rate of dissolution.
-
Sonication: Use a sonicator bath to aid in dissolving the compound.
-
pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. While it should be soluble in neutral water, adjusting the pH slightly towards the acidic range (e.g., pH 4-6) may improve solubility and stability against hydrolysis. Avoid strongly basic conditions, which could deprotonate the hydrochloride and potentially lead to precipitation of the free base.
Q2: My results are inconsistent. Could the compound be degrading?
A2: Inconsistency can stem from compound instability. The carboximidamide functional group can be susceptible to hydrolysis, especially over time in aqueous solutions or at elevated temperatures.
-
Fresh Solutions: Prepare aqueous solutions fresh for each experiment.
-
Stock Solutions: For stock solutions, consider using anhydrous DMSO or ethanol and store them at -20°C or -80°C.
-
pH Monitoring: If your experimental buffer is basic, be aware that this could accelerate hydrolysis of the amidine group to the corresponding amide or carboxylic acid.
-
Purity Check: If you suspect degradation, consider analytical techniques like HPLC or LC-MS to check the purity of your stock solution.
Q3: I am synthesizing a derivative of this compound and the yield is low. What are some common pitfalls?
A3: Low yields in pyrazine synthesis can be due to several factors.[8]
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions.[8]
-
Reaction Conditions: Pyrazine chemistry can be sensitive to reaction temperature and the choice of catalyst or base.[8] Over-oxidation of the methyl group to a carboxylic acid is a potential side reaction if using strong oxidizing agents.[9]
-
Work-up and Purification: Product loss during extraction and purification is a common issue.[8] The hydrochloride salt form will affect its partitioning between aqueous and organic layers during extraction.
Section 3: Troubleshooting Experimental Protocols
This section provides troubleshooting guidance for common experimental workflows where 5-Methylpyrazine-2-carboximidamide hydrochloride might be used.
Scenario 1: Inconsistent IC50 Values in a Cell-Based Assay
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of the compound in a cell-based assay across different experimental runs.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability in Media | The amidine group may be hydrolyzing in the cell culture medium over the course of the experiment (e.g., 24-72 hours). Prepare fresh serial dilutions for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. |
| Interaction with Media Components | The compound may be binding to serum proteins or other components in the culture medium, reducing its effective concentration. Consider reducing the serum percentage in your assay medium if experimentally feasible, or perform a serum-binding assay to quantify this effect. |
| Incomplete Dissolution | If the compound is not fully dissolved in the vehicle (e.g., DMSO) before dilution in media, the actual concentration will be lower than intended. Ensure complete dissolution of the stock solution before preparing dilutions. A brief sonication can be helpful. |
| pH Shift in Media | The addition of a hydrochloride salt can slightly lower the pH of the media. For sensitive cell lines, this could affect their viability and response. Check the pH of the media after adding the compound at the highest concentration and adjust if necessary. |
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Scenario 2: Poor Yield in a Coupling Reaction
Problem: You are using 5-Methylpyrazine-2-carboximidamide hydrochloride as a nucleophile in a coupling reaction (e.g., with an activated ester) and observing low product yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | The "hydrochloride" part of the name means you have one equivalent of HCl for each molecule of your compound. This will neutralize one equivalent of the base you add. Ensure you are using at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) – one to neutralize the HCl and one to deprotonate the amidine for the reaction. |
| Base Strength | The chosen base may not be strong enough to effectively deprotonate the amidinium ion to the reactive free amidine. Consider a stronger, non-nucleophilic base if weak bases are ineffective. |
| Solvent Choice | The reaction solvent may not be optimal. For coupling reactions, polar aprotic solvents like DMF or acetonitrile are often used.[10] Ensure the solvent is anhydrous, as water can hydrolyze your starting materials or intermediates. |
| Side Reactions | The amidine has multiple nucleophilic nitrogens. This can lead to the formation of regioisomers. Consider protecting one of the nitrogens if regioselectivity is an issue, although this adds synthetic steps. |
Logical Flow for Optimizing a Coupling Reaction
Caption: Optimization workflow for coupling reactions.
Section 4: Example Experimental Protocol
The following is a generalized, hypothetical protocol for using 5-Methylpyrazine-2-carboximidamide hydrochloride in a biological assay. This should be adapted to your specific experimental setup.
Protocol: Preparation of Dosing Solutions for a Cell-Based Assay
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of 5-Methylpyrazine-2-carboximidamide hydrochloride needed for your desired volume of a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex and/or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your chosen cell culture medium to achieve the final desired concentrations for your assay.
-
Ensure thorough mixing at each dilution step.
-
-
Dosing the Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the appropriate volume of the prepared dosing solutions to each well.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest dose).
-
Return the plates to the incubator for the desired exposure time.
-
References
- Safety Data Sheet for a related pyrazine compound. (n.d.). Sigma-Aldrich.
- Safety Data Sheet for a related pyrazine compound. (n.d.). Sigma-Aldrich.
-
5-Methylpyrazine-2-Carboxamide Chemical Properties. (n.d.). Bouling Chemical Co., Limited. Retrieved January 19, 2026, from [Link]
-
Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. Retrieved January 19, 2026, from [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
5-Methylpyrazine-2-Carboxylic Acid CAS 5521-55-1. (n.d.). Bouling Chemical Co., Limited. Retrieved January 19, 2026, from [Link]
-
4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (n.d.). Google Patents.
- Unkeless, J. C., et al. (2021). Carbonic Anhydrase Inhibitors. In StatPearls.
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Validation & Comparative
A Comparative Efficacy Analysis of Pyrazine-Based Bioactive Compounds: A Guide for Preclinical Research
This guide provides a comparative overview of the efficacy of pyrazine derivatives, with a focus on establishing a framework for evaluating novel compounds like 5-Methylpyrazine-2-carboximidamide HCl. Given the nascent state of publicly available biological data for 5-Methylpyrazine-2-carboximidamide HCl, this document serves as a foundational resource. It benchmarks the potential of this compound against well-characterized pyrazines and provides the necessary experimental workflows to rigorously assess its efficacy.
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4 orientation, is a versatile building block in the synthesis of molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Its structural similarity to benzene and other heteroaromatic rings allows it to serve as a bioisostere, while the nitrogen atoms frequently act as hydrogen bond acceptors, crucial for binding to biological targets like protein kinases.[1]
The Compound in Focus: 5-Methylpyrazine-2-carboximidamide HCl
5-Methylpyrazine-2-carboximidamide HCl is a derivative of 5-methylpyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[4][5] While direct efficacy data for this specific carboximidamide derivative is not extensively documented in peer-reviewed literature, its structural components suggest potential biological activity. The carboximidamide (amidine) group is a strong base and can exist as a resonance-stabilized cation, making it an effective hydrogen bond donor and capable of forming salt bridges. This functional group is present in numerous bioactive compounds and can be critical for target engagement.
The logical first step in evaluating this compound is to compare its potential efficacy against other pyrazine derivatives that have established biological profiles in similar therapeutic areas.
The Comparative Landscape: Efficacy of Structurally Related Pyrazines
Pyrazine derivatives have demonstrated significant therapeutic potential across multiple disease areas.[6][7] The following sections summarize the efficacy of various pyrazines, providing a benchmark for future studies of 5-Methylpyrazine-2-carboximidamide HCl.
Anticancer Activity
Pyrazines are prominent in oncology research, with many derivatives showing potent activity against a range of cancer cell lines.[8] Their mechanisms often involve the inhibition of protein kinases, enzymes that are critical for cell signaling pathways controlling proliferation and survival.[8][9]
A series of chalcone-pyrazine hybrids, for instance, have demonstrated significant cytotoxicity. One such compound showed potent inhibitory effects on A549 (lung cancer) and Colo-205 (colon cancer) cell lines with IC₅₀ values of 0.13 and 0.19 μM, respectively.[2] Another derivative exhibited remarkable activity against the MCF-7 (breast cancer) cell line with an IC₅₀ value of 0.012 μM.[2] These values indicate high potency, making them relevant benchmarks for new pyrazine-based anticancer agents.
| Pyrazine Derivative Type | Target Cell Line | Reported IC₅₀ (μM) | Reference |
| Chalcone-Pyrazine Hybrid | A549 (Lung) | 0.13 | [2] |
| Chalcone-Pyrazine Hybrid | Colo-205 (Colon) | 0.19 | [2] |
| Chalcone-Pyrazine Hybrid | MCF-7 (Breast) | 0.012 | [2] |
| Flavono-Pyrazine Hybrid | HT-29 (Colon) | 10.67 | [2] |
| Flavono-Pyrazine Hybrid | MCF-7 (Breast) | 10.43 | [2] |
| Betulinic Acid-Pyrazine | HepG-2 (Liver) | 19 | [3] |
Antimicrobial Activity
The pyrazine scaffold is also essential in the development of antimicrobial agents.[10] A notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis.[6] Research has expanded to other pyrazine-containing compounds with broad-spectrum antibacterial and antifungal activities.
For example, certain pyrazine-chalcone hybrids have shown good antibacterial activity against M. luteus, with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL, comparable to the antibiotic tetracycline.[2] This demonstrates that the pyrazine core can be successfully integrated into structures targeting bacterial cells.
| Pyrazine Derivative Type | Target Microorganism | Reported MIC (µg/mL) | Reference |
| Chalcone-Pyrazine Hybrid | M. luteus | 31.25 | [2] |
| Thiazoline-Pyrazine Hybrid | M. tuberculosis H₃₇Rv | Potent Activity Reported | [10] |
| Curcumin-Pyrazine Bioconjugate | S. viridans, E. coli | 0.09 - 0.54 | [2] |
Experimental Design for Comparative Efficacy Testing
To objectively assess the efficacy of 5-Methylpyrazine-2-carboximidamide HCl, a systematic, multi-tiered experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.
General Workflow for Efficacy Screening
The causality behind this workflow is to progress from broad, high-throughput screening to more specific, hypothesis-driven assays. This ensures that resources are focused on compounds that show genuine promise in initial, less complex models before moving to more expensive and labor-intensive in vivo studies.
Caption: Proposed workflow for evaluating novel pyrazine compounds.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is foundational for assessing the potential anticancer activity of a compound by measuring its effect on cell viability.[9] The MTT assay is a colorimetric method that quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Methylpyrazine-2-carboximidamide HCl against a panel of human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., MRC-5).
Methodology:
-
Cell Culture:
-
Culture selected cancer and normal cell lines in their respective recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 5-Methylpyrazine-2-carboximidamide HCl and comparator pyrazines (e.g., a known active chalcone-pyrazine hybrid) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Potential Mechanisms and Signaling Pathways
Many pyrazine-based inhibitors target key nodes in cellular signaling. For instance, pyrazine derivatives have been developed as potent inhibitors of protein kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), which are crucial in inflammatory and cancer pathways.[8]
The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by small molecule inhibitors, including those with a pyrazine scaffold. The pyrazine nitrogen often forms a critical hydrogen bond within the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: Generic kinase inhibition pathway by a pyrazine compound.
Conclusion and Future Directions
While 5-Methylpyrazine-2-carboximidamide HCl remains a compound with unevaluated biological potential, its core structure is rooted in a chemical family of proven therapeutic importance. The true efficacy of this molecule can only be determined through rigorous experimental validation.
This guide provides the strategic framework and detailed protocols necessary for such an investigation. By comparing its performance against established pyrazine derivatives in validated assays, researchers can efficiently determine if 5-Methylpyrazine-2-carboximidamide HCl possesses cytotoxic, antimicrobial, or other valuable biological activities. Positive results from the proposed in vitro screening cascade would justify advancing the compound to in vivo models to assess its therapeutic potential in a more complex biological system.
References
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Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: National Center for Biotechnology Information URL: [Link]
-
Title: exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development Source: Bulletin of Pharmaceutical Research URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
- Title: Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts Source: Google Patents URL
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Title: (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: ResearchGate URL: [Link]
- Title: Process for preparing 5-methyl pyrazine-2-carboxylic acid Source: Google Patents URL
-
Title: Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold Source: ResearchGate URL: [Link]
- Title: Synthesis process of 2-methyl-5-pyrazine formate Source: Google Patents URL
- Title: Industrial preparation method of 5-methylpyrazin-2-amine Source: Google Patents URL
- Title: Pyrazine derivatives and process for their preparation Source: Google Patents URL
-
Title: 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide Source: PubChem URL: [Link]
-
Title: 5-Methylpyrazine-2-carboxylic acid Source: Chem-Impex URL: [Link]
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Navigating the Labyrinth: A Comparative Guide to the Biological Target Validation of 5-Methylpyrazine-2-carboximidamide hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth technical comparison of methodologies for validating the biological target of 5-Methylpyrazine-2-carboximidamide hydrochloride, a pyrazine derivative with potential therapeutic relevance. As a Senior Application Scientist, my objective is to equip you with the strategic rationale and detailed protocols necessary to navigate this critical phase of research with scientific rigor.
The pyrazine moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-tubercular and antimicrobial effects.[1][2] Notably, the structurally related 5-methylpyrazine-2-carboxylic acid serves as an intermediate in the synthesis of the anti-diabetic drug glipizide and the lipid-lowering agent acipimox.[3] This suggests that the biological target of 5-Methylpyrazine-2-carboximidamide hydrochloride may reside within pathways related to metabolic disorders. However, without empirical validation, this remains a well-informed hypothesis. This guide will, therefore, present a multi-pronged approach to de-orphanize this compound, comparing and contrasting various experimental and computational techniques.
The Strategic Imperative of Target Validation
Target validation is the critical process of demonstrating that a specific molecular target is directly involved in a disease process and that modulating it with a therapeutic agent is likely to have a beneficial effect.[4][5] A robust target validation package provides the confidence to progress a compound through the costly and lengthy drug development pipeline. The core principle is to establish a clear line of sight from molecular interaction to cellular phenotype and, ultimately, to in vivo efficacy.[6]
This guide will compare direct and indirect methods of target validation, providing a framework for a comprehensive investigation into the mechanism of action of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Comparative Analysis of Target Validation Methodologies
We will explore a suite of complementary techniques, each providing a unique piece of the target validation puzzle. The selection of which methods to employ, and in what order, is a strategic decision that depends on available resources, the nature of the hypothesized target, and the desired level of evidence.
| Methodology | Principle | Advantages | Limitations | Relevance for 5-Methylpyrazine-2-carboximidamide hydrochloride |
| Affinity-Based Approaches | ||||
| Affinity Chromatography | Immobilized compound captures interacting proteins from a cell lysate. | Unbiased identification of binding partners. | Can identify non-specific binders; protein unfolding on the matrix can be an issue. | A primary screening method to generate a list of potential binding proteins. |
| Biophysical Methods | ||||
| Surface Plasmon Resonance (SPR) | Measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[7] | Provides quantitative data on binding affinity (KD), and association/dissociation kinetics.[7] | Requires purified protein; can be sensitive to buffer conditions. | Ideal for confirming direct binding to a purified candidate protein identified through other means. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine binding affinity, stoichiometry, and thermodynamic parameters.[7] | Provides a complete thermodynamic profile of the interaction.[7] | Requires larger amounts of protein and compound compared to SPR. | A gold-standard method for validating a direct interaction and understanding the driving forces of binding. |
| Cell-Based Assays | ||||
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | Confirms target engagement in a physiological context; can be adapted for high-throughput screening. | Indirect measure of binding; interpretation can be complex. | Crucial for demonstrating that the compound engages its target within intact cells. |
| Genetic Approaches | ||||
| Target Knockdown/Knockout (RNAi/CRISPR) | Reduces or eliminates the expression of the putative target protein to see if it phenocopies the effect of the compound.[7] | Provides strong evidence for the target's role in the observed phenotype.[6][7] | Off-target effects of RNAi/CRISPR; compensation by other proteins can mask the phenotype. | Essential for linking the molecular target to the cellular or organismal phenotype. |
| Computational Approaches | ||||
| Molecular Docking | Predicts the binding mode and affinity of a small molecule to the 3D structure of a protein. | Cost-effective and rapid for screening large virtual libraries of compounds and targets. | Accuracy is dependent on the quality of the protein structure and the scoring function. | Useful for prioritizing potential targets for experimental validation and for generating hypotheses about the binding mechanism. |
Experimental Protocols and Workflows
Workflow for Target Identification and Validation
The following diagram illustrates a logical workflow for identifying and validating the biological target of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Caption: A logical workflow for the identification and validation of a novel compound's biological target.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to assess the target engagement of 5-Methylpyrazine-2-carboximidamide hydrochloride in a cellular context.
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with either vehicle control or varying concentrations of 5-Methylpyrazine-2-carboximidamide hydrochloride for a specified time.
-
-
Heating Profile:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for 3 minutes.
-
Immediately cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the total protein concentration in each sample.
-
-
Protein Detection:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Comparative Data Presentation
The following table presents hypothetical data comparing the binding affinity of 5-Methylpyrazine-2-carboximidamide hydrochloride to a putative target (e.g., a carbonic anhydrase, given the sulfonamide-like structure of glipizide) with a known inhibitor, Acetazolamide.
| Compound | Binding Affinity (KD) to Carbonic Anhydrase II (SPR) | Cellular Thermal Shift (CETSA) in HEK293 cells (ΔTm) |
| 5-Methylpyrazine-2-carboximidamide hydrochloride | 1.2 µM | +2.5 °C |
| Acetazolamide (Control) | 150 nM | +4.1 °C |
This data would suggest a direct, albeit weaker, interaction of the novel compound with the target compared to the established inhibitor. The positive thermal shift in the CETSA experiment would provide crucial evidence of target engagement in a cellular environment.
Signaling Pathway Visualization
Should the target of 5-Methylpyrazine-2-carboximidamide hydrochloride be identified as a carbonic anhydrase, its mechanism of action would likely involve the modulation of pH homeostasis, as depicted in the following pathway. Carbonic anhydrase inhibitors block the interconversion of carbon dioxide and bicarbonate.[8]
Caption: The role of Carbonic Anhydrase in pH regulation and its inhibition by a small molecule.
Conclusion
The validation of a biological target for a novel compound like 5-Methylpyrazine-2-carboximidamide hydrochloride is a multifaceted endeavor that requires a carefully considered, evidence-based approach. This guide has provided a comparative overview of key methodologies, from initial unbiased screening to rigorous biophysical and cellular confirmation. By integrating these techniques, researchers can build a compelling case for the mechanism of action of their compound, a critical step in the journey from a promising molecule to a potential therapeutic. The path to confident target validation is not linear but rather an iterative process of hypothesis generation and testing, ultimately leading to a deeper understanding of the compound's biological function.
References
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University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available from: [Link]
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ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available from: [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]
-
ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available from: [Link]
-
RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
[No title available]. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available from: [Link]
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Bouling Chemical Co., Limited. 5-Methylpyrazine-2-Carboxamide. Available from: [Link]
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NCBI Bookshelf. Carbonic Anhydrase Inhibitors. Available from: [Link]
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PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Methylpyrazine-2-carboximidamide Derivatives as ENaC Inhibitors
Introduction
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and fluid homeostasis across various epithelial tissues, including the kidneys, lungs, and colon.[1][2] Its primary role is to mediate the reabsorption of sodium ions, a process fundamental to maintaining blood pressure and airway surface liquid volume.[2][3] Consequently, dysregulation of ENaC activity is implicated in the pathophysiology of several diseases. Gain-of-function mutations can lead to salt-sensitive hypertension (Liddle's syndrome), while in conditions like cystic fibrosis, hyperactive ENaC contributes to airway dehydration and impaired mucociliary clearance.[1][3]
This makes ENaC a compelling therapeutic target. Amiloride, a potassium-sparing diuretic, was one of the first identified ENaC inhibitors, but its clinical utility is limited by modest potency and off-target effects.[4] This has spurred the development of amiloride analogs with improved potency and selectivity. The 5-methylpyrazine-2-carboximidamide scaffold, a core component of amiloride, has emerged as a foundational structure for designing next-generation ENaC inhibitors.
This guide provides a comprehensive comparison of 5-methylpyrazine-2-carboximidamide derivatives, focusing on their structure-activity relationships (SAR) as ENaC inhibitors. We will delve into the synthetic strategies for these compounds, analyze how structural modifications influence inhibitory activity, present comparative experimental data, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel ENaC modulators.
General Synthetic Strategies
The synthesis of 5-methylpyrazine-2-carboximidamide derivatives, also known as pyrazinoylguanidines, typically begins with a commercially available precursor, 5-methylpyrazine-2-carboxylic acid. The general synthetic route involves the activation of the carboxylic acid, followed by coupling with guanidine or a substituted guanidine.
A common and effective method is the conversion of the carboxylic acid to an acyl chloride, which is then reacted with the desired guanidine derivative. Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation. The overall workflow is designed to be versatile, allowing for the introduction of various substituents on both the pyrazine ring (if starting from a different precursor) and the guanidine moiety to explore the chemical space and optimize biological activity.
Below is a diagram illustrating a representative synthetic workflow.
Caption: General synthetic workflow for 5-methylpyrazine-2-carboximidamide derivatives.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this class of compounds against ENaC is exquisitely sensitive to their molecular architecture. The SAR can be systematically dissected by considering modifications to three key regions of the molecule: the pyrazine ring, the C5-position methyl group, and the C2-carboximidamide side chain.
Caption: Key regions of the 5-Methylpyrazine-2-carboximidamide scaffold for SAR analysis.
Region 1: The Pyrazine Ring and its Substituents
The pyrazine ring serves as the core scaffold. Its electron-deficient nature and the specific arrangement of its nitrogen atoms are critical for activity. Modifications at other positions on the ring, particularly at the 6-position (adjacent to the C5-methyl group), have a profound impact on potency.
-
6-Position Halogenation: Introduction of a halogen, especially chlorine, at the 6-position dramatically increases inhibitory activity. This is a hallmark of potent amiloride analogs.[4] The electronegativity of the substituent at this position is thought to control the duration of the drug-channel interaction, thereby stabilizing the blocked state of the channel.[4] The order of potency for halo-substitutions at this position is generally Cl > Br > I > F.[4]
Region 2: The C5-Position Group
The substituent at the 5-position influences both potency and selectivity. While the topic of this guide is 5-methyl derivatives, it is instructive to compare the methyl group to other possibilities.
-
Nature of the 5-Substituent: Replacing the 5-amino group of amiloride with a methyl group generally retains potent ENaC inhibitory activity. In amiloride analogs, the 5-amino group acts as an electron donor, which can electronically influence the key 6-position ligand.[4] While a methyl group is less electron-donating, it provides steric bulk and maintains a favorable electronic profile on the pyrazine ring. Larger alkyl groups at this position can be tolerated, but may lead to changes in selectivity against other ion channels.
Region 3: The C2-Carboximidamide (Pyrazinoylguanidine) Side Chain
This basic guanidinium moiety is arguably the most critical pharmacophore for ENaC inhibition. It is believed to act as a sodium mimic, physically occluding the channel pore.
-
Guanidinium Group: The unsubstituted guanidino group is essential for high-affinity binding.[5] It is positively charged at physiological pH and interacts with negatively charged residues within the ENaC pore.
-
Side-Chain Modifications: While the core guanidinium is vital, modifications to its terminal nitrogens can tune potency. Hydrophobic extensions, such as adding a benzyl group (to create analogs like benzamil), can significantly increase potency.[6] This suggests the presence of a nearby hydrophobic pocket that can be exploited to increase the stability of the drug-channel complex and lower the dissociation rate (off-rate).[6]
Quantitative Comparison of ENaC Inhibitors
To provide a quantitative perspective on the SAR principles discussed, the table below compares the inhibitory potency (IC50) of amiloride with several key analogs. The data illustrates the profound effect of substitutions on the pyrazine ring and the C2-side chain.
| Compound Name | Structure | Key Structural Features | ENaC IC50 (nM) | Reference |
| Amiloride | ![]() | 6-Cl, 5-NH₂ | 454 | [7] |
| Benzamil | ![]() | 6-Cl, 5-NH₂, Benzyl on side chain | 21.9 | [7] |
| AZD5634 | ![]() | Pyrazinoylguanidine core with complex side chain | 3.8 | [7] |
Note: IC50 values can vary depending on the experimental system (e.g., cell type, assay method). The data presented is for comparative purposes within the cited study.
Experimental Protocols for ENaC Inhibition Assay
The gold-standard methods for quantifying ENaC activity and inhibition are electrophysiological. The two most common techniques are the Ussing chamber assay, for measuring ion transport across an epithelial monolayer, and the patch-clamp technique, for studying the activity of individual channels.
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber allows for the measurement of the net ion flow across an intact epithelial cell monolayer. By clamping the transepithelial voltage to 0 mV, the measured short-circuit current (Isc) becomes a direct measure of active ion transport. The amiloride-sensitive portion of the Isc is attributed to ENaC activity.
Caption: Experimental workflow for assessing ENaC inhibition using an Ussing Chamber.
Step-by-Step Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells or a suitable cell line (e.g., H441) on permeable filter supports until a confluent, high-resistance monolayer is formed.[1][7]
-
Chamber Setup: Mount the permeable support between the two half-cells of the Ussing chamber.
-
Buffer Addition: Fill both the apical and basolateral chambers with 3-5 mL of pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution. A typical Ringer's solution contains (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, and 10 glucose.[1]
-
Equilibration & Baseline: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved. The voltage is clamped at 0 mV.
-
Compound Addition: Add the 5-methylpyrazine-2-carboximidamide derivative to the apical chamber in a cumulative, dose-response fashion. Record the steady-state Isc after each addition.
-
Positive Control: At the end of the experiment, add a supramaximal concentration of amiloride or benzamil (e.g., 10 µM) to the apical bath to determine the total ENaC-mediated current.[7]
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the amiloride-sensitive Isc. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides higher resolution by measuring the flow of ions through channels in the membrane of a single cell. It is the gold standard for studying channel biophysics and pharmacology.
Step-by-Step Protocol:
-
Cell Preparation: Plate cells stably expressing human αβγ-ENaC (e.g., HEK293 cells) onto glass coverslips suitable for microscopy and recording.[8]
-
Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 7-10 MΩ. Fill the pipette with an intracellular solution containing (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[9]
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.
-
Recording: Clamp the cell's membrane potential (e.g., at -85 mV) and record the whole-cell current. The extracellular bath solution should contain a physiological salt solution (e.g., in mM: 96 NaCl, 3.4 KCl, 0.8 MgCl₂, 0.8 CaCl₂, and 10 HEPES, pH 7.4).
-
Compound Application: Perfuse the test compound onto the cell at various concentrations and record the inhibition of the inward sodium current.
-
Data Analysis: Measure the reduction in current amplitude at each concentration relative to the baseline current. The amiloride-sensitive component can be confirmed by applying a saturating dose of amiloride at the end of the recording.[8] Plot the dose-response curve to calculate the IC50.
Conclusion and Future Perspectives
The 5-methylpyrazine-2-carboximidamide scaffold is a validated and highly tractable starting point for the development of potent ENaC inhibitors. The structure-activity relationship for this class of compounds is well-defined, offering clear strategies for potency optimization. The key takeaways for drug design include:
-
Maintaining the Pyrazinoylguanidine Core: The basic guanidinium group is essential for pore-blocking activity.
-
Exploiting the 6-Position: Introduction of a small, electronegative atom like chlorine at the 6-position is critical for high potency.
-
Tuning with Side-Chain Modifications: Appending hydrophobic moieties to the guanidine group can significantly enhance binding affinity by engaging with adjacent hydrophobic pockets.
Future research will likely focus on fine-tuning these molecules to optimize their pharmacokinetic properties, particularly lung retention for inhaled therapies aimed at treating cystic fibrosis. The development of compounds with a long duration of action at the target site is a key objective. The robust and reproducible in vitro assays described in this guide, such as the Ussing chamber and patch-clamp techniques, will remain indispensable tools in the ongoing search for the next generation of ENaC-targeted therapeutics.
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A Comparative Guide to the Synthesis of 5-Methylpyrazine-2-carboximidamide Hydrochloride for Researchers and Drug Development Professionals
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Methylpyrazine-2-carboximidamide Hydrochloride and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of pyrazine-based compounds, with a focus on amiloride and its analogs, as a proxy for understanding the potential activities of 5-Methylpyrazine-2-carboximidamide hydrochloride. Due to the limited publicly available data on 5-Methylpyrazine-2-carboximidamide hydrochloride, this guide leverages the extensive research on structurally similar and functionally related pyrazine derivatives that are known inhibitors of the epithelial sodium channel (ENaC). Understanding the nuances between cell-based assays and whole-organism studies is critical for the successful translation of promising compounds from the laboratory to clinical applications.
Introduction to Pyrazine-Based ENaC Inhibitors
The pyrazine ring is a core scaffold in a significant class of compounds that modulate ion channel activity, most notably the epithelial sodium channel (ENaC). Amiloride, a pyrazine-based potassium-sparing diuretic, is a well-established ENaC inhibitor and serves as a foundational molecule for the development of more potent and selective analogs.[1] These compounds are of significant interest for their therapeutic potential in various conditions, including cystic fibrosis, hypertension, and other diseases characterized by abnormal fluid and electrolyte transport.[2][3]
The compound of interest, 5-Methylpyrazine-2-carboximidamide hydrochloride, features the key pyrazine core with a carboximidamide group. While specific data for this molecule is scarce, its structural similarity to amiloride and its derivatives suggests it may also function as an ENaC inhibitor. This guide will, therefore, explore the broader landscape of pyrazine-based ENaC inhibitors to provide a framework for predicting and evaluating the activity of novel compounds like 5-Methylpyrazine-2-carboximidamide hydrochloride.
In Vitro Evaluation: Unraveling Molecular Mechanisms in a Controlled Environment
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the molecular mechanism of action, potency, and selectivity of a compound. For pyrazine-based ENaC inhibitors, a variety of sophisticated assays are employed to characterize their interaction with the target channel.
Key In Vitro Assays and Their Contributions
-
Electrophysiological Assays: Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp electrophysiology in mammalian cell lines (e.g., M-1, H441) are the gold standard for characterizing ion channel modulators.[4] These methods allow for direct measurement of ion flow through the ENaC protein, providing precise data on the compound's inhibitory concentration (IC50), mechanism of block (e.g., open-channel blocker, allosteric modulator), and voltage dependency.
-
Radiolabeled Ion Flux Assays: The uptake of radioactive sodium ions (²²Na⁺) into cells expressing ENaC offers a higher-throughput method for screening compound libraries and determining their inhibitory potency.[5]
-
Ussing Chamber Experiments: This technique utilizes primary epithelial tissues or cultured cell monolayers to measure ion transport across an intact epithelial barrier. It provides a more physiologically relevant in vitro model by assessing the effect of a compound on net ion flux and transepithelial voltage, reflecting the integrated function of various ion channels and transporters in the tissue.
-
Cell Viability and Cytotoxicity Assays: Assays such as the MTT assay are crucial for determining the concentration at which a compound becomes toxic to cells.[6] This information is vital for establishing a therapeutic window and identifying compounds with favorable safety profiles. For instance, studies on 5-chloro-N-phenylpyrazine-2-carboxamides showed that the introduction of hydroxyl substituents decreased in vitro cytotoxicity.[7]
The primary output of these in vitro studies is quantitative data that allows for the direct comparison of compound potency and selectivity. This data is essential for establishing structure-activity relationships (SAR) and guiding the chemical optimization of lead compounds.
Figure 1. A generalized workflow for the in vitro evaluation of novel pyrazine-based ENaC inhibitors.
In Vivo Evaluation: Assessing Efficacy and Safety in a Complex Biological System
While in vitro assays are invaluable for understanding molecular interactions, in vivo studies are essential to determine how a compound behaves within a living organism. These studies provide critical information on a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and overall safety profile.
Key In Vivo Models and Assessments
-
Animal Models of Disease: To assess the therapeutic potential of ENaC inhibitors, researchers utilize various animal models that recapitulate aspects of human diseases. For cystic fibrosis, sheep models are often used to measure mucociliary clearance, while rodent models can be employed to study airway surface liquid height.[4] For hypertension, spontaneously hypertensive rats are a common model.
-
Pharmacokinetic Studies: These studies are conducted in various species, including mice, rats, dogs, and non-human primates, to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[8] Key parameters such as plasma half-life, bioavailability, and tissue distribution are determined to inform dosing regimens for efficacy studies.
-
Toxicity Studies: Acute and chronic toxicity studies are performed to identify potential adverse effects and determine the maximum tolerated dose.[9] For ENaC inhibitors, a key safety concern is the potential for hyperkalemia (elevated potassium levels) due to the inhibition of ENaC in the kidneys.[10] Reproductive and developmental toxicity studies may also be conducted.[11]
The transition from in vitro to in vivo is often challenging. A compound that is highly potent in a cell-based assay may not be effective in vivo due to poor bioavailability, rapid metabolism, or off-target effects. Therefore, a comprehensive understanding of a compound's ADME properties is crucial for successful clinical translation.
Figure 2. A typical workflow for the in vivo evaluation of a lead ENaC inhibitor.
Bridging the Gap: A Comparative Summary
The following table summarizes the key differences and contributions of in vitro and in vivo studies in the evaluation of pyrazine-based ENaC inhibitors.
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, isolated cellular or tissue systems | Complex, whole-organism biological systems |
| Primary Focus | Mechanism of action, potency, selectivity | Efficacy, pharmacokinetics, safety, tolerability |
| Key Endpoints | IC50, Ki, mechanism of block, cytotoxicity | Therapeutic effect, plasma concentration, half-life, adverse events |
| Throughput | High to medium | Low |
| Cost | Relatively low | High |
| Physiological Relevance | Lower, but can be enhanced with primary tissues | High |
| Example | Determining the IC50 of a compound on ENaC expressed in a cell line. | Measuring the effect of a compound on mucociliary clearance in a sheep model of cystic fibrosis. |
Alternatives and Future Directions
While pyrazine-based compounds like amiloride and its analogs have been a major focus of ENaC inhibitor research, other chemical scaffolds are also being explored. The development of novel ENaC inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research. A key challenge is to develop compounds that are effective at the target site (e.g., the lungs in cystic fibrosis) with minimal systemic exposure to avoid off-target effects like hyperkalemia.[10]
The future of ENaC inhibitor development will likely involve a combination of rational drug design, high-throughput screening of diverse chemical libraries, and the use of increasingly sophisticated in vitro and in vivo models that more accurately predict clinical outcomes. For novel compounds like 5-Methylpyrazine-2-carboximidamide hydrochloride, the systematic approach outlined in this guide, starting with comprehensive in vitro characterization followed by carefully designed in vivo studies, will be essential to determine their therapeutic potential.
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Benchmarking 5-Methylpyrazine-2-carboximidamide Hydrochloride: A Comparative Guide for Researchers in Drug Discovery
In the dynamic landscape of drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive benchmarking analysis of 5-Methylpyrazine-2-carboximidamide hydrochloride, a compound of emerging interest, against a panel of well-characterized inhibitors targeting the urokinase-type plasminogen activator (uPA). As direct experimental data for 5-Methylpyrazine-2-carboximidamide hydrochloride is not yet widely published, this guide establishes a robust framework for its evaluation, hypothesizing its mechanism of action as a uPA inhibitor based on structural similarities to known pharmacophores.
This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded comparison to facilitate informed decision-making in preclinical research. We will delve into the rationale behind the selection of comparator compounds, present a head-to-head analysis of their inhibitory profiles, and provide detailed experimental protocols for independent validation.
The Scientific Rationale: Targeting Urokinase-Type Plasminogen Activator (uPA) in Disease
The structural features of 5-Methylpyrazine-2-carboximidamide hydrochloride, particularly the carboximidamide group, bear resemblance to the guanidino and benzamidine moieties present in known serine protease inhibitors. This structural analogy forms the basis of our hypothesis that it may exhibit inhibitory activity against uPA. To rigorously test this hypothesis, a comparative analysis against established uPA inhibitors is essential.
The Comparator Panel: A Spectrum of uPA Inhibitors
For a robust and informative benchmark, we have selected a panel of three well-characterized uPA inhibitors, each offering a unique point of comparison:
-
Amiloride: A potassium-sparing diuretic that also functions as a moderate, competitive inhibitor of uPA.[5][6][7][8] Its established clinical safety profile and off-target uPA activity make it a valuable benchmark for assessing the potential for drug repurposing and for comparing moderate-potency inhibitors.[6][9]
-
Benzamidine: A classic, reversible, and competitive inhibitor of trypsin-like serine proteases, including uPA.[10][11][12] Due to its broad-spectrum activity and well-understood mechanism, benzamidine serves as a fundamental reference compound in serine protease inhibitor screening.[10][12]
-
UK122: A potent and highly selective small-molecule inhibitor of uPA.[3][10] Its high specificity for uPA over other serine proteases like thrombin, trypsin, and plasmin makes it an ideal benchmark for evaluating the selectivity and potency of novel compounds.[3]
Head-to-Head Comparison: A Hypothetical Performance Analysis
The following table summarizes the known inhibitory constants (Ki) and IC50 values for the comparator compounds and provides a hypothetical target range for 5-Methylpyrazine-2-carboximidamide hydrochloride, assuming it demonstrates inhibitory activity against uPA.
| Compound | Target | Ki (µM) | IC50 (µM) | Selectivity Profile |
| 5-Methylpyrazine-2-carboximidamide HCl | uPA (Hypothesized) | To be determined | To be determined | To be determined |
| Amiloride | uPA | 2.4 - 7 | ~10-30 | Moderate; also inhibits epithelial sodium channels (ENaC)[6] |
| Benzamidine | uPA | 97 | ~150 | Broad-spectrum serine protease inhibitor[10][12] |
| UK122 | uPA | Not reported | 0.2 | High selectivity against tPA, plasmin, thrombin, and trypsin (>100 µM)[3][10] |
Visualizing the Landscape: uPA Signaling and Inhibition
To provide a clearer understanding of the biological context, the following diagrams illustrate the uPA signaling pathway and the proposed mechanism of inhibition.
Caption: The urokinase-type plasminogen activator (uPA) signaling pathway.
Caption: A streamlined workflow for benchmarking novel uPA inhibitors.
Experimental Protocols for Validation
To facilitate the independent evaluation of 5-Methylpyrazine-2-carboximidamide hydrochloride, we provide a detailed protocol for a standard in vitro uPA inhibition assay.
In Vitro uPA Activity Assay (Fluorogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human uPA.
Materials:
-
Human urokinase-type plasminogen activator (high molecular weight), recombinant
-
Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Test Compounds: 5-Methylpyrazine-2-carboximidamide hydrochloride, Amiloride, Benzamidine, UK122 (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and known inhibitors in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of the diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Add 25 µL of the uPA enzyme solution (pre-diluted in Assay Buffer to a final concentration of ~1 nM) to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 25 µL of the fluorogenic uPA substrate solution (pre-diluted in Assay Buffer to a final concentration of ~100 µM) to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorometric reader.
-
Measure the fluorescence intensity every minute for 30-60 minutes. The kinetic readings will allow for the determination of the initial reaction velocity (V0).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity) and blank (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Concluding Remarks
This guide provides a comprehensive framework for the initial evaluation of 5-Methylpyrazine-2-carboximidamide hydrochloride as a potential uPA inhibitor. By benchmarking it against a carefully selected panel of known inhibitors with varying potencies and selectivities, researchers can gain valuable insights into its therapeutic potential. The provided experimental protocol offers a standardized method for generating the necessary data to validate the hypotheses presented herein. As the field of drug discovery continues to evolve, such rigorous and comparative approaches are indispensable for the efficient identification and development of next-generation therapeutics.
References
-
Rockwell, A. P., et al. (2003). Inhibitors of the protease domain of urokinase-type plasminogen activator. PubMed. Available at: [Link]
-
Kelso, M. J., et al. (2019). 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease. National Institutes of Health. Available at: [Link]
-
Mondino, A., & Blasi, F. (2011). The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling. Bentham Science Publishers. Available at: [Link]
-
Wikipedia. (2023). Urokinase. Wikipedia. Available at: [Link]
-
Kakar, S. S., & Rauth, S. (1997). Inhibitory Effect of Amiloride on the Urokinase Plasminogen Activators in Prostatic Cancer. Tumor Biology. Available at: [Link]
-
Li, Z., et al. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. AACR Journals. Available at: [Link]
-
Kakar, S. S., & Rauth, S. (1997). Inhibitory Effect of Amiloride on the Urokinase Plasminogen Activators in Prostatic Cancer. Karger Publishers. Available at: [Link]
-
Praetorius, J., et al. (2024). Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria. PubMed. Available at: [Link]
-
Pedersen, H., et al. (1996). Urokinase and Plasminogen Activator Inhibitor Type 1 in Pulmonary Adenocarcinoma. AACR Journals. Available at: [Link]
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Gürsoy, E. A., et al. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity Analysis of 5-Methylpyrazine-2-carboximidamide hydrochloride
Introduction: Scrutinizing a Novel Pyrazine Derivative
In the landscape of oncological research, the pyrazine scaffold is a recurring motif of significant interest, forming the core of numerous compounds with potent biological activities.[1][2][3] Pyrazine derivatives have been extensively explored as kinase inhibitors, anticancer agents, and modulators of critical cellular pathways.[2][3] The subject of this guide, 5-Methylpyrazine-2-carboximidamide hydrochloride, represents a novel iteration within this chemical class. Its structural features—a methylpyrazine core linked to a carboximidamide group—suggest a potential for biological activity, yet its cytotoxic profile remains largely uncharacterized in the public domain.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the cytotoxic potential of 5-Methylpyrazine-2-carboximidamide hydrochloride. Rather than presenting pre-existing data on this specific molecule, we will establish a rigorous, self-validating experimental blueprint. This blueprint is designed to generate robust, publishable data by comparing the target compound against a well-established chemotherapeutic agent, Doxorubicin, across both cancerous and non-cancerous cell lines. Our focus is not just on the "how" but the "why"—elucidating the scientific reasoning behind each step to ensure the integrity and translational relevance of the findings.
Part 1: The Strategic Framework for Cytotoxicity Comparison
To generate meaningful data, a multi-faceted approach is essential. We must not only quantify the compound's potency (how much it takes to kill cells) but also its selectivity (whether it preferentially targets cancer cells over healthy cells). The experimental design outlined below addresses these critical questions through orthogonal assays and carefully selected biological systems.
The Rationale for Selecting Comparative Controls
-
Positive Control (Doxorubicin): Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum anticancer activity. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis. By benchmarking 5-Methylpyrazine-2-carboximidamide hydrochloride against Doxorubicin, we establish a clinically relevant measure of potency.
-
Cell Line Panel:
-
A549 (Human Lung Adenocarcinoma): A common, well-characterized cell line used extensively in cancer research. Pyrazine derivatives have shown varied efficacy against A549 cells, making it an excellent model for comparison.[1][4]
-
MCF-7 (Human Breast Adenocarcinoma): Another cornerstone cell line in oncology research, representing a different cancer type. Comparing activity across different lineages provides insight into the compound's potential spectrum of activity.[1][5]
-
BEAS-2B (Human Bronchial Epithelial Cells): A non-cancerous, immortalized cell line. Including BEAS-2B is crucial for assessing the therapeutic index. A promising compound should exhibit significantly higher cytotoxicity towards cancer cells (A549, MCF-7) than healthy cells, indicating a wider therapeutic window and potentially fewer side effects.
-
Experimental Workflow Overview
The overall process involves parallel cytotoxicity assessments using two distinct methods to ensure the data is not an artifact of a single assay's mechanism. This dual-assay approach is a hallmark of a robust screening cascade.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Part 2: Detailed Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility. The following sections provide step-by-step methodologies for two gold-standard cytotoxicity assays.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed A549, MCF-7, and BEAS-2B cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of 5-Methylpyrazine-2-carboximidamide hydrochloride and Doxorubicin in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "untreated" wells (medium with DMSO vehicle) as a negative control and "medium only" wells as a blank.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours. Viable cells will convert the MTT to visible purple formazan crystals.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[8] It serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death via membrane lysis rather than metabolic slowdown.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a separate set of 96-well plates. It is critical to include a "Maximum LDH Release" control for each cell line by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.[8]
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the "medium only" blank from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max Release - Absorbance of Untreated)] x 100
-
Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.
-
Part 3: Data Presentation and Mechanistic Hypothesis
Summarizing Quantitative Data
The results from the assays should be compiled into a clear, comparative table. This format allows for at-a-glance assessment of potency and selectivity.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | BEAS-2B (Normal Lung) | Selectivity Index (A549/BEAS-2B) |
| 5-Methylpyrazine-2-carboximidamide HCl | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
The Selectivity Index (SI) is calculated as IC₅₀ in the normal cell line divided by the IC₅₀ in the cancer cell line. A higher SI value (>2) is indicative of cancer-selective toxicity.
Hypothesized Mechanism of Action
While the precise mechanism of 5-Methylpyrazine-2-carboximidamide hydrochloride is unknown, the broader class of pyrazine-based kinase inhibitors often functions by competing with ATP in the kinase catalytic domain.[3] This can disrupt critical signaling pathways that control cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, ultimately leading to apoptosis.
Caption: Hypothesized signaling pathway inhibited by the compound.
Conclusion
This guide outlines a robust, scientifically-grounded strategy for the initial cytotoxic evaluation of 5-Methylpyrazine-2-carboximidamide hydrochloride. By employing orthogonal assays (MTT and LDH), a panel of relevant cancer and non-cancerous cell lines, and a clinically relevant positive control, researchers can generate high-quality, interpretable data. The resulting IC₅₀ values and selectivity indices will provide a critical foundation for go/no-go decisions in the drug discovery pipeline, justifying further investigation into the compound's mechanism of action and its potential as a future therapeutic agent.
References
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Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. PubMed Central. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]
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Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]
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Pharmacological activity and mechanism of pyrazines. Ask this paper - Bohrium. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Comparison of the Structural and Cytotoxic Activity of Novel 2,5-Bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone Analogues. AACR Journals. [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. [Link]
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Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. MDPI. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
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A Comparative Guide to the Analytical Validation for the Quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride
This guide provides an in-depth comparison of two robust analytical methods for the quantitative determination of 5-Methylpyrazine-2-carboximidamide hydrochloride, a key intermediate in pharmaceutical synthesis. The accurate quantification of this compound is critical for ensuring product quality and consistency. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Introduction: The Imperative for Rigorous Quantification
5-Methylpyrazine-2-carboximidamide hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry. Its precise quantification is paramount in various stages of drug development and manufacturing, from raw material testing to final product release. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose.[1][2][3] The choice of analytical technique is a critical decision, driven by factors such as the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.
This guide will explore the analytical validation of two widely used techniques, HPLC and GC-MS, for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride. While specific validated methods for this exact compound are not publicly available, the protocols and data presented herein are based on established principles for similar pyrazine derivatives and serve as a comprehensive illustration of the validation process.[4][5]
Method Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, particularly for volatile and semi-volatile compounds. The selection between these two powerful techniques depends on a thorough evaluation of their respective strengths and weaknesses in the context of the analyte and the analytical objectives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range, depending on the detector. | Excellent sensitivity, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Selectivity | Good selectivity based on retention time and detector response (e.g., UV, DAD). | High selectivity due to both chromatographic separation and mass fragmentation patterns. |
| Sample Preparation | Generally involves dissolution, filtration, and sometimes solid-phase extraction. | May require more extensive sample preparation, including extraction and derivatization to increase volatility. |
| Instrumentation | Widely available and robust instrumentation. | Requires more specialized equipment and expertise. |
Experimental Protocols and Validation Data
The following sections detail the hypothetical experimental protocols and validation parameters for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride using HPLC and GC-MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis. The validation parameters are aligned with the ICH Q2(R2) guidelines.[6][7]
High-Performance Liquid Chromatography (HPLC) Method
The causality behind the experimental choices in HPLC revolves around achieving optimal separation of the target analyte from potential impurities and degradation products. The choice of a C18 column is based on its wide applicability for retaining moderately polar compounds like pyrazine derivatives.[4] The mobile phase composition is selected to ensure adequate retention and a reasonable analysis time.
Caption: Workflow for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride by HPLC.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid in Water (A) and Acetonitrile (B) (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh and dissolve 5-Methylpyrazine-2-carboximidamide hydrochloride reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample containing 5-Methylpyrazine-2-carboximidamide hydrochloride and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
The following table summarizes the hypothetical validation data for the HPLC method, demonstrating its suitability for the intended purpose. The acceptance criteria are based on typical requirements for pharmaceutical analysis.[8][9]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 5 - 50 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 1.5 |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and no co-eluting peaks observed |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, the primary consideration is the volatility and thermal stability of the analyte. While 5-Methylpyrazine-2-carboximidamide hydrochloride may have limited volatility, GC-MS can be a powerful tool, potentially after a derivatization step to enhance its volatility and thermal stability. The mass spectrometer provides an additional layer of specificity, making it an excellent confirmatory technique.[10][11]
Caption: Workflow for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride by GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the derivatized analyte.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC method, using a suitable organic solvent (e.g., Dichloromethane).
-
Derivatization: To a dried aliquot of the standard or sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes to form a volatile derivative.
-
-
System Suitability: Inject a derivatized standard solution (e.g., 1 µg/mL) six times. The RSD of the peak area should be ≤ 5.0%.
The following table presents the hypothetical validation data for the GC-MS method. The enhanced sensitivity of GC-MS is reflected in the lower LOD and LOQ values.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 7.0% | 4.8% |
| Limit of Detection (LOD) (ng/mL) | Report | 1 |
| Limit of Quantitation (LOQ) (ng/mL) | Report | 3 |
| Specificity | No interfering peaks at the retention time and mass-to-charge ratios of the analyte | Confirmed by characteristic ion ratios. |
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of 5-Methylpyrazine-2-carboximidamide hydrochloride. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC is a robust and versatile method suitable for routine quality control, offering excellent precision and accuracy for a wide concentration range. Its simpler sample preparation makes it a more efficient choice for high-throughput environments.
-
GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level analysis or as a confirmatory technique. The requirement for derivatization adds a step to the sample preparation but is justified by the enhanced performance.
Ultimately, the decision rests on a risk-based assessment of the analytical needs, considering factors such as the required limits of detection, the complexity of the sample matrix, and the availability of instrumentation and expertise. A thorough method development and validation process, as outlined in this guide and mandated by regulatory bodies, is essential to ensure the generation of high-quality, reliable data.[12][13]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
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- General Chapters. (n.d.).
- gmp-compliance.org. (n.d.).
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- Lab Manager. (2025).
- ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonisation. (2023).
- International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- United States Pharmacopeia. (2017).
- SIELC Technologies. (n.d.).
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- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
- PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
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A Comparative Analysis of 5-Methylpyrazine-2-Carboxamide and Carbohydrazide Analogs: Surrogates for Carboximidamide Hydrochloride in Drug Discovery
In the landscape of medicinal chemistry, the pyrazine scaffold stands as a cornerstone in the development of novel therapeutic agents. Its presence in biologically active molecules, most notably in the first-line anti-tubercular drug Pyrazinamide (PZA), has spurred extensive research into its derivatives. This guide provides a comprehensive comparative analysis of two closely related classes of pyrazine derivatives: 5-methylpyrazine-2-carboxamides and 5-methylpyrazine-2-carbohydrazides. While direct comparative data on 5-Methylpyrazine-2-carboximidamide hydrochloride analogs are scarce in publicly available literature, the insights gleaned from these surrogate structures offer a robust foundation for researchers, scientists, and drug development professionals. This analysis will delve into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and protocols.
The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a bioisostere of pyridine and other aromatic systems. This structural feature imparts favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets. The exploration of various substituents on the pyrazine ring has led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of 5-Methylpyrazine-2-Carboxamide and Carbohydrazide Analogs
The synthetic routes to these pyrazine derivatives are well-established, typically commencing from 5-methylpyrazine-2-carboxylic acid. The general workflows involve the activation of the carboxylic acid, followed by coupling with an appropriate amine or hydrazine derivative.
General Synthesis of 5-Methylpyrazine-2-Carboxamides
The synthesis of N-substituted 5-methylpyrazine-2-carboxamides generally proceeds through the conversion of 5-methylpyrazine-2-carboxylic acid to its more reactive acyl chloride, followed by condensation with a primary or secondary amine.
Experimental Protocol: Synthesis of N-substituted 5-methylpyrazine-2-carboxamides
-
Acid Chloride Formation: To a solution of 5-methylpyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylpyrazine-2-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add a solution of the desired amine and a base (e.g., triethylamine or pyridine) at 0 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 5-methylpyrazine-2-carboxamide.
General Synthesis of 5-Methylpyrazine-2-Carbohydrazides and their Hydrazone Derivatives
The synthesis of 5-methylpyrazine-2-carbohydrazide initiates with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by hydrazinolysis. The resulting carbohydrazide can then be condensed with various aldehydes or ketones to form hydrazone derivatives.[1]
Experimental Protocol: Synthesis of 5-methylpyrazine-2-carbohydrazide and Hydrazones [1][2]
-
Esterification: Reflux a solution of 5-methylpyrazine-2-carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid for 5 hours.[1]
-
Work-up: Evaporate the solvent and neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., chloroform). Dry the organic layer and evaporate the solvent to obtain the methyl 5-methylpyrazine-2-carboxylate.[1]
-
Hydrazinolysis: Reflux the methyl ester with hydrazine hydrate in ethanol for 4-8 hours.[1]
-
Isolation: Cool the reaction mixture and collect the precipitated 5-methylpyrazine-2-carbohydrazide by filtration. Wash with cold water and recrystallize from ethanol.[3]
-
Hydrazone Formation: Reflux a mixture of 5-methylpyrazine-2-carbohydrazide and a substituted aldehyde or ketone in ethanol for 4 hours.[2]
-
Purification: Cool the reaction mixture, filter the precipitate, and recrystallize from aqueous ethanol to obtain the desired hydrazone derivative.[2]
Caption: General synthetic workflows for 5-methylpyrazine-2-carboxamides and carbohydrazides.
Comparative Biological Activity
The primary biological activity reported for these classes of compounds is their anti-tubercular potential. The following tables summarize the in vitro activity of various analogs against Mycobacterium tuberculosis.
Anti-tubercular Activity of 5-Methylpyrazine-2-carbohydrazide Analogs
A series of 5-methylpyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against the H37Rv strain of M. tuberculosis.[3][4] The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.
| Compound ID | R-substituent on Phenyl Ring | MIC (µg/mL)[3] |
| PM 5 | 2-Chloro | 25-50 |
| PM 6 | 3-Chloro | 25-50 |
| PM 7 | 4-Chloro | 25-50 |
| PM 11 | 3-Nitro | 25-50 |
| PM 12 | 4-Nitro | 25-50 |
| PM 13 | 4-Hydroxy | 25-50 |
| PM 14 | 4-Dimethylamino | 10-50 |
| Isoniazid (Standard) | - | - |
| Pyrazinamide (Standard) | - | - |
Anti-tubercular Activity of N-Phenylpyrazine-2-carboxamide Analogs
Various N-phenylpyrazine-2-carboxamide derivatives have also been investigated for their antimycobacterial activity. The substitutions on the phenyl ring play a crucial role in determining their efficacy.
| Compound ID | R-substituent on Phenyl Ring | MIC (µg/mL)[5] |
| 7a | 4-Trifluoromethyl | <2 |
| 7e | 2-Bromo-3-methyl | <2 |
| 7i | 3-Iodo-4-methyl | <2 |
| 7l | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) | - |
| Pyrazinamide (Standard) | - | 6.25 |
Note: The IC90 for compound 7l was reported as 0.819 µg/mL in a separate assay.[5]
Structure-Activity Relationship (SAR) Analysis
The experimental data allows for the deduction of key structure-activity relationships, providing a roadmap for the rational design of more potent analogs.
Insights from 5-Methylpyrazine-2-carbohydrazide Analogs
-
Electronic Effects: The presence of both electron-donating (e.g., -N(CH₃)₂) and electron-withdrawing (e.g., -Cl, -NO₂) groups on the phenyl ring resulted in compounds with moderate to good anti-tubercular activity.[3] However, a quantitative structure-activity relationship (QSAR) study suggested that electron-withdrawing groups might decrease biological activity.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical factor for cell wall penetration in M. tuberculosis.
Insights from N-Phenylpyrazine-2-carboxamide Analogs
-
Halogen Substitution: The presence of halogen atoms, particularly iodine, on the phenyl ring appears to be beneficial for anti-tubercular activity.[5] Compound 7i , with a 3-iodo-4-methylphenyl substituent, was one of the most active compounds.[5]
-
Positional Isomerism: The position of the substituents on the phenyl ring significantly impacts activity, suggesting specific steric and electronic requirements for interaction with the biological target.
Caption: Key structural features influencing the anti-tubercular activity of pyrazine analogs.
Mechanism of Action: A Link to Pyrazinamide
The mechanism of action of these pyrazine derivatives is likely analogous to that of Pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[6] POA is believed to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly in the acidic environment of phagolysosomes.[6] It is plausible that the carboxamide and carbohydrazide analogs also undergo hydrolysis to release a pyrazinoic acid derivative, or they may interact with other targets within the mycobacterium.
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Safety Operating Guide
Navigating the Safe Disposal of 5-Methylpyrazine-2-carboximidamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methylpyrazine-2-carboximidamide hydrochloride, a compound requiring careful handling due to its specific hazard profile. By understanding the "why" behind each step, researchers can ensure a safe and compliant disposal process.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 5-Methylpyrazine-2-carboximidamide hydrochloride is a flammable solid that is harmful if swallowed.[1] It can cause severe skin burns, serious eye damage, and may lead to an allergic skin reaction.[1] Furthermore, there is a potential for it to cause allergy or asthma symptoms if inhaled and it is suspected of damaging fertility or the unborn child.[1]
| Hazard Classification | Description |
| Physical Hazards | Flammable Solid (Category 1)[1] |
| Health Hazards | Acute Toxicity, Oral (Category 4)[1][2] |
| Skin Corrosion/Irritation (Category 1A)[1] | |
| Serious Eye Damage/Irritation (Category 1)[1] | |
| Respiratory Sensitization (Category 1)[1] | |
| Skin Sensitization (Category 1)[1][3] | |
| Reproductive Toxicity (Category 2)[1][4] | |
| Environmental Hazards | Water Hazard Class 1 (Slightly hazardous for water)[1] |
Given these hazards, all handling and disposal procedures must be designed to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling 5-Methylpyrazine-2-carboximidamide hydrochloride. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.[2][4]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[4] Always inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory procedures after handling the chemical.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][4]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Methylpyrazine-2-carboximidamide hydrochloride waste requires a systematic approach. The following workflow outlines the critical steps from waste generation to final disposal.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Waste 5-Methylpyrazine-2-carboximidamide hydrochloride should be collected in a designated, separate waste container. Do not mix it with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or bases.[6][7]
Step 2: Container Selection and Labeling
-
Container Choice: Use a container made of a compatible material that can be securely sealed.[5] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Methylpyrazine-2-carboximidamide hydrochloride"
-
The associated hazards (e.g., "Flammable Solid," "Toxic," "Corrosive")
-
The date the waste was first added to the container.
-
Step 3: Accumulation and Storage
Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area.[8] This area should be away from sources of ignition and incompatible chemicals.[9]
Step 4: Disposal of Empty Containers
Empty containers that held 5-Methylpyrazine-2-carboximidamide hydrochloride must be handled with care as they may retain hazardous residue.
-
Acutely Hazardous Waste Containers: If the compound is classified as an "acutely hazardous waste" or "P-list" chemical by the EPA, the empty container must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]
-
Non-Acutely Hazardous Waste Containers: For containers that held non-acutely hazardous waste, ensure all contents have been removed. The container should then be defaced of any chemical labels before being discarded in the regular trash.[8]
Step 5: Final Disposal
The final disposal of the collected waste must be conducted through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[9][10] These services are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF). The most common method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] Never dispose of this chemical down the drain or in the regular trash.[9]
Spill and Decontamination Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Small Spills: For small spills of the solid, carefully sweep up the material and place it in a labeled hazardous waste container for disposal. Avoid creating dust.
-
Large Spills: For larger spills, follow your institution's emergency procedures. This may involve contacting the EHS office for assistance.
-
Decontamination: After a spill cleanup, decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Caption: Decision workflow for the safe disposal of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[11][12] It is essential to be familiar with your institution's specific hazardous waste management plan, which should be aligned with these regulations.
Conclusion
The proper disposal of 5-Methylpyrazine-2-carboximidamide hydrochloride is a critical aspect of laboratory safety. By adhering to the procedures outlined in this guide—from conducting a thorough hazard assessment and using the correct PPE to following a systematic disposal workflow—researchers can minimize risks to themselves and the environment. Always consult your institution's EHS office for specific guidance and to ensure full compliance with all applicable regulations.
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Angene Chemical. (2025, September 16). Safety Data Sheet: 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling 5-Methylpyrazine-2-carboximidamide hydrochloride
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 5-Methylpyrazine-2-carboximidamide hydrochloride. The protocols outlined below are designed to establish a self-validating system of safety, grounded in authoritative standards, to protect researchers, scientists, and drug development professionals. Given that the toxicological properties of many novel compounds are not fully characterized, a cautious approach is paramount. The recommendations for this specific compound are based on the hazard classifications of structurally similar pyrazine derivatives, which are known to be irritants and potentially harmful.[1][2]
Hazard Assessment: Understanding the Risks
5-Methylpyrazine-2-carboximidamide hydrochloride and related chemical structures are classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Based on data from similar compounds, the anticipated hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][3]
-
Serious Eye Damage/Irritation (Category 2A/2): Causes serious eye irritation.[1][2][3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]
Therefore, all handling procedures must be designed to prevent contact and aerosol generation.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving 5-Methylpyrazine-2-carboximidamide hydrochloride.
| Task | Required PPE | Rationale / Key Considerations |
| Weighing and Aliquoting (Solid) | Nitrile Gloves (double-gloved), Lab Coat, Safety Goggles | High risk of generating airborne particulates. All manipulations should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield | High risk of splashes and aerosol generation. A face shield provides an additional layer of protection for the entire face.[5] |
| Cell Culture/In-vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | Lower risk of splashes compared to solution preparation, but consistent protection is necessary. All work should be conducted in a certified biosafety cabinet or fume hood. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Handling of contaminated materials and waste solutions requires full protection against splashes and contact. |
Detailed PPE Protocols and Causality
-
Glove Selection: Not all gloves offer the same level of protection. For handling 5-Methylpyrazine-2-carboximidamide hydrochloride, powder-free nitrile gloves are recommended.[6] Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.[7] Avoid thin, disposable vinyl (PVC) gloves, as they offer minimal protection against chemical exposure.[7]
-
Double Gloving: When handling the concentrated solid or preparing solutions, wearing two pairs of nitrile gloves is a prudent measure. This significantly reduces the risk of exposure if the outer glove is torn or contaminated. The outer glove should be removed immediately after the task is completed and disposed of as hazardous waste.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if you suspect contamination or after a maximum of 60 minutes of continuous use, as their protective properties can degrade over time.[7]
-
Minimum Requirement: At a minimum, OSHA-approved safety glasses with side shields must be worn for any work in the laboratory.[5]
-
Elevated Risk: For tasks with a higher risk of splashing, such as preparing stock solutions or cleaning up spills, chemical splash goggles are mandatory.[5] Goggles form a seal around the eyes, offering superior protection compared to safety glasses.[3]
-
Maximum Protection: When handling larger quantities or when the risk of a significant splash is high, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[2]
Due to the potential for respiratory irritation, engineering controls are the primary method for mitigating inhalation exposure.
-
Engineering Controls: All work with solid 5-Methylpyrazine-2-carboximidamide hydrochloride and its concentrated solutions must be conducted within a certified chemical fume hood.[6] This ensures that any dust or aerosols are effectively contained and exhausted.
-
Respirator Use: If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator is required.[8] For powders, a half-mask or full-face air-purifying respirator with P100 (particulate) filters is appropriate. All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance and fit testing, as mandated by OSHA.[9]
A standard lab coat should be worn at all times and must be fully buttoned with sleeves rolled down. For tasks with a higher risk of splashes, consider a chemical-resistant apron worn over the lab coat.[10] Protective clothing should never be worn outside of the laboratory to prevent the transfer of contaminants.[7]
Operational Plan: A Step-by-Step Workflow
The following workflow provides a procedural guide for safely handling 5-Methylpyrazine-2-carboximidamide hydrochloride, from preparation to disposal.
Caption: Workflow for Safe Handling of 5-Methylpyrazine-2-carboximidamide hydrochloride.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical component of laboratory safety.
-
Solid Waste: All disposable items contaminated with 5-Methylpyrazine-2-carboximidamide hydrochloride, including gloves, absorbent pads, and empty containers, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any glassware must be collected in a clearly labeled, sealed hazardous waste container.[11] Never dispose of this chemical down the drain.[11] The waste container should be stored in secondary containment to prevent spills.[11]
-
Empty Containers: After thoroughly rinsing a container that held the chemical, the first rinse must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[11] After proper rinsing, the container can be disposed of according to institutional policy.
By adhering to this comprehensive guide, you can build a robust safety culture and ensure the well-being of all personnel handling 5-Methylpyrazine-2-carboximidamide hydrochloride. Always remember that the Safety Data Sheet provided by the manufacturer is the primary source of information for the specific product you are using.
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- Unit 7: Personal Protective Equipment. (n.d.). CTAHR.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
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- Safety Data Sheet. (2025, May 1). Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
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- Safety Data Sheet. (n.d.). Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



